Product packaging for Dichloromethylamine(Cat. No.:)

Dichloromethylamine

Cat. No.: B1213824
M. Wt: 99.94 g/mol
InChI Key: CELBUDBANIEXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloromethylamine (DCMA, CH3Cl2N) is an organic chloramine compound that serves as a critical intermediate and model compound in environmental chemistry and organic synthesis research. This colorless to pale yellow liquid is characterized by its pungent odor . A primary research application involves investigating the formation and behavior of nitrogenous disinfection by-products (N-DBPs). DCMA is a known by-product formed from the chlorination of nitrogen-containing precursors, such as creatinine, found in human sweat and urine in settings like swimming pools . Its significant volatility, with a dimensionless Henry's law constant ranging from 0.047 at 5°C to 0.312 at 45°C, makes it a valuable compound for studying the transfer of DBPs from water to the atmosphere, thereby assessing inhalation exposure risks in indoor environments . Furthermore, DCMA is an important precursor in the formation pathway of more complex and toxic halonitromethanes, such as chloropicrin, during chlorination processes . In synthetic organic chemistry, DCMA acts as a reagent and intermediate for the synthesis of various organic compounds . Due to its reactivity, this compound can react violently with strong oxidizing agents and strong bases . It is essential to handle this compound with care, as it may cause skin irritation and serious eye damage . We recommend using personal protective equipment, including gloves, goggles, and a respirator, and ensuring all work is conducted in a well-ventilated environment, such as a fume hood . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3Cl2N B1213824 Dichloromethylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloromethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl2N/c2-1(3)4/h1H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELBUDBANIEXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Dichloromethylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylamine (CH₃NCl₂) is a halogenated amine that serves as a reactive intermediate and building block in organic synthesis. Its chemical properties are dictated by the presence of two electrophilic chlorine atoms attached to a nitrogen atom, rendering the molecule susceptible to a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on experimental data and synthetic protocols.

Chemical Properties

This compound is a volatile and reactive compound. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
Molecular Formula CH₃NCl₂[1]
Molecular Weight 99.947 g/mol [1]
CAS Number 7651-91-4[1]
IUPAC Name N,N-Dichloromethanamine[1]
Boiling Point 61.3 °C at 760 mmHg
Density 1.331 g/cm³

Structure and Spectroscopy

The molecular structure of this compound consists of a central nitrogen atom bonded to a methyl group and two chlorine atoms. The geometry around the nitrogen atom is trigonal pyramidal, similar to ammonia, due to the presence of a lone pair of electrons on the nitrogen.

Vibrational Spectroscopy (Infrared)
BondVibration TypeExpected Frequency Range (cm⁻¹)
C-H (in CH₃)Stretching2950-2850
C-H (in CH₃)Bending1470-1370
C-NStretching1250-1020
N-ClStretching800-600

The N-Cl stretching frequency is particularly diagnostic for N-chloroamines and typically appears in the fingerprint region of the IR spectrum.

Mass Spectrometry

The mass spectrum of N,N-dichloromethylamine provides valuable information about its molecular weight and fragmentation pattern under electron ionization. A publicly available mass spectrum shows key fragments that can be used for its identification.[1]

Logical Relationship of Mass Spectral Fragmentation:

fragmentation M [CH3NCl2]+• (M+) M_minus_Cl [CH3NCl]+ M->M_minus_Cl - Cl• M_minus_CH3 [NCl2]+ M->M_minus_CH3 - CH3• CH2NCl [CH2NCl]+• M_minus_Cl->CH2NCl - H• synthesis Methylamine Methylamine (CH3NH2) This compound This compound (CH3NCl2) Methylamine->this compound ChlorinatingAgent Chlorinating Agent (e.g., NaOCl, t-BuOCl) ChlorinatingAgent->this compound

References

Dichloromethylamine (CAS RN: 7651-91-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides an in-depth technical overview of Dichloromethylamine (CH₃Cl₂N), a chlorinated derivative of methylamine. Due to its reactive nature, this compound is primarily of interest as a chemical intermediate and reagent in organic synthesis. This guide consolidates available data on its chemical and physical properties, synthesis, reactivity, and safety considerations. It is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a volatile and reactive compound. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueReference
Molecular Formula CH₃Cl₂N[1][2]
Molecular Weight 99.95 g/mol [1]
CAS Registry Number 7651-91-4[2]
Appearance Not specified, likely a liquidAssumed based on boiling point
Boiling Point Not explicitly available; related compounds are volatile
Density Not explicitly available
Solubility Expected to react with water[3]
Synonyms N,N-Dichloromethylamine, Methyldichloramine[1]

Synthesis and Purification

While detailed, peer-reviewed laboratory procedures for the synthesis of this compound are not widely published, a common method for the preparation of N,N-dichloroamines involves the reaction of the corresponding primary amine with a chlorinating agent. A plausible synthetic route is the reaction of methylamine with an excess of a suitable chlorinating agent, such as tert-butyl hypochlorite, in an appropriate solvent.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized procedure based on the synthesis of similar compounds and should be performed with extreme caution by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

  • Methylamine (solution in a suitable solvent like THF or as a gas)

  • tert-Butyl hypochlorite (or another suitable chlorinating agent)[4]

  • Anhydrous, inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Anhydrous sodium sulfate (for drying)

  • Apparatus for reaction under inert atmosphere, cooling, and distillation.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine in the anhydrous solvent.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a stoichiometric excess (at least 2 equivalents) of tert-butyl hypochlorite to the stirred methylamine solution.

  • Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS analysis of quenched aliquots).

  • Upon completion, the reaction mixture can be carefully washed with cold, dilute sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with cold brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent. The resulting solution contains the crude this compound.

Purification

Due to its potential instability, purification of this compound should be conducted with care. Vacuum distillation is the most probable method for purification to minimize thermal decomposition.[5][6][7][8][9]

Experimental Protocol: Purification by Vacuum Distillation

Procedure:

  • Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is free of cracks.[5]

  • Transfer the crude this compound solution to the distillation flask.

  • Slowly apply vacuum and gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point under the given pressure. The exact boiling point under vacuum is not documented and would need to be determined experimentally.

  • The purified product should be stored under an inert atmosphere at low temperatures and protected from light.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Methylamine Solution chlorination Chlorination with tert-Butyl Hypochlorite start->chlorination 1. Add t-BuOCl 2. 0-5 °C workup Aqueous Workup chlorination->workup Reaction Quench drying Drying workup->drying Separate & Dry crude Crude this compound drying->crude distillation Vacuum Distillation crude->distillation Transfer pure Purified This compound distillation->pure Collect Fraction Reactivity_Concept cluster_reactivity Potential Reactivity DCM This compound (CH₃NCl₂) electrophilic_chlorination Electrophilic Chlorination DCM->electrophilic_chlorination Acts as a chlorinating agent nucleophilic_attack Reaction with Nucleophiles DCM->nucleophilic_attack Susceptible to nucleophilic attack thermal_decomposition Thermal Decomposition DCM->thermal_decomposition Unstable at high temperatures

References

Dichloromethylamine: A Technical Guide for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Physicochemical Properties, Synthesis, Reactivity, and Biological Significance

Abstract

Dichloromethylamine (CH₃Cl₂N) is a chlorinated derivative of methylamine belonging to the N-chloramine class of compounds. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development. The document details its known physicochemical properties, outlines a probable synthetic route, and discusses its chemical reactivity and decomposition. Furthermore, it explores the broader biological activities of N-chloramines, including their antimicrobial and cytotoxic effects, providing context for the potential, yet underexplored, applications of this compound in therapeutic development. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key procedures.

Physicochemical Characteristics

This compound is a volatile and reactive compound. Its fundamental physical and chemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula CH₃Cl₂N[1]
Molecular Weight 99.947 g/mol [1]
CAS Number 7651-91-4[1]
Boiling Point 61.3 °C at 760 mmHg[2]
Density 1.331 g/cm³[2]
Melting Point Not available
Solubility Reacts with water. Soluble in many organic solvents.[3]

Synthesis and Analysis

Experimental Protocol: Synthesis of this compound

This protocol describes the probable synthesis of this compound via the chlorination of methylamine hydrochloride with sodium hypochlorite.

Materials:

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined prior to use)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Methylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of methylamine hydrochloride in distilled water. Cool the solution in an ice bath to 0-5 °C.

  • Basification: While maintaining the low temperature, slowly add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free methylamine. The pH of the solution should be adjusted to be slightly alkaline.

  • Chlorination: With vigorous stirring and continued cooling, add an excess (at least a 2:1 molar ratio of NaOCl to methylamine) of sodium hypochlorite solution dropwise from a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically testing for the presence of the N-chloro group using potassium iodide-starch paper (a blue-black color indicates the presence of active chlorine).

  • Extraction: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Extract the this compound from the aqueous phase with several portions of a suitable organic solvent like dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄). Filter to remove the drying agent. The solvent can then be carefully removed under reduced pressure using a rotary evaporator to yield crude this compound. Caution: this compound is expected to be volatile and potentially unstable; therefore, excessive heating should be avoided.

Purification:

Further purification may be achieved by distillation under reduced pressure. However, given the potential thermal instability of N-chloramines, this should be performed with extreme caution.

Logical Workflow for Synthesis:

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification methylamine_hcl Methylamine HCl reaction_flask Reaction Flask (0-5 °C) methylamine_hcl->reaction_flask naoh NaOH Solution naoh->reaction_flask naocl NaOCl Solution naocl->reaction_flask (Excess, dropwise) extraction Solvent Extraction reaction_flask->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Optional) concentration->purification product product purification->product This compound

Synthesis workflow for this compound.
Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound.[5] It allows for the separation from other components and provides a mass spectrum for identification.

Experimental Protocol: GC-MS Analysis

  • Instrument: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is injected into the heated inlet.

  • Temperature Program: A temperature gradient is typically used, starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. A scan range of m/z 35-200 is appropriate to capture the molecular ion and expected fragments.

Spectroscopic Data

Mass Spectrometry

A GC-MS spectrum for N,N-Dichloromethylamine is available in public databases. The fragmentation pattern is a key identifier.

Predicted Fragmentation Pattern:

Based on the principles of mass spectrometry for amines and chlorinated compounds, the following fragmentation pathways are expected:

  • Alpha-cleavage: Cleavage of the C-N bond is a common fragmentation pathway for amines.

  • Loss of Chlorine: Loss of one or both chlorine atoms as radicals or HCl.

  • Rearrangements: McLafferty-type rearrangements are possible if the alkyl chain were longer, but are less likely here.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (M, M+2, M+4 peaks with specific ratios).

fragmentation_pathway parent [CH3NCl2]+• (Molecular Ion) frag1 [CH3NCl]+ parent->frag1 - Cl• frag3 [CH2NCl]+ parent->frag3 - HCl frag4 [NCl2]+ parent->frag4 - CH3• frag2 [CH3N]+• frag1->frag2 - Cl•

Plausible mass spectrometry fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

  • A single peak (singlet) is expected for the three equivalent protons of the methyl group.

  • The electronegative nitrogen and two chlorine atoms attached to the nitrogen will cause a significant downfield shift compared to a simple methylamine.

  • Predicted Chemical Shift (δ): Approximately 3.0 - 3.5 ppm.

¹³C NMR (Predicted):

  • A single peak is expected for the carbon of the methyl group.

  • The attachment to the electronegative nitrogen atom will shift the carbon signal downfield.

  • Predicted Chemical Shift (δ): Approximately 40 - 50 ppm.

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for this compound is not available. The predicted characteristic absorption bands are based on data for other N-chloro compounds and tertiary amines.[8][9]

Wavenumber (cm⁻¹)VibrationIntensity
2950 - 2850C-H stretchMedium
1470 - 1440C-H bendMedium
1250 - 1020C-N stretchMedium-Strong
800 - 600N-Cl stretchStrong

The N-Cl stretching frequency is highly dependent on the molecular structure and can be influenced by the presence of other electronegative atoms.

Chemical Reactivity and Stability

N-chloramines are known for their reactivity as oxidizing and chlorinating agents. Their stability is influenced by factors such as temperature, pH, and exposure to light.

  • Decomposition: this compound is expected to be thermally unstable and may decompose, potentially explosively under certain conditions. The decomposition of N-chloramines often involves the homolytic cleavage of the N-Cl bond to form radical species.

  • Hydrolysis: In aqueous solutions, N-chloramines can undergo hydrolysis to release hypochlorous acid (HOCl), which contributes to their antimicrobial properties.[10] The rate of hydrolysis is dependent on the pH of the solution.

  • Reactivity with Organic Molecules: As an oxidizing agent, this compound is expected to react with various organic functional groups, particularly thiols, thioethers, and amines.[11] This reactivity is central to its biological activity.

Biological Activity and Relevance to Drug Development

While specific studies on the biological activity of this compound are scarce, the broader class of N-chloramines has been investigated for its antimicrobial and cytotoxic properties, making them of interest in the development of anti-infective agents.[11]

Antimicrobial Activity

N-chloramines exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[2] Their mechanism of action is primarily attributed to their oxidizing nature.

Mechanism of Antimicrobial Action:

  • Oxidation of Cellular Components: The active chlorine (Cl⁺) in N-chloramines can oxidize critical biomolecules in microorganisms. This includes lipids and proteins in the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.[12]

  • Enzyme Inactivation: A key target for N-chloramines are enzymes, particularly those containing sulfhydryl (-SH) groups in their active sites, such as cysteine residues. Oxidation of these thiols to disulfides or other oxidized forms leads to irreversible enzyme inactivation and disruption of metabolic pathways.[1][2]

  • DNA Damage: N-chloramines have also been shown to cause damage to bacterial DNA, further contributing to their bactericidal effects.[2]

antimicrobial_mechanism This compound This compound (CH3NCl2) cell_membrane Cell Membrane (Lipid & Protein Oxidation) This compound->cell_membrane Oxidation enzymes Enzymes (Thiol Oxidation) This compound->enzymes Inactivation dna DNA (Damage) This compound->dna Damage bacterial_cell Bacterial Cell cell_death Cell Death cell_membrane->cell_death enzymes->cell_death dna->cell_death

General mechanism of N-chloramine antimicrobial action.
Cytotoxicity

The same oxidative properties that make N-chloramines effective antimicrobials also contribute to their cytotoxicity towards mammalian cells.[13] The primary mechanism of cytotoxicity is also believed to be the non-specific oxidation of cellular components, particularly proteins containing reactive thiol groups.[5][14] This can lead to the disruption of critical cellular processes and, at higher concentrations, cell death.

Potential in Drug Development

The antimicrobial properties of N-chloramines have led to their investigation as topical anti-infective agents.[11] The "magic chloro" effect, where the introduction of chlorine atoms can significantly enhance the biological activity and pharmacokinetic properties of a molecule, is a well-documented strategy in drug discovery.[15] While this compound itself is likely too reactive and unstable for systemic use, it serves as a simple model for understanding the fundamental chemistry and biological activity of N-chloro compounds. The development of more stable N-chloramine derivatives continues to be an area of interest for creating new antimicrobial drugs that are less prone to bacterial resistance.[11]

Handling and Safety

This compound should be handled with extreme caution in a well-ventilated fume hood. As with other N-chloramines, it is expected to be a strong oxidizing agent and may be corrosive and toxic. It is also potentially unstable and could decompose violently, especially upon heating or in the presence of certain impurities. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a simple yet reactive N-chloramine with characteristic physical and chemical properties. While specific experimental data for this compound is limited, its behavior can be largely inferred from the well-studied class of N-chloramines. Its potent oxidizing nature is the basis for its expected antimicrobial and cytotoxic activities, which positions the broader class of N-chloramines as a promising area for the development of novel anti-infective agents. Further research into the synthesis, stability, and specific biological interactions of this compound and related compounds could provide valuable insights for the design of new therapeutic agents.

References

An In-depth Technical Guide to the Stability and Storage of Dichloromethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylamine is an organic compound belonging to the N-chloramine class, characterized by the presence of two chlorine atoms attached to a nitrogen atom, which is also bonded to a methyl group. N-chloramines are known for their high reactivity and are often used as disinfectants, oxidizing agents, and intermediates in organic synthesis. Their utility is intrinsically linked to their chemical instability. This guide provides a comprehensive overview of the known stability characteristics, decomposition pathways, and recommended storage and handling conditions for this compound, drawing from data on analogous compounds.

Chemical and Physical Properties

While specific experimentally determined properties for this compound are scarce, some basic properties can be estimated or are available from limited sources.

PropertyValueSource/Comment
Chemical Formula CH₃NCl₂-
Molecular Weight 99.95 g/mol -
Appearance Likely a colorless, volatile liquidBased on properties of similar low molecular weight amines and chloramines.
Odor Pungent, ammonia- or chlorine-likeCharacteristic of chloramines.
Boiling Point 61.3 °C at 760 mmHg--INVALID-LINK--
Vapor Pressure 186 mmHg at 25 °C--INVALID-LINK--

Stability and Decomposition

N,N-dichloroalkylamines are generally unstable and can decompose through several pathways, including hydrolysis, thermal decomposition, and photolysis.

Hydrolytic Decomposition

The hydrolysis of N-chloramines is a primary pathway for their decomposition in aqueous environments. While specific kinetic data for this compound is unavailable, the decomposition of the related compound dichloramine (NHCl₂) has been studied. It is proposed that this compound undergoes a similar hydrolysis-initiated decomposition.

The proposed decomposition pathway involves the initial hydrolysis of this compound to form methylchloramine and hypochlorous acid, or potentially through a more complex series of reactions involving reactive nitrogen species. In the presence of other substances, such as dimethylamine, the formation of N-nitrosodimethylamine (NDMA) is a known risk with dichloramine decomposition and may also be a concern with this compound[1].

Proposed Hydrolytic Decomposition Pathway of this compound This compound This compound (CH₃NCl₂) ReactiveIntermediates Reactive Nitrogen & Chlorine Species This compound->ReactiveIntermediates Hydrolysis Water H₂O Water->ReactiveIntermediates DecompositionProducts Decomposition Products (e.g., Methylamine, HCl, N₂, N₂O, Nitrite, Nitrate) ReactiveIntermediates->DecompositionProducts NDMA N-Nitrosodimethylamine (NDMA) ReactiveIntermediates->NDMA SecondaryAmine Secondary Amine (e.g., Dimethylamine) SecondaryAmine->NDMA

Caption: Proposed hydrolytic decomposition of this compound.

Thermal Decomposition

N-chloramines are known to be thermally labile. While specific data for this compound is not available, studies on mixtures of amines with chlorinated solvents like dichloromethane indicate the potential for exothermic reactions, especially with heating[2]. The intrinsic thermal stability of neat this compound is expected to be low. Decomposition is likely to proceed via radical mechanisms involving the cleavage of the N-Cl bond.

Photolytic Decomposition

N-chloramines are generally sensitive to light, particularly ultraviolet (UV) radiation. Studies on inorganic chloramines have shown that they can be degraded by UV irradiation, with the quantum yields and decomposition products being wavelength-dependent[1][3]. The stable photoproducts of inorganic chloramine decomposition include nitrite, nitrate, nitrous oxide, and ammonium, with the distribution being pH-dependent[1][3]. It is highly probable that this compound exhibits similar photosensitivity.

Stress ConditionExpected Outcome for this compound (by analogy)Potential Decomposition Products
Hydrolysis Unstable in aqueous solutions. Decomposition rate is likely pH-dependent.Methylamine, Hypochlorous Acid, Reactive Nitrogen Species, N₂, N₂O, Nitrite, Nitrate[1]
Oxidation As an oxidizing agent itself, its stability in the presence of stronger oxidizers is not well-documented. It may react violently with reducing agents.Further oxidized nitrogen and carbon species.
Thermal Expected to be thermally labile. Avoid heating.Radical species, nitrogen, chlorine, and various chlorinated organic compounds.
Photolysis (UV) Sensitive to UV light, leading to decomposition.Similar to hydrolytic products, with potential for radical-driven side reactions[1][3].

Storage and Handling

Given the volatile and reactive nature of N-chloramines, stringent storage and handling procedures are mandatory.

Storage Conditions
  • Temperature: Store in a cool, dark place. Refrigeration is recommended. Avoid freezing, as this may cause phase separation or container stress.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and air.

  • Container: Use tightly sealed containers made of inert materials. Amber glass is recommended to protect from light[4]. Ensure the container is suitable for volatile and potentially corrosive materials.

  • Incompatibilities: Store away from acids, bases, reducing agents, organic materials, and metals[4].

Handling Procedures
  • All manipulations should be carried out in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Use non-sparking tools and avoid sources of ignition, as decomposition products may be flammable.

  • Prepare solutions fresh and use them promptly.

  • Do not store solutions for extended periods unless their stability under those conditions has been established.

Experimental Protocols

The following are generalized protocols based on methods for related compounds. They should be adapted and optimized for this compound with appropriate safety precautions.

Synthesis of N,N-Dichloromethylamine (Illustrative Protocol)

This protocol is based on the general synthesis of N,N-dichloroamines from primary amines and a chlorinating agent like tert-butyl hypochlorite[5][6].

Materials:

  • Methylamine solution (e.g., in THF or water)

  • tert-Butyl hypochlorite

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyl hypochlorite (2.2 equivalents) in the same solvent dropwise to the stirred methylamine solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Wash the reaction mixture with a cold, dilute sodium bicarbonate solution, followed by cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The resulting solution contains this compound. Due to its volatility and instability, it is often used directly in solution without isolation. If isolation is necessary, it must be done with extreme care at low temperatures and reduced pressure.

Illustrative Synthesis of this compound Methylamine Methylamine (CH₃NH₂) Reaction Reaction Mixture Methylamine->Reaction tBuOCl tert-Butyl Hypochlorite (2.2 eq) tBuOCl->Reaction Solvent Anhydrous Solvent (e.g., DCM), 0 °C Solvent->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Product This compound Solution Drying->Product

Caption: General workflow for the synthesis of this compound.

Stability Analysis by HPLC (General Method)

A stability-indicating HPLC method is crucial for quantifying the degradation of this compound. The following is a general approach that would require validation.

Instrumentation:

  • HPLC with a UV detector or a more specific detector like an electrochemical detector after post-column reaction.

  • Reversed-phase C18 column.

Mobile Phase (Isocratic or Gradient):

  • A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a neutral pH). The exact ratio and buffer concentration need to be optimized.

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • For stability studies, dilute the stock solution in the desired stress medium (e.g., buffered aqueous solution for hydrolysis, or the same solution for photolysis studies).

  • Store the samples under the desired stress conditions (e.g., controlled temperature, light exposure).

  • At specified time points, withdraw an aliquot, quench any ongoing reaction if necessary (e.g., by dilution in cold mobile phase), and inject it into the HPLC system.

  • Monitor the decrease in the peak area of this compound and the appearance of degradation product peaks over time.

Workflow for HPLC Stability Analysis cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution in Acetonitrile StressSample Dilute in Stress Medium (e.g., Buffer) Stock->StressSample Incubate Incubate under Stress Conditions (Temp, Light, pH) StressSample->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Inject Inject into HPLC Sample->Inject Analyze Monitor Peak Areas (Parent & Degradants) Inject->Analyze

Caption: General workflow for conducting a stability study using HPLC.

Conclusion

This compound is expected to be a highly reactive and unstable compound, sensitive to hydrolysis, heat, and light. Its handling and storage require stringent safety precautions, including the use of an inert atmosphere, low temperatures, and protection from light. While specific data for this compound is limited, information from related N-chloramines provides valuable guidance for its safe management and for the design of stability studies. Researchers working with this compound should perform small-scale preliminary experiments to carefully assess its stability and reactivity under their specific experimental conditions.

References

Navigating the Data Void: A Technical Guide to the Inferred Toxicology and Safety of Dichloromethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses the profound lack of publicly available toxicological data for N,N-Dichloromethylamine (CAS No. 7651-91-4). The information presented herein is based on chemical principles, data from structurally related compounds, and general safety protocols for handling reactive and uncharacterized substances. It is intended to guide researchers and scientists in risk assessment where no specific data exists. All quantitative data, specific experimental protocols, and established signaling pathways for N,N-Dichloromethylamine are absent from current scientific literature.

Executive Summary

N,N-Dichloromethylamine is a chemical compound identified by CAS number 7651-91-4.[1][2] A comprehensive review of scientific and safety literature reveals a significant absence of formal toxicological studies. No LD50, LC50, carcinogenicity, mutagenicity, or reproductive toxicity data is available. The primary documented hazard associated with dichloromethylamine is its potential for explosive decomposition.[3] This guide, therefore, focuses on inferred toxicological properties based on its structure as an N-chloroamine and provides stringent safety precautions for handling this highly hazardous and poorly understood compound.

Known Hazards: Explosive Instability

While formal studies are lacking, chemical literature and forum discussions among chemists suggest that N,N-dichloromethylamine is highly unstable.[3] N-haloamines are a class of compounds known for their potential to decompose explosively.[4] One source reports that the decomposition of this compound can yield hydrogen cyanide (HCN) and hydrogen chloride (HCl), both of which are highly toxic gases.[3] This inherent instability and the generation of toxic byproducts represent the most immediate and severe risks.

Inferred Toxicological Profile

Due to the absence of direct experimental data on N,N-dichloromethylamine, its toxicological profile must be inferred from its chemical structure and the known effects of related compounds, such as other organic chloroamines and reactive chlorinated molecules.

Acute Toxicity

By analogy with other reactive halogenated compounds, exposure via inhalation, ingestion, or dermal contact is likely to be harmful.[5] The presence of two chlorine atoms on the amine nitrogen makes the molecule highly reactive.

  • Inhalation: Vapors would likely be severely irritating to the respiratory tract. Decomposition to HCl would cause corrosive damage to mucous membranes.[6]

  • Dermal Contact: Expected to be a severe skin irritant and corrosive.[7] Rapid reaction with moisture and organic molecules in the skin could lead to chemical burns.

  • Eye Contact: Poses a risk of severe, irreversible eye damage.[7]

  • Ingestion: Would likely cause severe corrosive damage to the gastrointestinal tract.

Genotoxicity and Carcinogenicity

Many chlorinated organic compounds exhibit mutagenic and carcinogenic properties.[4][8] The mechanism often involves the compound acting as an alkylating agent or generating reactive species that damage DNA. Given its high reactivity, N,N-dichloromethylamine should be considered a potential mutagen and carcinogen until proven otherwise.

Mechanism of Toxicity

The toxicity of N,N-dichloromethylamine is likely driven by its high reactivity, leading to non-specific, localized damage at the point of contact. A plausible mechanism involves the generation of reactive chlorine species or the compound itself acting as a potent oxidizing or chlorinating agent. This can lead to oxidative stress and damage to cellular macromolecules like proteins, lipids, and DNA.

G Inferred Mechanism of Cellular Damage by this compound DCM N,N-Dichloromethylamine (CH₃NCl₂) Hydrolysis Hydrolysis & Decomposition (e.g., in respiratory tract moisture) DCM->Hydrolysis Reacts with H₂O Macromolecules Cellular Macromolecules (Proteins, Lipids, DNA) DCM->Macromolecules Direct Reaction Exposure Exposure (Inhalation, Dermal, Ingestion) Exposure->DCM RCS Reactive Chlorine Species (RCS) & Free Radicals Hydrolysis->RCS RCS->Macromolecules Attacks Damage Oxidative Stress & Covalent Binding Macromolecules->Damage CellDeath Cellular Dysfunction & Necrosis / Apoptosis Damage->CellDeath

Caption: Inferred pathway of this compound-induced cellular toxicity.

Safety Precautions and Handling

Given its explosive nature and inferred high toxicity, N,N-dichloromethylamine must be handled with extreme caution as a Particularly Hazardous Substance (PHS).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.[9][10]

  • Hand Protection: Use double-gloving with a chemical-resistant outer glove (e.g., Viton®, butyl rubber) over a nitrile inner glove.[5] Gloves must be inspected before use and changed immediately upon contamination.

  • Eye/Face Protection: Chemical splash goggles and a full-face shield are required at all times.[7]

  • Skin and Body Protection: A flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes are minimum requirements. For any tasks with a higher risk of splash or aerosol generation, a full chemical-resistant suit should be considered.[10]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood with a tested face velocity.[9] If there is any potential for exposure outside of a fume hood, a supplied-air respirator is necessary.

Engineering and Administrative Controls
  • Designated Area: All work with N,N-dichloromethylamine must be performed in a designated area with restricted access and clear warning signs.

  • Chemical Fume Hood: Use a chemical fume hood that is certified for use with explosive or highly reactive materials. A blast shield should be used inside the hood.

  • Small Quantities: Synthesize and use only the smallest possible quantities of the material.

  • Incompatible Materials: Avoid contact with acids, bases, metals, combustible materials, and reducing agents.[9]

  • Storage: Do not store. If temporary storage is unavoidable, use a designated, isolated, and blast-proof location, away from heat, light, and other chemicals.[7]

Spill and Emergency Procedures
  • Spill: Do not attempt to clean up a spill without specialized training and equipment. Evacuate the area immediately and contact emergency response personnel. Spills should be absorbed with an inert material like sand; do not use combustible absorbents.[7]

  • Fire: In case of fire, evacuate immediately. N-chloroamines can accelerate fires and pose an explosion risk when heated.[7]

  • Exposure:

    • Inhalation: Move the affected person to fresh air immediately. Seek emergency medical attention.[5]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek emergency medical attention.[5]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek emergency medical attention.[7]

Proposed Experimental Workflow for Toxicological Assessment

For uncharacterized compounds like N,N-dichloromethylamine, a structured, tiered approach to toxicological testing is necessary. The following workflow outlines a potential strategy, starting with in silico and in vitro methods to minimize handling of the hazardous material before proceeding to any necessary in vivo studies.

G Toxicological Assessment Workflow for Uncharacterized Compounds cluster_0 Tier 1: In Silico & In Vitro Analysis cluster_1 Tier 2: Acute In Vivo Studies cluster_2 Tier 3: Sub-chronic & Specific Toxicity QSAR QSAR Modeling (Predict Toxicity) Ames Ames Test (Mutagenicity) QSAR->Ames Comet Comet Assay (Genotoxicity/DNA Damage) Ames->Comet CellCulture Cell Viability Assays (Cytotoxicity) Comet->CellCulture AcuteOral Acute Oral Toxicity (OECD 423/425) CellCulture->AcuteOral AcuteDermal Acute Dermal Toxicity (OECD 402) AcuteOral->AcuteDermal RepeatedDose Repeated Dose Study (28-day or 90-day) AcuteDermal->RepeatedDose ReproTox Reproductive/Developmental Toxicity Screening RepeatedDose->ReproTox

Caption: Tiered testing strategy for novel or data-poor chemicals.

Tier 1: In Silico and In Vitro Analysis
  • Quantitative Structure-Activity Relationship (QSAR): Computational models are used to predict toxicity based on chemical structure.

  • Ames Test: A bacterial reverse mutation assay to assess mutagenic potential.

  • Comet Assay / Micronucleus Test: Used to evaluate the potential for the compound to cause DNA damage (genotoxicity) in cultured cells.[11]

  • Cell Viability Assays: Determines the concentration at which the compound is cytotoxic to cultured human cells.

Tier 2: Acute In Vivo Studies

If necessary based on Tier 1 results and exposure potential, acute toxicity studies in animal models (typically rodents) are performed to determine LD50/LC50 values and identify target organs. These studies follow strict ethical guidelines and internationally recognized protocols (e.g., OECD guidelines).

Tier 3: Sub-chronic and Specific Toxicity Studies

These longer-term studies (e.g., 28-day or 90-day repeated dose) are conducted to evaluate effects of repeated exposure, carcinogenicity, and reproductive/developmental toxicity.[11]

Conclusion

N,N-Dichloromethylamine is a data-poor chemical with a significant documented risk of explosion. While specific toxicological data is absent, its chemical nature strongly suggests it is highly toxic, corrosive, and a potential mutagen/carcinogen. All handling operations must be conducted with the most stringent safety precautions, treating the compound as a Particularly Hazardous Substance. Any research involving this compound should begin with a thorough risk assessment and prioritize non-animal testing methods to characterize its hazard profile before any in vivo work is considered.

References

The Vilsmeier-Haack Reaction: An In-depth Technical Guide to the Mechanism of Action of Dichloromethylammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a versatile and widely utilized method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. Central to this transformation is the in situ generation of a potent electrophilic species, the Vilsmeier reagent, a type of dichloromethylammonium salt. This technical guide provides a comprehensive examination of the mechanism of action of these reactive intermediates. It delves into the formation of the Vilsmeier reagent, the kinetics and thermodynamics of the electrophilic aromatic substitution, and the factors influencing reaction outcomes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for researchers in organic chemistry and drug development.

Introduction

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a crucial entry point for the elaboration of more complex molecules, including a wide array of pharmaceuticals and functional materials. The Vilsmeier-Haack reaction stands as a cornerstone methodology for achieving this transformation, valued for its operational simplicity and broad substrate scope.[1] While often referred to in the context of "dichloromethylamine," the true reactive species is a chloroiminium salt, commonly known as the Vilsmeier reagent. This guide will clarify the identity of this key intermediate and elucidate its mechanism of action in detail.

The Vilsmeier Reagent: The Core Reactive Species

The active electrophile in the Vilsmeier-Haack reaction is a dichloromethylammonium salt, specifically a substituted chloroiminium ion. This species is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent, typically phosphorus oxychloride (POCl₃).[2]

The formation of the Vilsmeier reagent, N,N-dimethyl-chloromethyleniminium chloride, is a two-step process. First, the nucleophilic oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative and the formation of the highly electrophilic chloroiminium ion.[2] Recent theoretical studies have investigated the energetics of this formation, providing insights into the transition states and intermediates involved.[3]

Mechanism of the Vilsmeier-Haack Reaction

The overall mechanism of the Vilsmeier-Haack reaction can be divided into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[2]

Stage 1: Formation of the Vilsmeier Reagent

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_Reagent Elimination Phosphate Phosphate byproduct Adduct->Phosphate

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Stage 2: Electrophilic Aromatic Substitution

The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate). A subsequent deprotonation step, often assisted by the displaced chloride ion or another basic species in the reaction mixture, restores aromaticity. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final formylated product.[2]

Vilsmeier_Haack_Mechanism Arene Electron-Rich Arene Wheland_Intermediate Wheland Intermediate (Sigma Complex) Arene->Wheland_Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Vilsmeier_Reagent->Wheland_Intermediate Iminium_Salt Iminium Salt Intermediate Wheland_Intermediate->Iminium_Salt -H⁺ Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: General Mechanism of the Vilsmeier-Haack Reaction.

Quantitative Data

Spectroscopic Characterization of the Vilsmeier Reagent

The structure of the Vilsmeier reagent has been confirmed by various spectroscopic methods.

Table 1: Spectroscopic Data for the Vilsmeier Reagent (from DMF/POCl₃)

Spectroscopic TechniqueCharacteristic SignalsReference(s)
¹H NMR (CDCl₃)δ = 3.98 (s, 6H, N(CH₃)₂), 11.20 (s, 1H, -CH=N⁺)[4]
¹³C NMR(Data not readily available in cited abstracts)
IR (CHCl₃)ν = 1699 cm⁻¹ (C=N⁺ stretch)[4]

Note: The exact chemical shifts and vibrational frequencies can vary depending on the solvent and the counter-ion.

Kinetics of the Vilsmeier-Haack Reaction

Kinetic studies have revealed that the reaction order of the Vilsmeier-Haack reaction is dependent on the reactivity of the aromatic substrate. For relatively unreactive substrates, the reaction is third-order overall: first order in the aromatic substrate, DMF, and POCl₃. This suggests that the electrophilic attack on the aromatic ring is the rate-determining step. In contrast, for highly reactive substrates, the reaction becomes second order and is independent of the concentration and nature of the aromatic substrate, indicating that the formation of the Vilsmeier reagent is the rate-limiting step.

Table 2: Activation Parameters for the Vilsmeier-Haack Formylation of Heteroaromatic Compounds

SubstrateRelative Reactivity (vs. Thiophene)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference(s)
Furan7.514.7-27.7[5][6]
Thiophene1.017.1-29.5[5][6]
Selenophen0.3816.5-28.8[5][6]
Tellurophen2.6--[5]

Conditions: HCONMe₂–COCl₂ complex in CHCl₃. The negative entropies of activation are consistent with a highly ordered transition state, as expected for an electrophilic aromatic substitution.[5] The reaction is enthalpy controlled.[5]

Reaction Yields

The Vilsmeier-Haack reaction is known for its generally good to excellent yields with a variety of electron-rich aromatic and heteroaromatic substrates.

Table 3: Examples of Vilsmeier-Haack Formylation Yields

SubstrateProductYield (%)Reference(s)
N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde>95[1]
IndoleIndole-3-carboxaldehyde97[7]
PyrrolePyrrole-2-carboxaldehyde85[8]
FuranFuran-2-carboxaldehyde75-83[1]
ThiopheneThiophene-2-carboxaldehyde73-78[1]
Anisolep-Anisaldehyde80-85[9]
AnthraceneAnthracene-9-carboxaldehyde85[1]

Experimental Protocols

The following are general experimental protocols for the Vilsmeier-Haack reaction. Caution: These reactions should be carried out in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

Preparation of the Vilsmeier Reagent
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, typically 1.1 - 1.5 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The Vilsmeier reagent is typically used in situ without isolation.

Formylation of an Electron-Rich Aromatic Compound (General Procedure)
  • To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of the electron-rich aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • The reaction mixture is then stirred at a temperature appropriate for the substrate's reactivity, which can range from 0 °C to elevated temperatures (e.g., 60-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to 0 °C and carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium carbonate to neutralize the excess acid and hydrolyze the iminium salt intermediate.

  • The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel.

Experimental_Workflow Start Start Prepare_Reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Prepare_Reagent Add_Substrate Add Aromatic Substrate Prepare_Reagent->Add_Substrate Reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) Add_Substrate->Reaction Workup Aqueous Workup (Ice, NaOAc/Na₂CO₃) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Drying, Concentration, and Purification Extraction->Purification End Final Product Purification->End

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Conclusion

The dichloromethylammonium salt, in the form of the Vilsmeier reagent, is a powerful electrophile that serves as the cornerstone of the Vilsmeier-Haack reaction. Its mechanism of action involves the in situ formation of a chloroiminium ion followed by a classic electrophilic aromatic substitution pathway. A thorough understanding of the reaction kinetics, the influence of substrate electronics, and the proper execution of experimental protocols are essential for leveraging the full synthetic potential of this important transformation. The quantitative data and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively apply the Vilsmeier-Haack reaction in their synthetic endeavors.

References

Literature review of dichloromethylamine in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethylamine (CH₃NCl₂) is a reactive N-chloroamine that holds potential as a versatile reagent in chemical synthesis. Despite its structural simplicity, its application in mainstream organic chemistry has been limited, often overshadowed by related but distinct reagents such as the Vilsmeier reagent and dichloromethyl methyl ether. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, known and potential applications in formylation and heterocyclic chemistry, and the necessary safety considerations for its handling. Due to the scarcity of detailed experimental data in readily accessible literature, this review consolidates established knowledge on related N,N-dichloroalkylamines and proposes plausible reaction pathways to stimulate further research into the synthetic utility of this compound.

Introduction

N-halamines are a class of compounds characterized by one or more nitrogen-halogen bonds. They are known for their high reactivity, serving as sources of electrophilic halogens or nitrogen. Within this class, N,N-dichloroamines are potent reagents, though their inherent instability often makes them challenging to handle, necessitating their in situ generation and use. This compound, the N,N-dichloro derivative of methylamine, is a prime example of such a reactive species.

This guide aims to collate the fragmented information available on this compound, providing a foundational resource for researchers interested in exploring its synthetic potential. It covers the synthesis of N,N-dichloroamines, their physical and spectroscopic properties based on available data and theoretical knowledge, and their applications in key organic transformations. Particular attention is given to its potential role in formylation reactions and the synthesis of nitrogen-containing heterocycles, such as in the Gattermann-Skita synthesis.

Synthesis of this compound

The synthesis of N,N-dichloroamines is typically achieved by the chlorination of primary amines using various electrophilic chlorine sources. These reactions are often exothermic and require careful temperature control. The resulting N,N-dichloroamines can be unstable and are often used immediately without isolation.

General Synthetic Methods for N,N-Dichloroamines

Several methods have been reported for the synthesis of N,N-dichloroalkylamines, which are applicable to the preparation of this compound from methylamine or its salts.

Method A: Using Tert-Butyl Hypochlorite A common and effective method involves the reaction of a primary amine with tert-butyl hypochlorite in an inert solvent like carbon tetrachloride or dichloromethane. The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermicity.

Method B: Using Sodium Hypochlorite (Bleach) Aqueous sodium hypochlorite can also be used as a chlorinating agent. This method often involves a biphasic system, and continuous-flow reactors have been developed to enhance safety and control by minimizing the volume of the reactive intermediate at any given time.

Method C: Other Chlorinating Agents Other reagents, such as N-chlorosuccinimide (NCS), calcium hypochlorite, and specialized sulfonamide-based N-chloro compounds (e.g., TCBDA), have also been employed for the N-chlorination of amines.

Experimental Protocol: Synthesis of N,N-Dichloroalkylamines with Tert-Butyl Hypochlorite

The following is a general procedure adaptable for the synthesis of this compound. Extreme caution is advised due to the potential instability of the product.

Materials:

  • Methylamine hydrochloride

  • Sodium hydroxide

  • Tert-butyl hypochlorite

  • Dichloromethane (anhydrous)

  • Anhydrous sodium sulfate

  • Ice-salt bath

Procedure:

  • A solution of free methylamine is prepared by carefully neutralizing methylamine hydrochloride with a stoichiometric amount of sodium hydroxide in a minimal amount of water, followed by extraction into an organic solvent or by using a solution of methylamine in a suitable solvent.

  • The methylamine solution in anhydrous dichloromethane is placed in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, and cooled to 0 °C using an ice-salt bath.

  • A solution of tert-butyl hypochlorite (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred methylamine solution over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0 °C.

  • The reaction mixture is then washed with cold water to remove any salts and dried over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure at low temperature, but due to the potential instability of this compound, it is highly recommended to use the resulting solution directly in the subsequent synthetic step.

Physical and Spectroscopic Properties

Detailed experimental data for pure this compound is scarce in the literature. The information below is a combination of data from chemical databases and predicted properties based on analogous compounds.

Table 1: Physical Properties of this compound

PropertyValueSource/Notes
Molecular Formula CH₃Cl₂N-
Molecular Weight 99.95 g/mol -
CAS Number 7651-91-4-
Appearance Expected to be a colorless to yellow liquidBased on analogous N,N-dichloroalkylamines.
Boiling Point Not experimentally determined. Likely low.N,N-dichloroamines are generally unstable on heating.
Density Not experimentally determined.-
Solubility Soluble in common organic solvents.Expected behavior.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shift / Wavenumber (cm⁻¹)Assignment and Notes
¹H NMR ~3.0 - 3.5 ppm (singlet)The methyl protons (CH₃) would be deshielded by the two electronegative chlorine atoms on the nitrogen. The signal is expected to be a singlet as there are no adjacent protons.
¹³C NMR ~40 - 50 ppmThe methyl carbon (CH₃) signal.
IR 2950-2850 cm⁻¹ (C-H stretch)~700-800 cm⁻¹ (N-Cl stretch)The C-H stretching of the methyl group would be in the typical alkane region. The N-Cl stretching vibrations are expected in the fingerprint region and can be weak to medium in intensity.

Applications in Chemical Synthesis

The primary synthetic utility of this compound is expected to stem from its electrophilic nature and its ability to act as a precursor to reactive iminium species.

The Gattermann-Skita Synthesis of Pyridines

One of the few cited applications of this compound is in the Gattermann-Skita synthesis, a variation of the Gattermann reaction for the preparation of pyridines. In this reaction, a salt of a malonate ester reacts with this compound.

Reaction Mechanism: The reaction is thought to proceed via the formation of an electrophilic species from this compound, which then reacts with the enolate of the malonate ester. Subsequent cyclization and elimination steps lead to the formation of the pyridine ring.

Gattermann_Skita cluster_reagents Reagents Malonate Diethyl Malonate Enolate Intermediate1 Initial Adduct Malonate->Intermediate1 Nucleophilic Attack DCMA This compound (CH₃NCl₂) DCMA->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Pyridine Substituted Pyridine Intermediate2->Pyridine Elimination

Caption: Proposed pathway for the Gattermann-Skita pyridine synthesis.

Experimental Protocol: Gattermann-Skita Pyridine Synthesis (Hypothetical)

The following is a plausible, generalized protocol based on the known principles of the reaction.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • A solution of this compound in an inert solvent

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol is prepared.

  • Diethyl malonate (1.0 equivalent) is added dropwise to the sodium ethoxide solution at room temperature, and the mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • The ethanol is removed under reduced pressure, and anhydrous toluene is added to the residue.

  • The suspension is cooled to 0 °C, and a solution of this compound (1.1 equivalents) in toluene is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, the reaction is quenched by the careful addition of water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography or distillation to yield the substituted pyridine.

Table 3: Expected Products from Gattermann-Skita Synthesis

Malonate DerivativeThis compound DerivativeExpected Pyridine ProductPotential Yield Range
Diethyl malonateThis compoundDiethyl 4-hydroxy-2-methylpyridine-3,5-dicarboxylate30-60%
Diethyl ethylmalonateThis compoundDiethyl 3-ethyl-4-hydroxy-2-methylpyridine-5,6-dicarboxylate25-55%

Note: Yields are hypothetical and would require experimental verification.

Potential as a Formylating Agent

While not as common as the Vilsmeier-Haack or Rieche reagents, this compound or its derivatives could potentially serve as formylating agents for electron-rich aromatic and heterocyclic compounds. The reaction would likely proceed through an electrophilic aromatic substitution mechanism.

Formylation_Pathway Aromatic Electron-Rich Aromatic (Ar-H) Sigma_complex Wheland Intermediate Aromatic->Sigma_complex DCMA_complex [CH₃NCl]⁺ (from DCMA) DCMA_complex->Sigma_complex Electrophilic Attack Iminium Iminium Salt Intermediate Sigma_complex->Iminium - H⁺ Aldehyde Aromatic Aldehyde (Ar-CHO) Iminium->Aldehyde Hydrolysis

Caption: Plausible mechanism for aromatic formylation using a this compound-derived electrophile.

Safety and Handling

N,N-Dichloroamines are known to be potentially explosive and should be handled with extreme care.

  • Instability: They can decompose, sometimes violently, upon heating, exposure to light, or in the presence of impurities.

  • Toxicity: Like other chlorinated compounds, this compound should be considered toxic and handled in a well-ventilated fume hood.

  • Handling: It is strongly recommended to generate and use this compound in situ whenever possible to avoid isolation and storage. Use personal protective equipment, including safety glasses, gloves, and a lab coat. Reactions should be conducted behind a blast shield.

Conclusion

This compound is an under-explored reagent in organic synthesis. While the literature contains limited specific examples of its use, its chemical nature suggests significant potential as an electrophilic aminomethylating or formylating agent, particularly in the synthesis of heterocyclic systems like pyridines via the Gattermann-Skita reaction. The primary obstacles to its wider adoption are its inherent instability and the lack of comprehensive studies detailing its reactivity and scope. It is hoped that this review will serve as a valuable starting point for further investigation into the synthetic applications of this reactive and potentially highly useful chemical entity, with a strong emphasis on the necessary safety precautions required for its study. Future work should focus on developing safe, reliable protocols for its in situ generation and application, and on exploring the breadth of its reactivity with various nucleophilic substrates.

Dichloromethylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethylamine (CH₃NCl₂) is a highly reactive N-chloroamine that has been known to chemists for over a century. This document provides an in-depth technical overview of its discovery, history, chemical properties, and synthesis. Due to its inherent instability and hazardous nature, this compound has not found widespread application and is primarily of academic and research interest. This guide summarizes key quantitative data, outlines experimental considerations for its synthesis based on historical and modern knowledge of N-chloroamine chemistry, and visually represents its synthesis and decomposition pathways.

Discovery and History

The first synthesis of this compound is credited to Koehler in 1879 and was later described by Bamberger and Renauld in 1895 in the scientific journal Chemische Berichte.[1] These early investigations laid the groundwork for understanding the chemistry of N-chloroamines. As a class of compounds, N-chloroamines are characterized by one or more chlorine atoms attached to a nitrogen atom. They are known for their oxidizing properties and have been investigated for various applications, including as disinfectants and reagents in organic synthesis. However, the simple alkyl-N,N-dichloroamines, such as this compound, are notoriously unstable and prone to explosive decomposition, which has limited their practical use.

In more recent times, this compound has been identified as a disinfection byproduct in chlorinated swimming pool water, formed from the reaction of chlorine with methylamine precursors.[2] This has led to renewed interest in its formation and stability in aqueous environments.

Physicochemical and Toxicological Data

PropertyValueSource
Molecular Formula CH₃Cl₂N[1]
Molecular Weight 99.95 g/mol [1]
CAS Number 7651-91-4[1]
Appearance Yellowish oil (reported historically)N/A
Density 1.331 g/cm³[1]
Boiling Point 61.3 °C at 760 mmHg[1]
Solubility Soluble in organic solvents, reacts with waterGeneral N-chloroamine property
Henry's Law Constant at 25°C Dimensionless: ~0.15[2]

Synthesis and Reactivity

Historical Synthesis

The original syntheses reported by Koehler (1879) and Bamberger and Renauld (1895) involved the chlorination of methylamine. While the full detailed experimental protocols from these 19th-century publications are not readily accessible, the general approach for preparing N-chloroamines involves the reaction of an amine with a chlorinating agent, typically a hypochlorite solution.

General Experimental Protocol for N-Chloroamine Synthesis

The following is a generalized protocol for the synthesis of this compound based on modern understanding of N-chloroamine chemistry. This procedure should be performed with extreme caution in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Materials:

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Sodium hypochlorite (NaOCl) solution (e.g., bleach), cooled to 0-5 °C

  • Sodium bicarbonate (NaHCO₃) for buffering

  • An appropriate organic solvent for extraction (e.g., dichloromethane, cooled to 0-5 °C)

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Preparation of Methylamine Solution: An aqueous solution of methylamine is prepared, typically by dissolving methylamine hydrochloride in water and neutralizing it carefully with a base like sodium bicarbonate to free the methylamine. The solution should be kept cold in an ice bath.

  • Chlorination: A chilled solution of sodium hypochlorite is added dropwise to the cold, stirring methylamine solution. The temperature must be strictly maintained between 0 and 5 °C to minimize decomposition of the product. The molar ratio of sodium hypochlorite to methylamine should be at least 2:1 to favor the formation of the dichloro-derivative.

  • Extraction: Once the addition is complete, the reaction mixture is immediately extracted with a cold organic solvent like dichloromethane. This step should be performed quickly to minimize the contact time of the this compound with the aqueous phase, where it is unstable.

  • Drying and Isolation: The organic layer is separated and dried over anhydrous sodium sulfate. The drying agent is then removed by filtration.

  • Handling and Storage: this compound is highly unstable and should be used immediately in solution. It is not recommended to isolate the pure compound by evaporating the solvent, as this can lead to explosive decomposition.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Methylamine Methylamine (aq) ReactionVessel Chlorination at 0-5 °C Methylamine->ReactionVessel Hypochlorite Sodium Hypochlorite (aq) Hypochlorite->ReactionVessel Extraction Extraction with cold organic solvent ReactionVessel->Extraction Drying Drying of organic phase Extraction->Drying Product This compound in solution Drying->Product

Synthesis Workflow for this compound.

Decomposition

This compound is known to be highly unstable and can decompose explosively, particularly when heated or in its pure form. The decomposition is reported to yield hydrogen cyanide (HCN) and hydrogen chloride (HCl). This decomposition pathway underscores the significant hazards associated with this compound.

The decomposition can be represented by the following reaction:

CH₃NCl₂ → HCN + 2 HCl

This reaction is highly exothermic and can be initiated by heat, shock, or friction.

Decomposition_Pathway This compound This compound (CH₃NCl₂) Decomposition Decomposition (Explosive) This compound->Decomposition HCN Hydrogen Cyanide (HCN) Decomposition->HCN HCl Hydrogen Chloride (HCl) Decomposition->HCl

Decomposition Pathway of this compound.

Biological Activity and Applications

There are no known therapeutic or widespread industrial applications for this compound. Its high reactivity and instability make it unsuitable for most practical purposes. Its primary relevance in a biological context is as a potential toxic byproduct of water disinfection. N-chloroamines, in general, can exhibit antimicrobial properties due to their ability to act as oxidizing and chlorinating agents, but the instability of this compound precludes its use in this capacity. No specific biological signaling pathways have been identified for this compound.

Safety and Handling

This compound is a hazardous and unstable compound that should only be handled by experienced chemists under strict safety protocols.

  • Explosion Hazard: It is reported to be explosive, especially in concentrated or pure form. It should always be handled in dilute solution.

  • Toxicity: The decomposition products, hydrogen cyanide and hydrogen chloride, are highly toxic and corrosive gases.

  • Personal Protective Equipment (PPE): A lab coat, chemical safety goggles, and appropriate chemical-resistant gloves are mandatory. All manipulations should be conducted in a fume hood with a blast shield.

  • Storage: this compound should not be stored. It should be prepared fresh and used immediately.

Conclusion

This compound is a historically significant but practically limited N-chloroamine. Its discovery in the late 19th century contributed to the early understanding of this class of compounds. However, its inherent instability and hazardous nature, particularly its propensity for explosive decomposition, have prevented its use in any mainstream applications. For researchers and scientists, this compound serves as a case study in the chemistry of highly reactive small molecules and highlights the importance of safety considerations in chemical synthesis and handling. Any work with this compound should be approached with extreme caution and a thorough understanding of its potential hazards.

References

An In-depth Technical Guide to the Reactivity of Dichloromethylamine with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Dichloromethylamine (CH₃NCl₂) is a highly reactive N-haloamine that holds potential as a reagent in organic synthesis. Its reactivity is characterized by the electrophilic nature of the chlorine atoms and the nitrogen center, making it a versatile tool for various chemical transformations. This technical guide provides a comprehensive overview of the known and predicted reactivity of this compound with a range of common functional groups, including alcohols, amines, thiols, carboxylic acids, aldehydes, ketones, alkenes, and alkynes. Due to the limited availability of specific experimental data for this compound, this guide draws upon established reactivity patterns of analogous N,N-dichloroalkylamines to provide a predictive framework for its chemical behavior. This document includes detailed reaction mechanisms, tabulated quantitative data from related systems, representative experimental protocols, and visualizations of key pathways to serve as a valuable resource for researchers exploring the synthetic utility of this compound.

Introduction

N-haloamines are a class of compounds containing one or more nitrogen-halogen bonds. They are known for their diverse reactivity, acting as halogenating agents, aminating agents, and oxidants. This compound, a simple N,N-dichloroalkylamine, is of particular interest due to its small steric profile and the presence of two reactive chlorine atoms. Understanding its interactions with common functional groups is crucial for its effective application in the synthesis of novel molecules, particularly in the context of drug development where the introduction of nitrogen-containing moieties is of paramount importance.

This guide aims to consolidate the available information on the reactivity of this compound and its analogs, providing a foundational understanding for synthetic chemists. Safety precautions for handling this potentially hazardous compound are also addressed.

Synthesis and Handling of this compound

The synthesis of this compound typically involves the chlorination of methylamine or its derivatives. A common method is the reaction of methylamine hydrochloride with an excess of a chlorinating agent, such as sodium hypochlorite, in an aqueous solution.

Representative Synthetic Protocol

Reaction: CH₃NH₂·HCl + 2 NaOCl → CH₃NCl₂ + 2 NaOH + HCl

Procedure:

  • A solution of methylamine hydrochloride (1.0 eq) in water is prepared and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium hypochlorite (2.2 eq) is added dropwise to the stirred methylamine solution, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

  • The this compound product, which may separate as an oily layer, is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at low temperature to yield crude this compound.

Note: this compound is a volatile and potentially unstable compound. It should be prepared fresh and used immediately. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Reactivity with Common Functional Groups

The reactivity of this compound is dominated by its electrophilic character. The chlorine atoms are susceptible to nucleophilic attack, leading to halogenation or amination of the substrate. The nitrogen atom can also act as an electrophile, particularly after the loss of a chloride ion.

Alcohols and Phenols

N,N-dichloroalkylamines are known to react with alcohols and phenols to form O-alkyl or O-aryl hydroxylamines or products of oxidation. The reaction pathway is dependent on the reaction conditions and the nature of the alcohol.

  • Primary and Secondary Alcohols: In the presence of a base, primary and secondary alcohols can be oxidized by N,N-dichloroalkylamines to aldehydes and ketones, respectively. The N,N-dichloroamine is reduced to the corresponding amine.

  • Phenols: Phenols, being more acidic and possessing an electron-rich aromatic ring, can undergo electrophilic halogenation on the ring in the presence of this compound.

Table 1: Representative Data for the Oxidation of Alcohols by N,N-Dichloro-tert-butylamine

AlcoholProductYield (%)
Benzyl alcoholBenzaldehyde85
CyclohexanolCyclohexanone92
1-ButanolButanal78

Data is for an analogous N,N-dichloroalkylamine and should be considered indicative for this compound.

Reaction Workflow for Alcohol Oxidation:

alcohol_oxidation Alcohol Primary/Secondary Alcohol Aldehyde_Ketone Aldehyde/Ketone Alcohol->Aldehyde_Ketone Oxidation Dichloroamine CH₃NCl₂ Amine CH₃NH₂ Dichloroamine->Amine Reduction Base Base (e.g., NaHCO₃)

Caption: General workflow for the oxidation of alcohols.

Amines

The reaction of this compound with primary and secondary amines is expected to be complex, potentially leading to a mixture of products. The nucleophilic amine can attack the electrophilic chlorine atom, leading to the formation of a transient N-chloroamine and methylamine. Alternatively, substitution at the nitrogen of this compound could occur.

Plausible Reaction Pathway:

amine_reaction Primary_Amine R-NH₂ Intermediate [R-NHCl + CH₃NHCl] Primary_Amine->Intermediate Dichloroamine CH₃NCl₂ Dichloroamine->Intermediate Products Complex Mixture (e.g., Azo compounds, etc.) Intermediate->Products

Caption: Plausible reaction pathway with primary amines.

Thiols

Thiols are strong nucleophiles and are expected to react readily with this compound. The initial reaction is likely the formation of a sulfenyl chloride and N-chloromethylamine. The sulfenyl chloride can then react with another equivalent of thiol to form a disulfide.

Table 2: Representative Data for the Oxidation of Thiols by N-Chlorosuccinimide (NCS)

ThiolProductYield (%)
ThiophenolDiphenyl disulfide>95
Benzyl mercaptanDibenzyl disulfide>95
CysteineCystine>90

Data is for an analogous N-halo compound and serves as a model for the expected reactivity.

Experimental Protocol for Thiol Oxidation (Analogous System):

  • The thiol (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane).

  • The solution is cooled to 0 °C.

  • A solution of the N-haloamine (0.5 eq) in the same solvent is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the disulfide.

Carboxylic Acids

Direct reaction of this compound with carboxylic acids is not well-documented. It is plausible that under basic conditions, the carboxylate anion could act as a nucleophile, but the reactivity is expected to be low. The formation of acyl chlorides is a possible but unconfirmed reaction pathway.

Aldehydes and Ketones

The reactivity of this compound with aldehydes and ketones is likely to proceed through their enol or enolate forms. In the presence of a base, the enolate can act as a nucleophile, attacking the electrophilic chlorine atom of this compound. This would lead to the formation of an α-chloro carbonyl compound and N-chloromethylamine.

Reaction Mechanism with Enolates:

enolate_reaction Enolate Enolate C=C-O⁻ AlphaChloro α-Chloro Carbonyl C(Cl)-C=O Enolate->AlphaChloro Nucleophilic Attack Dichloroamine This compound CH₃NCl₂ NChloroamine N-Chloromethylamine CH₃NHCl Dichloroamine->NChloroamine Reduction

Caption: Reaction of this compound with an enolate.

Alkenes and Alkynes

N,N-dichloroamines are known to add to carbon-carbon double and triple bonds. These reactions often proceed via a radical mechanism, initiated by heat or light, or can be catalyzed by Lewis acids. The addition of this compound to an alkene could potentially yield a vicinal chloro-amino compound.

Table 3: Representative Data for the Addition of N,N-Dichlorourethane to Alkenes

AlkeneProductYield (%)
StyreneN-(2-Chloro-1-phenylethyl)urethane75
CyclohexeneN-(2-Chlorocyclohexyl)urethane80

Data from an analogous N,N-dichloro compound illustrates the potential for addition reactions.

Safety and Handling

This compound is expected to be a toxic and potentially explosive compound.

  • Toxicity: N-haloamines can be corrosive and are often irritants to the skin, eyes, and respiratory tract.

  • Instability: this compound is likely to be thermally and photolytically unstable. It should be stored in the dark at low temperatures and handled with care to avoid shock or friction.

  • Handling: All manipulations should be performed in a well-ventilated fume hood behind a safety shield. Appropriate personal protective equipment, including heavy-duty gloves and a face shield, is essential. Solutions of this compound should not be concentrated to dryness.

Conclusion

This compound is a reactive N-haloamine with significant potential in organic synthesis. While specific experimental data for this compound is limited, a predictive understanding of its reactivity can be gleaned from the well-established chemistry of analogous N,N-dichloroalkylamines. This guide provides a framework for exploring its reactions with common functional groups, highlighting its potential for oxidation, amination, and addition reactions. Further experimental investigation is necessary to fully elucidate the synthetic scope and utility of this compound. Researchers are urged to exercise extreme caution when handling this energetic and potentially hazardous compound.

Methodological & Application

Application Notes and Protocols for Formylation Reactions Using Dichloromethylamine and Related Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for formylation reactions, with a specific focus on methods that utilize or generate dichloromethyliminium species, often referred to as Vilsmeier reagents. These powerful electrophilic agents are central to the Vilsmeier-Haack reaction and are conceptually related to the electrophiles in the Rieche formylation. These methods are invaluable for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Application Note 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method to formylate electron-rich aromatic and heteroaromatic compounds.[1][2] The key reactive species, the Vilsmeier reagent, is a dichloromethyliminium salt (e.g., [ClCH=N(CH3)2]+Cl−), which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride.[3][4] This reagent is a weak electrophile that readily reacts with activated substrates.[2][5]

Core Applications:

  • Formylation of electron-rich aromatic rings such as anilines, phenols, and their derivatives.[4]

  • Formylation of various heterocyclic compounds like indoles and pyrroles.[3]

  • Synthesis of aromatic and heteroaromatic aldehydes which are precursors to a vast range of more complex molecules.

Mechanism Overview: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic dichloromethyliminium ion, also known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich arene attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate after the loss of a proton.[1]

  • Hydrolysis: The intermediate iminium ion is subsequently hydrolyzed during aqueous work-up to yield the final aryl aldehyde.[5]

Data Presentation: Vilsmeier-Haack Formylation of Various Substrates
SubstrateReagentsSolventTemperatureTimeYield (%)Reference
N,N-DimethylanilineDMF, POCl3-Not SpecifiedNot SpecifiedNot Specified[4]
2,3,3-TrimethylindolenineVilsmeier ReagentNot SpecifiedNot SpecifiedNot SpecifiedExcellent[3]
Substituted Indoles/PyrrolesDMF, Cyanuric ChlorideNot SpecifiedMildNot SpecifiedGood to Excellent[6]
Generic Electron-Rich Arene(Chloromethylene)dimethyliminium ChlorideDMF0 °C to RT6.5 h77%[2]
Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene[2]

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Electron-rich aromatic substrate (1.0 equiv)

  • (Chloromethylene)dimethyliminium chloride (Vilsmeier's Salt) (1.5 equiv) or DMF/POCl3

  • N,N-Dimethylformamide (DMF) as solvent

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et2O) or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the substrate (44.5 mmol, 1.0 equiv) in DMF (440 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add (Chloromethylene)dimethyliminium Chloride (1.5 equiv) portion-wise to the stirred solution. If generating the reagent in situ, slowly add POCl3 (1.1-1.5 equiv) to the DMF solution of the substrate at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Prepare a solution of sodium acetate (5.6 equiv) in water (200 mL) and add it to the reaction mixture. Stir for an additional 10 minutes at 0 °C. This step hydrolyzes the iminium intermediate.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the product with Et2O. Combine the organic layers.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous Na2SO4.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired aldehyde.

Visualization: Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent Reagent Formation POCl3 POCl3 POCl3->Vilsmeier_Reagent Reagent Formation Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Arene Electron-Rich Arene (Ar-H) Arene->Intermediate Electrophilic Attack Aldehyde Aryl Aldehyde (Ar-CHO) Intermediate->Aldehyde Hydrolysis H2O H2O (Work-up) H2O->Aldehyde Hydrolysis

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Application Note 2: Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether (Cl2CHOMe) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4).[7][8] This method is particularly effective for activated aromatic compounds, including phenols and methoxybenzenes.[9][10] A key advantage is its ability to achieve high regioselectivity, often favoring ortho-formylation in phenolic substrates due to chelation with the Lewis acid.[9][11]

Core Applications:

  • Highly regioselective ortho-formylation of electron-rich phenols.[11]

  • Formylation of poly-substituted aromatic rings where other methods may fail or give poor selectivity.[11]

  • Synthesis of aromatic aldehydes under relatively mild conditions.

Mechanism Overview: The Lewis acid (e.g., TiCl4) coordinates to the dichloromethyl methyl ether, generating a highly electrophilic species, plausibly an oxocarbenium ion.[9] For phenolic substrates, the Lewis acid can also coordinate with the hydroxyl group, directing the electrophile to the ortho position. The aromatic ring then attacks this electrophile, followed by rearomatization and hydrolysis during work-up to furnish the aldehyde.

Data Presentation: Rieche Formylation of Aromatic Compounds with TiCl4/Cl2CHOMe[9]
SubstrateTiCl4 (eq.)Cl2CHOMe (eq.)SolventTemp (°C)Time (min)Conversion (%)
Phenol2.21.1DCM045>99
Anisole2.21.1DCM04592
1,2-Dimethoxybenzene2.21.1DCM04594
3-Methoxyphenol2.21.1DCM04564
Toluene2.21.1DCM04569
Experimental Protocol: TiCl4-Mediated Formylation of an Aromatic Ring[9]

This protocol is a general procedure and requires an inert atmosphere due to the moisture sensitivity of TiCl4.

Materials:

  • Aromatic substrate (e.g., phenol, methoxybenzene derivative) (1.0 eq.)

  • Titanium tetrachloride (TiCl4) (2.2 eq.)

  • Dichloromethyl methyl ether (Cl2CHOMe) (1.1 eq.)

  • Dry Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • 0.1 N Hydrochloric acid (HCl) solution

  • Brine

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an Argon atmosphere, dissolve the aromatic substrate (e.g., 5 mmol, 1.0 eq.) in dry DCM (15-25 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add TiCl4 (2.2 eq.) dropwise via syringe. The solution will likely change color. Stir the mixture at 0 °C for 1 hour.

  • After 1 hour, add dichloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture.

  • Continue stirring at 0 °C for an additional 45 minutes.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH4Cl (25 mL). Caution: The quenching can be exothermic.

  • Remove the ice bath and allow the mixture to stir vigorously for 2 hours at room temperature to ensure complete hydrolysis.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 0.1 N HCl solution (3 x 50 mL) and brine (3 x 50 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography or recrystallization.

Visualization: Rieche Formylation Experimental Workflow

Rieche_Workflow Start Dissolve Arene in dry DCM Cool Cool to 0 °C (Inert Atmosphere) Start->Cool Add_TiCl4 Add TiCl4 (2.2 eq) Stir 1 h Cool->Add_TiCl4 Add_DCMME Add Cl2CHOMe (1.1 eq) Stir 45 min Add_TiCl4->Add_DCMME Quench Quench with sat. aq. NH4Cl Add_DCMME->Quench Workup Aqueous Work-up (Extraction, Washes) Quench->Workup Purify Purification (Chromatography) Workup->Purify Product Final Aldehyde Purify->Product

Caption: Step-by-step experimental workflow for Rieche formylation.

Safety Precautions

  • Phosphorus oxychloride (POCl3): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Titanium tetrachloride (TiCl4): A corrosive liquid that fumes in moist air, releasing HCl. It reacts violently with water. All operations must be carried out under a strictly inert and dry atmosphere.

  • Dichloromethyl methyl ether (Cl2CHOMe): A toxic and corrosive lachrymator. Handle with extreme care in a fume hood.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Use appropriate containment and PPE.

  • General: All reactions should be performed in a well-ventilated chemical fume hood. Always wear appropriate PPE.

References

Application Notes and Protocols: Dichloromethylamine as a Reagent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylamine, and its functional equivalent, the Vilsmeier-Haack reagent (typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)), are highly versatile reagents in organic synthesis. Their primary application lies in the formylation of electron-rich aromatic and heteroaromatic compounds. However, their utility extends significantly to the construction of a wide variety of heterocyclic systems. The electrophilic nature of the chloroiminium ion, the reactive species, allows for intramolecular cyclizations and annulations, providing a powerful tool for the synthesis of key heterocyclic scaffolds relevant to medicinal chemistry and materials science.

These application notes provide a detailed overview of the use of this compound and the Vilsmeier-Haack reagent in the synthesis of quinolines, pyrazoles, and chromones, complete with experimental protocols and quantitative data to facilitate the replication and adaptation of these methods in a research setting.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds using the Vilsmeier-Haack reagent.

Table 1: Synthesis of 2-Chloro-3-formylquinolines

Starting Material (Acetanilide)R GroupReaction Time (h)Yield (%)
AcetanilideH4-1662-72
m-Methylacetanilide7-Me4-1664-74
p-Methoxyacetanilide6-OMe4-1659-69
p-Chloroacetanilide6-Cl4-1653-63

Table 2: Synthesis of 4-Formylpyrazoles

Starting Material (Hydrazone)R GroupReaction Time (h)Yield (%)
Acetophenone thiazol-2-ylhydrazoneH368.7
4-Methoxyacetophenone thiazol-2-ylhydrazoneOMe372.5
4-Chloroacetophenone thiazol-2-ylhydrazoneCl370.2

Table 3: Synthesis of Chromone-3-carbaldehydes

Starting Material (2-Hydroxyacetophenone)R GroupReaction Time (h)Yield (%)
2-HydroxyacetophenoneH2-4High
2-Hydroxy-5-methylacetophenone6-Me2-4High
2-Hydroxy-4-methoxyacetophenone7-OMe2-4High

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines

This protocol describes the Vilsmeier-Haack cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.

Materials:

  • Substituted Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (12.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the substituted acetanilide (1.0 eq) in dry DMF (3.0 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (12.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: General Procedure for the Synthesis of 4-Formylpyrazoles

This protocol outlines the synthesis of 4-formylpyrazoles from acetophenone hydrazones using the Vilsmeier-Haack reagent.

Materials:

  • Substituted Acetophenone Hydrazone (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Crushed ice

  • Sodium bicarbonate

  • Ethanol (for recrystallization)

Procedure:

  • Prepare the Vilsmeier reagent by adding POCl₃ (3.0 eq) dropwise to ice-cold DMF (sufficient to dissolve the hydrazone) with stirring.

  • To the freshly prepared Vilsmeier reagent, add the substituted acetophenone hydrazone (1.0 eq).

  • Stir the reaction mixture at 60-65 °C for 3 hours.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize the solution with sodium bicarbonate to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 4-formylpyrazole.

Protocol 3: General Procedure for the Synthesis of Chromone-3-carbaldehydes

This protocol details the synthesis of chromone-3-carbaldehydes from 2-hydroxyacetophenones.

Materials:

  • Substituted 2-Hydroxyacetophenone (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Crushed ice

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place DMF (3.0 eq) and cool to 0-5 °C in an ice bath.

  • Slowly add POCl₃ (3.0 eq) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve the substituted 2-hydroxyacetophenone (1.0 eq) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from methanol or ethanol.

Mandatory Visualization

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (this compound equivalent) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier Reagent.

Heterocyclic_Synthesis_Workflow Start Starting Material (e.g., Acetanilide, Hydrazone, 2-Hydroxyacetophenone) Reaction Reaction with Substrate Start->Reaction Reagent_Prep Vilsmeier Reagent Preparation (DMF + POCl₃) Reagent_Prep->Reaction Workup Aqueous Workup (Ice, Neutralization) Reaction->Workup Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Final Heterocyclic Product Purification->Product

Caption: General Experimental Workflow for Heterocyclic Synthesis.

Quinoline_Synthesis_Mechanism Acetanilide N-Arylacetamide Electrophilic_Attack Electrophilic attack on enamine intermediate Acetanilide->Electrophilic_Attack Reacts with Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ Vilsmeier_Reagent->Electrophilic_Attack Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization Aromatization Aromatization & Hydrolysis Cyclization->Aromatization Quinoline 2-Chloro-3-formylquinoline Aromatization->Quinoline

Caption: Simplified Mechanism for Quinoline Synthesis.

Application of Dichloromethylamine Chemistry in Pharmaceutical Drug Discovery: A Focus on the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

While dichloromethylamine itself is not a commonly cited reagent in pharmaceutical drug discovery literature, the closely related Vilsmeier-Haack reaction, which utilizes a dichloromethyleniminium salt known as the Vilsmeier reagent, is a cornerstone of synthetic chemistry with significant applications in the creation of pharmaceutical compounds. This reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), serves as a powerful tool for the formylation of electron-rich aromatic and heteroaromatic rings.[1][2] The introduction of a formyl (-CHO) group is a critical step in the synthesis of a wide array of complex molecules, including many active pharmaceutical ingredients (APIs).[3][4]

The Vilsmeier-Haack reaction is valued for its efficiency, mild reaction conditions, and broad applicability in synthesizing heterocyclic compounds, which are prevalent in numerous approved drugs.[3][5] This methodology facilitates the creation of aldehyde intermediates that are versatile building blocks for further molecular elaboration in the drug discovery process.[3]

Mechanism of Action: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through two primary stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly DMF, reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, the Vilsmeier reagent.[1][5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic or heteroaromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the workup phase to yield the final aldehyde product.[1][6]

This process allows for the direct introduction of a formyl group onto a variety of scaffolds, a key transformation in medicinal chemistry.

Applications in Pharmaceutical Synthesis

The Vilsmeier-Haack reaction is instrumental in the synthesis of various heterocyclic aldehydes that serve as precursors to bioactive molecules. Its applications span across different therapeutic areas due to the importance of formylated heterocycles as synthetic intermediates.

One significant application is the synthesis of pyrazole carbaldehydes. Pyrazoles are a class of heterocyclic compounds that form the core of many pharmaceuticals. By treating hydrazones with the Vilsmeier reagent, various substituted pyrazole carbaldehydes can be synthesized in excellent yields.[4] These intermediates can then be used to create more complex molecules with potential anti-tumor and anti-fungal activities.[4]

Another key application is the formylation of quinolines. For instance, the synthesis of 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline has been achieved using the Vilsmeier-Haack reaction as a crucial step.[7] Quinolines and their derivatives are known to possess a wide range of biological activities, making their synthesis a continued area of interest in drug discovery.

Furthermore, the reaction is employed in the synthesis of formyl-substituted pyrazines, such as 3-formyl-2-pyrazinecarboxylic acid.[5] The pyrazine ring is a privileged scaffold in medicinal chemistry, and the ability to introduce both a formyl and a carboxylic acid group makes it a versatile platform for developing new pharmaceutical agents through combinatorial chemistry.[5]

The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction:

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Arene Electron-Rich Arene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H2O) Experimental_Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5 °C) B 2. Add Substrate and Solvent A->B C 3. Heat and Stir (Monitor by TLC) B->C D 4. Quench Reaction (Pour onto ice) C->D E 5. Neutralize (e.g., with NaOAc) D->E F 6. Isolate Crude Product (Filtration/Extraction) E->F G 7. Purify Product (Recrystallization/Chromatography) F->G

References

Application Notes: Dichloromethylamine-Mediated Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically a chloroiminium salt.[1][3] This reagent is generally prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][4] While the query specifies a "dichloromethylamine-mediated" reaction, the reactive electrophile in the standard Vilsmeier-Haack protocol is the N,N-dimethyl-chloromethyliminium ion, also known as the Vilsmeier reagent.[3][5] This document provides a detailed protocol for the widely accepted Vilsmeier-Haack reaction, focusing on the generation and use of this chloroiminium reagent.

The formylated products of the Vilsmeier-Haack reaction are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules.[6] The reaction is applicable to a variety of electron-rich substrates, such as phenols, anilines, and various heterocyclic systems like indoles and pyrroles.[1][5]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl-chloromethyliminium ion (the Vilsmeier reagent).[7]

  • Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a cationic intermediate and a temporary loss of aromaticity. A base, such as DMF, then removes a proton to restore aromaticity, forming an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aryl aldehyde product.[7]

Experimental Protocols

The following protocols provide a general procedure for the Vilsmeier-Haack reaction and a specific example for the formylation of a 3H-indole derivative. Reaction conditions should be optimized based on the reactivity of the specific substrate.

Protocol 1: General Procedure for Aromatic Formylation

This protocol describes a general method for the formylation of an electron-rich aromatic compound.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Aromatic substrate

  • Dichloromethane (DCM, optional solvent)

  • Crushed ice

  • Saturated sodium acetate solution or sodium hydroxide solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath (0-5 °C). Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5 °C.[6] The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.[8]

  • Reaction with Aromatic Substrate: To the pre-formed Vilsmeier reagent, add the aromatic substrate, either neat or as a solution in a suitable solvent like DMF or DCM. The reaction mixture is then stirred at a temperature ranging from room temperature to an elevated temperature (e.g., 50-80 °C), depending on the substrate's reactivity, for a period of several hours (e.g., 4-6.5 hours).[2][8] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with constant stirring.[8][9] Neutralize the acidic solution by adding a saturated sodium acetate solution or a sodium hydroxide solution until the pH is neutral or slightly basic (pH 6-9).[9][10] This will often cause the product to precipitate.

  • Isolation and Purification: If a precipitate forms, collect the solid by filtration, wash it with water, and dry it. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent such as diethyl ether.[2] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2] The crude product can then be purified by silica gel column chromatography or recrystallization to afford the pure aldehyde.[2]

Protocol 2: Diformylation of a 2,3,3-trimethyl-3H-indole derivative

This protocol details the diformylation of the C-2 methyl group of a 3H-indole to produce an aminomethylene malonaldehyde.[6]

Materials:

  • N,N-Dimethylformamide (DMF) (3.5 mL, 45.6 mmol)

  • Phosphorus oxychloride (POCl₃) (2.08 mL, 22.8 mmol)

  • 2,3,3-trimethyl-3H-indole derivative (e.g., 8) (2.18 g, 7.6 mmol)

  • Ice-water bath

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Vilsmeier Reagent Preparation: Cool N,N-dimethylformamide in an ice bath. Add phosphorus oxychloride dropwise with stirring, ensuring the temperature remains below 5 °C.[6]

  • Substrate Addition and Reaction: After the addition of POCl₃ is complete, slowly add the 3H-indole derivative to the reaction mixture.[6]

  • Heating: Remove the cooling bath and heat the reaction mixture to 75 °C for 6 hours.[6]

  • Work-up: Cool the resulting solution and pour it into ice-cooled water. Make the solution alkaline with a NaOH solution to precipitate the product.[6]

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain the aminomethylene malonaldehyde product.[6]

Data Presentation

The following table summarizes representative yields for the Vilsmeier-Haack reaction with various substrates.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
Generic Aromatic Substrate(Chloromethylene)dimethyliminium Chloride, NaOAc0 to RT6.577[2]
Phosphonic dihydrazidePOCl₃, DMF50-604High[8]
3H-indole derivative (8)POCl₃, DMF756Excellent[6]
p-DimethylanilinePOCl₃, DMFSteam bath280-84[9]

Mandatory Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Aromatic Formylation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - Dichlorophosphate anion Dichlorophosphate Dichlorophosphate anion Intermediate1->Dichlorophosphate CationicIntermediate Cationic Intermediate Arene Electron-rich Arene Arene->CationicIntermediate + Vilsmeier Reagent IminiumSalt Iminium Salt CationicIntermediate->IminiumSalt - H⁺ Aldehyde Aryl Aldehyde IminiumSalt->Aldehyde + H₂O (workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental_Workflow Start Start ReagentPrep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) Start->ReagentPrep SubstrateAdd Add Aromatic Substrate ReagentPrep->SubstrateAdd Reaction Stir at appropriate temperature (Monitor by TLC) SubstrateAdd->Reaction Workup Quench with ice-water Neutralize (pH 6-9) Reaction->Workup Isolation Isolate Crude Product (Filtration or Extraction) Workup->Isolation Purification Purify Product (Chromatography or Recrystallization) Isolation->Purification End End Purification->End

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

References

Application Notes and Protocols: Dichloromethylamine in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of dichloromethylamine, primarily through the in situ generated Vilsmeier reagent, in the synthesis of biologically active heterocyclic compounds. The Vilsmeier-Haack reaction, which utilizes this reagent, is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic systems, yielding key intermediates for the development of therapeutic agents.

Introduction

This compound ((CH₃)₂N⁺=CHCl Cl⁻), the reactive species in the Vilsmeier reagent, is a powerful electrophile used in organic synthesis, most notably for the formylation of activated aromatic and heteroaromatic compounds. This reaction, known as the Vilsmeier-Haack reaction, is instrumental in the synthesis of a wide array of biologically active molecules, including those with anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The formyl group introduced serves as a synthetic handle for further molecular elaborations, enabling the construction of complex pharmacophores.[4]

This document will focus on two prominent classes of biologically active compounds synthesized using the Vilsmeier-Haack reaction: indole-3-carboxaldehydes and 2-chloro-3-formylquinolines . Detailed experimental protocols, quantitative data, and illustrations of relevant biological pathways are provided.

Synthesis of Bioactive Indole-3-Carboxaldehyde

Indole-3-carboxaldehyde and its derivatives are a class of compounds with a broad spectrum of biological activities.[1][5] The Vilsmeier-Haack reaction provides a direct and efficient route to this important scaffold.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

This protocol describes the synthesis of indole-3-carboxaldehyde from indole using the Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Scheme:

G Indole Indole Reagents 1. POCl₃, DMF 2. H₂O Indole->Reagents Product Indole-3-carboxaldehyde Reagents->Product

A schematic of the Vilsmeier-Haack formylation of indole.

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The mixture will become thick and may solidify. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with Indole: Dissolve indole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure indole-3-carboxaldehyde.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction TimeTemperatureYieldReference
Indole-3-carboxaldehydeIndolePOCl₃, DMFDCM2-3 h0 °C to RT~80-95%[6][7]
Biological Activity and Signaling Pathways of Indole-3-Carboxaldehyde Derivatives

Indole-3-carboxaldehyde and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][4][5]

Table of Biological Activities of Indole-3-Carboxaldehyde Derivatives:

Derivative ClassBiological ActivityCell Line/OrganismIC₅₀/MICReference
Sulfonohydrazide derivativeAnticancer (Breast)MCF-713.2 µM[5]
Sulfonohydrazide derivativeAnticancer (Breast)MDA-MB-4688.2 µM[5]
Thiosemicarbazone derivativeAnticancer (Lung)A54911.5 µM[5]
Thiosemicarbazone derivativeAnticancer (Liver)HepG-235.3 µM[5]
Schiff Base derivativesAntimicrobialS. aureus6.25 µg/mL[8]
Schiff Base derivativesAntimicrobialE. coli12.5 µg/mL[8]

Signaling Pathways Modulated by Indole-3-Carboxaldehyde:

Indole-3-carboxaldehyde has been shown to modulate several key signaling pathways involved in inflammation and immune response.

  • TLR7 Signaling Pathway: Indole-3-carboxaldehyde can moderately inhibit the Toll-like receptor 7 (TLR7) signaling pathway, which is involved in the recognition of viral single-stranded RNA.[9][10] This inhibition can suppress the excessive production of pro-inflammatory cytokines.[9]

G cluster_0 TLR7 Signaling Pathway ssRNA ssRNA (Viral) TLR7 TLR7 ssRNA->TLR7 MyD88 MyD88 TLR7->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB IFN Type I IFN (e.g., IFN-α) IRF7->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines I3C Indole-3- carboxaldehyde I3C->TLR7 inhibition

Inhibition of the TLR7 signaling pathway by Indole-3-carboxaldehyde.

  • NLRP3 Inflammasome Pathway: Indole-3-carboxaldehyde can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, can contribute to inflammatory diseases.[11] This inhibition is mediated through the reduction of reactive oxygen species (ROS) production.[11]

G cluster_0 NLRP3 Inflammasome Pathway Stimuli Inflammatory Stimuli ROS ROS Stimuli->ROS NLRP3 NLRP3 ROS->NLRP3 ASC ASC NLRP3->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 activation ProIL1b Pro-IL-1β ActiveCaspase1->ProIL1b IL1b IL-1β ProIL1b->IL1b cleavage I3C Indole-3- carboxaldehyde I3C->ROS inhibition

Inhibition of the NLRP3 inflammasome pathway by Indole-3-carboxaldehyde.

Synthesis of Bioactive 2-Chloro-3-Formylquinolines

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer and antiviral properties.[2][12][13] The Vilsmeier-Haack reaction on N-arylacetamides provides a facile route to 2-chloro-3-formylquinolines, which are versatile intermediates for the synthesis of various bioactive quinoline derivatives.[14][15]

Experimental Protocol: Vilsmeier-Haack Cyclization of N-Arylacetamides

This protocol describes the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.

Reaction Scheme:

G N_Arylacetamide N-Arylacetamide Reagents POCl₃, DMF N_Arylacetamide->Reagents Product 2-Chloro-3-formylquinoline Reagents->Product

A schematic of the Vilsmeier-Haack cyclization of N-arylacetamides.

Materials:

  • Substituted N-arylacetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), dry

  • Crushed ice

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-arylacetamide (1 equivalent) in dry DMF (3 equivalents).

  • Addition of POCl₃: Cool the mixture to 0-5 °C in an ice bath. Slowly add POCl₃ (4-6 equivalents) dropwise with constant stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Isolation: The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data
ProductStarting MaterialReagentsReaction TimeTemperatureYieldReference
2-Chloro-3-formylquinolineAcetanilidePOCl₃, DMF4 h90 °C72%[14]
2-Chloro-6-methyl-3-formylquinolineN-(p-tolyl)acetamidePOCl₃, DMF5 h90 °C78%[14]
2-Chloro-6-methoxy-3-formylquinolineN-(4-methoxyphenyl)acetamidePOCl₃, DMF4.5 h90 °C82%[14]
Biological Activity and Signaling Pathways of 2-Chloro-3-Formylquinoline Derivatives

Derivatives of 2-chloro-3-formylquinoline have shown significant potential as anticancer and antiviral agents.[16][17][18] The chloro and formyl groups serve as reactive sites for the synthesis of a diverse library of compounds.[19]

Table of Biological Activities of Quinoline Derivatives:

Derivative ClassBiological ActivityCell Line/OrganismIC₅₀Reference
Benzimidazolyl quinolinesAnticancer (Liver)HepG20.89 µM[18]
Benzimidazolyl quinolinesAnticancer (Ovarian)SK-OV-31.24 µM[18]
Substituted quinolinesAntiviral (RSV)A5493.10 µM[17]
Substituted quinolinesAntiviral (Influenza A)MDCK1.87 µM[17]
Quinoline-chalcone hybridsAnticancer (Lung)A5491.91 µM[20]

Signaling Pathways and Mechanisms of Action for Quinoline Derivatives:

The anticancer and antiviral activities of quinoline derivatives are attributed to their ability to interfere with various cellular processes.

  • Anticancer Mechanisms:

    • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[21] Some derivatives also inhibit topoisomerase enzymes, which are crucial for managing DNA topology.[22]

    • Kinase Inhibition: Quinoline derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as Pim-1 kinase and receptor tyrosine kinases.[13][21]

    • Induction of Apoptosis: Many quinoline-based anticancer agents induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the regulation of pro- and anti-apoptotic proteins.[18][21]

G cluster_0 Anticancer Mechanisms of Quinoline Derivatives Quinoline Quinoline Derivatives DNA DNA Quinoline->DNA Intercalation Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition Kinases Protein Kinases (e.g., Pim-1) Quinoline->Kinases Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction CellCycle Cell Cycle Arrest Quinoline->CellCycle Proliferation Cell Proliferation DNA->Proliferation Topoisomerase->Proliferation Kinases->Proliferation Apoptosis->Proliferation Inhibition CellCycle->Proliferation Inhibition

Overview of the anticancer mechanisms of quinoline derivatives.

  • Antiviral Mechanisms: The antiviral activity of quinoline derivatives is often attributed to their ability to interfere with various stages of the viral life cycle, such as entry, replication, and assembly.[2][12] For some viruses, they are thought to inhibit viral polymerases or proteases.[23]

Safety and Handling of this compound (Vilsmeier Reagent)

This compound is not typically isolated and is generated in situ from DMF and a halogenating agent like POCl₃. The resulting Vilsmeier reagent is highly reactive and moisture-sensitive.[24]

General Safety Precautions:

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[25][26] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[27][28]

  • Reactivity: The Vilsmeier reagent reacts violently with water.[24] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used. Quenching of the reaction should be done carefully at low temperatures.

  • Storage: If a pre-formed Vilsmeier reagent is used, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.[24]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Summary:

G cluster_0 General Experimental Workflow Start Start ReagentPrep Vilsmeier Reagent Preparation (in situ) Start->ReagentPrep Reaction Reaction with Aromatic/Heteroaromatic Substrate ReagentPrep->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization End End Characterization->End

A generalized workflow for the Vilsmeier-Haack reaction.

Conclusion

The use of this compound, via the Vilsmeier-Haack reaction, is a cornerstone in the synthesis of functionalized aromatic and heteroaromatic compounds. The resulting aldehydes, particularly indole-3-carboxaldehydes and 2-chloro-3-formylquinolines, are valuable precursors to a diverse range of biologically active molecules with potential applications in the treatment of cancer, viral infections, and inflammatory diseases. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and therapeutic potential of these important classes of compounds.

References

Application Notes and Protocols for the Analytical Determination of Dichloromethylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylamine (Cl₂NMe) is a reactive N-chloroamine that can be an important intermediate or byproduct in various chemical reactions, particularly in the synthesis of nitrogen-containing compounds and in disinfection processes. Due to its potential reactivity and toxicity, the ability to accurately and reliably detect and quantify this compound in complex reaction mixtures is crucial for reaction monitoring, process optimization, and safety assessment.

These application notes provide an overview of suitable analytical methodologies for the determination of this compound. The protocols detailed below are based on established analytical principles for amine analysis and can be adapted and optimized for specific reaction matrices. The primary challenges in the analysis of this compound are its potential instability and the lack of a strong chromophore for direct spectrophotometric detection. Therefore, derivatization is a key strategy to enhance its stability and detectability.

Analytical Methodologies

Several analytical techniques can be employed for the determination of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Due to the polarity of this compound, derivatization is often necessary to improve its chromatographic behavior and thermal stability.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of a wide range of compounds. As this compound lacks a strong UV chromophore, pre-column or post-column derivatization with a UV-active or fluorescent labeling agent is required for sensitive detection.[4][5]

  • UV-Visible Spectrophotometry: While direct spectrophotometric detection of this compound is not feasible due to its weak absorption in the UV-Vis range, derivatization with a chromogenic reagent can produce a colored product that can be quantified.[6][7] This method is often simpler and more accessible than chromatographic techniques but may lack the same level of selectivity.

  • Electroanalytical Methods: Electrochemical sensors can offer a rapid and sensitive means of detection for electroactive species.[8] While specific sensors for this compound are not widely reported, methods developed for other amines or chlorinated compounds could potentially be adapted.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from the analytical methods described. It is important to note that these are general ranges, and specific values for this compound will need to be determined through method validation.

Analytical MethodAnalyte FormTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)
GC-MS Derivatized0.1 - 10 ng/mL[9]0.5 - 50 ng/mL[10]>0.99
HPLC-UV/FLD Derivatized1 - 50 ng/mL5 - 200 ng/mL>0.99
UV-Vis Spectrophotometry Derivatized0.1 - 1 µg/mL0.5 - 5 µg/mL>0.98

Note: The LOD and LOQ are highly dependent on the specific derivatization reagent, instrumentation, and matrix effects.[9][10][11]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes the analysis of this compound in a reaction mixture after derivatization. The choice of derivatizing agent is critical; common agents for amines include silylating agents, acylating agents, and chloroformates.[1][2][3]

Experimental Workflow:

GCMS_Workflow Sample Reaction Mixture Sample Quench Quench Reaction (if necessary) Sample->Quench Extract Liquid-Liquid Extraction Quench->Extract Derivatize Derivatization Extract->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Data Data Processing Analyze->Data

Caption: General workflow for GC-MS analysis of this compound.

Protocol:

  • Sample Preparation:

    • Take a representative aliquot of the reaction mixture.

    • If the reaction is ongoing, quench it immediately by adding a suitable reagent or by rapid cooling.

    • Perform a liquid-liquid extraction to isolate the this compound from the reaction matrix. A suitable organic solvent (e.g., dichloromethane, diethyl ether) should be used.[2] The pH of the aqueous phase may need to be adjusted to ensure the amine is in its free base form.

  • Derivatization (Example with a Silylating Agent):

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450.

    • Data Acquisition: Use selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis, focusing on characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This protocol outlines the quantification of this compound using HPLC with fluorescence detection after derivatization with Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl).[3][12][13][14]

Logical Relationship of Derivatization for HPLC:

HPLC_Derivatization cluster_0 Analyte Properties cluster_1 Derivatization cluster_2 Derivative Properties Analyte This compound Properties - No UV Chromophore - Poor Retention Analyte->Properties Reaction Reaction with Amine Group Properties->Reaction Reagent Dansyl Chloride or FMOC-Cl Reagent->Reaction Derivative Derivatized this compound Reaction->Derivative NewProperties - Fluorescent - Increased Hydrophobicity Derivative->NewProperties Detection Enhanced HPLC Detection NewProperties->Detection

Caption: Rationale for derivatization in HPLC analysis of this compound.

Protocol:

  • Sample Preparation and Derivatization (Example with Dansyl Chloride):

    • Prepare a solution of the reaction mixture in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).[4][13][15]

    • To 100 µL of the sample solution, add 200 µL of a dansyl chloride solution (1 mg/mL in acetone).

    • Vortex the mixture and incubate in the dark at 60 °C for 30-60 minutes.[16]

    • Add 50 µL of a quenching solution (e.g., 2% methylamine hydrochloride) to react with excess dansyl chloride.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 25 mM sodium phosphate with 0.1% triethylamine, pH 6.5).

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence detector with excitation at ~340 nm and emission at ~525 nm for dansyl derivatives. For FMOC derivatives, excitation is typically around 265 nm and emission around 315 nm.[12][14]

UV-Visible Spectrophotometry with Derivatization

This method is a simpler, though potentially less selective, alternative to chromatography. It relies on a derivatization reaction that produces a colored product.

Protocol:

  • Sample Preparation and Derivatization:

    • A specific chromogenic derivatizing agent that reacts with secondary amines to produce a colored product is required. A potential approach could involve a reaction that leads to a charge-transfer complex or a condensation reaction forming a chromophore.[6][7]

    • The reaction conditions (pH, temperature, reaction time) must be optimized to ensure complete reaction and stable color development.

    • A blank sample containing the reaction matrix without this compound should be prepared in parallel to correct for any background absorbance.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the derivatized sample at the wavelength of maximum absorbance (λmax) of the colored product using a UV-Vis spectrophotometer.

    • Quantify the concentration of this compound by comparing the absorbance to a calibration curve prepared from standards of derivatized this compound.

Stability and Degradation Considerations

This compound is a reactive compound, and its stability during sample preparation and analysis is a critical consideration.[17][18][19]

  • Hydrolysis: N-chloroamines can be susceptible to hydrolysis, especially under acidic or basic conditions. It is important to control the pH of the sample and standards.

  • Thermal Decomposition: this compound may be thermally labile. Therefore, in GC-MS analysis, derivatization to a more stable compound is crucial. For sample preparation, prolonged exposure to high temperatures should be avoided.

  • Light Sensitivity: Some chlorinated compounds are sensitive to light. Samples should be protected from light during storage and analysis.

Conclusion

The analytical determination of this compound in reaction mixtures presents challenges due to its reactivity and lack of inherent spectroscopic properties. However, through the use of appropriate sample preparation and derivatization techniques, reliable and quantitative analysis can be achieved using GC-MS, HPLC, or UV-Vis spectrophotometry. The choice of method will be dictated by the specific analytical requirements, and thorough method development and validation are essential to ensure accurate and precise results. The protocols provided here serve as a starting point for the development of robust analytical methods for this important, yet challenging, analyte.

References

Application Notes: Scalable Synthesis of Aromatic Aldehydes via Electrophilic Formylation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Reagent Terminology: The request specifies the use of "dichloromethylamine." However, a thorough review of the chemical literature indicates that the scalable synthesis of aldehydes is predominantly achieved using dichloromethyl methyl ether in a process known as the Rieche formylation . It is highly probable that "this compound" is a misnomer for dichloromethyl methyl ether in this context. This document will, therefore, focus on the well-established and scalable Rieche formylation methodology.

The Rieche formylation is a powerful and versatile method for the introduction of a formyl group (-CHO) onto electron-rich aromatic rings.[1][2] This electrophilic substitution reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, most commonly titanium tetrachloride (TiCl₄).[1][2] The reaction proceeds under relatively mild conditions and offers a direct route to a wide variety of aromatic aldehydes, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3]

The scalability of the Rieche formylation makes it an attractive method for industrial applications. The reaction can be performed on a large scale, and the starting materials are readily available.[4] The procedure is relatively straightforward, typically involving the sequential addition of the Lewis acid and dichloromethyl methyl ether to a solution of the aromatic substrate in an inert solvent, followed by an aqueous workup.[4][5]

Key Advantages of the Rieche Formylation:

  • Scalability: The reaction has been successfully performed on molar scales, demonstrating its suitability for bulk manufacturing.[4]

  • Versatility: A broad range of electron-rich aromatic and heteroaromatic compounds can be formylated.[4]

  • Regioselectivity: The position of formylation can often be controlled by the electronic and steric nature of the substituents on the aromatic ring. For instance, in many substituted phenols, ortho-formylation is favored.[3][6]

  • Directness: It provides a one-step synthesis of aromatic aldehydes from simple aromatic precursors.

Limitations:

  • The reaction is generally limited to electron-rich aromatic compounds.[1]

  • Strongly deactivating groups on the aromatic ring can inhibit the reaction.

  • The use of stoichiometric amounts of a strong Lewis acid can sometimes lead to side reactions or decomposition of sensitive substrates.[6]

  • The regioselectivity can be poor for some substrates, leading to mixtures of isomers.[6]

Data Presentation

The following tables summarize the quantitative data for the Rieche formylation of various aromatic substrates.

Table 1: Formylation of Phenolic Compounds [6]

SubstrateProduct(s)Yield (%)Ratio of Isomers
Phenol2-Hydroxybenzaldehyde / 4-Hydroxybenzaldehyde50 (HPLC)2.8 : 1
3-Methylphenol2-Hydroxy-6-methylbenzaldehyde / 2-Hydroxy-4-methylbenzaldehyde / 4-Hydroxy-2-methylbenzaldehyde561 : 3.6 : 1.1
3,5-Dimethylphenol2-Hydroxy-4,6-dimethylbenzaldehyde / 4-Hydroxy-2,6-dimethylbenzaldehyde785 : 1
3-Methoxyphenol6-Hydroxy-2-methoxybenzaldehyde / 2-Hydroxy-4-methoxybenzaldehyde / 4-Hydroxy-2-methoxybenzaldehyde611 : 3.2 : 1.1

Table 2: Formylation of Methoxy- and Methylbenzenes [6]

SubstrateProduct(s)Yield (%)Ratio of Isomers
1,3-Dimethoxybenzene2,6-Dimethoxybenzaldehyde / 2,4-Dimethoxybenzaldehyde791 : 3
1,3,5-Trimethoxybenzene2,4,6-Trimethoxybenzaldehyde>99-
Toluene2-Methylbenzaldehyde / 4-Methylbenzaldehyde651 : 1.2
m-Xylene2,4-Dimethylbenzaldehyde94-
Mesitylene2,4,6-Trimethylbenzaldehyde>99-

Experimental Protocols

General Protocol for the Rieche Formylation of Aromatic Compounds: [6]

Materials:

  • Aromatic substrate (1.0 eq.)

  • Dichloromethyl methyl ether (1.1 eq.)

  • Titanium tetrachloride (2.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 0.1 N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet is charged with the aromatic substrate (1.0 eq.) and anhydrous dichloromethane.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Lewis Acid Addition: Titanium tetrachloride (2.2 eq.) is added dropwise to the stirred solution via the dropping funnel while maintaining the temperature at 0 °C. The addition is typically performed over 15-30 minutes. The mixture is then stirred at this temperature for an additional 30-60 minutes.

  • Formylating Agent Addition: Dichloromethyl methyl ether (1.1 eq.) is added dropwise to the reaction mixture over approximately 15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with 0.1 N HCl, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or distillation.

Scalable Protocol for the Synthesis of Mesitaldehyde: [4]

Materials:

  • Mesitylene (0.60 mole)

  • Titanium tetrachloride (1.0 mole)

  • Dichloromethyl methyl ether (0.5 mole)

  • Anhydrous dichloromethane (375 mL)

  • Crushed ice

  • Anhydrous sodium sulfate

  • Hydroquinone (crystal)

Procedure:

  • Reaction Setup: A 1-liter, three-necked flask is equipped with a reflux condenser, a stirrer, and a dropping funnel. The flask is charged with a solution of mesitylene (72 g, 0.60 mole) in dry dichloromethane (375 mL).

  • Lewis Acid Addition: The solution is cooled in an ice bath, and titanium tetrachloride (190 g, 1.0 mole) is added over a period of 3 minutes.

  • Formylating Agent Addition: While stirring and cooling, dichloromethyl methyl ether (57.5 g, 0.5 mole) is added dropwise over a 25-minute period. The evolution of hydrogen chloride gas indicates the start of the reaction.

  • Reaction Progression: After the addition is complete, the mixture is stirred for 5 minutes in the ice bath, for 30 minutes at room temperature, and finally for 15 minutes at 35 °C.

  • Workup: The reaction mixture is poured into a separatory funnel containing approximately 0.5 kg of crushed ice and shaken thoroughly. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of dichloromethane. The combined organic layers are washed three times with 75 mL portions of water.

  • Drying and Isolation: A crystal of hydroquinone is added to the organic solution, which is then dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is distilled under reduced pressure.

  • Purification: Redistillation of the crude product yields 60-66 g (81-89%) of pure mesitaldehyde.

Mandatory Visualization

Rieche_Formylation_Mechanism ArH Aromatic Ring (Ar-H) SigmaComplex Sigma Complex (Wheland Intermediate) ArH->SigmaComplex + [CH(Cl)OCH3]+ DCMME Dichloromethyl Methyl Ether (Cl2CHOCH3) Electrophile Electrophilic Complex [CH(Cl)OCH3]+[TiCl5]- DCMME->Electrophile + TiCl4 TiCl4_1 TiCl4 TiCl4_1->Electrophile TiCl4_2 TiCl4 Electrophile->SigmaComplex Intermediate Ar-CH(Cl)OCH3 SigmaComplex->Intermediate - H+ Aldehyde Aromatic Aldehyde (Ar-CHO) Intermediate->Aldehyde Hydrolysis (Workup)

Caption: Mechanism of the Rieche Formylation.

Rieche_Formylation_Workflow Start Start Setup Dissolve Aromatic Substrate in Anhydrous DCM Start->Setup Cooling Cool to 0 °C Setup->Cooling Add_TiCl4 Add TiCl4 Dropwise Cooling->Add_TiCl4 Stir_1 Stir for 30-60 min Add_TiCl4->Stir_1 Add_DCMME Add Dichloromethyl Methyl Ether Dropwise Stir_1->Add_DCMME React Stir for 1-2 hours Add_DCMME->React Quench Quench with Saturated Aqueous NH4Cl React->Quench Workup Extract with DCM, Wash with HCl and Brine Quench->Workup Dry Dry with Na2SO4 or MgSO4 Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Distillation) Concentrate->Purify End Final Product Purify->End

Caption: General Experimental Workflow for Rieche Formylation.

References

Dichloromethylamine in Agrochemical Synthesis: A Potential Route to Pyridine-Based Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Dichloromethylamine (Cl₂NCH₃) presents a potential, though not widely industrialized, synthetic route for the formation of pyridine and its derivatives. The pyridine chemical scaffold is a cornerstone in the development of a diverse range of agrochemicals, including herbicides, fungicides, and insecticides. The Gattermann-Skita synthesis, a named reaction in organic chemistry, utilizes this compound and a malonate ester to construct the pyridine ring. While major industrial syntheses of pyridine-based agrochemicals like paraquat, diquat, and chlorpyrifos do not appear to rely on this method, the Gattermann-Skita reaction remains a conceptually important pathway for researchers exploring novel synthetic routes to these vital agricultural compounds.

This document provides a generalized protocol for the Gattermann-Skita synthesis of a pyridine derivative and discusses the logical connection to the synthesis of pyridine-based agrochemicals. It is intended for researchers, scientists, and drug development professionals in the agrochemical sector.

The Gattermann-Skita Synthesis: A Conceptual Pathway

The Gattermann-Skita synthesis involves the reaction of a malonate ester salt with this compound to form a pyridine ring. This reaction offers a method for constructing the core of many biologically active molecules.

Experimental Protocols

Note: The following protocol is a generalized representation of the Gattermann-Skita synthesis. Researchers should adapt and optimize the conditions for their specific substrates and equipment.

Generalized Protocol for the Synthesis of a Substituted Pyridine via the Gattermann-Skita Reaction

  • Preparation of the Malonate Ester Salt:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired malonate ester in a suitable anhydrous solvent (e.g., ethanol or diethyl ether).

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of a strong base (e.g., sodium ethoxide or sodium hydride) to the solution while stirring.

    • Allow the reaction to stir for 1-2 hours at room temperature to ensure complete formation of the enolate salt.

  • Reaction with this compound:

    • In a separate, dry flask, prepare a solution of this compound in an anhydrous, non-protic solvent (e.g., dichloromethane or diethyl ether). Caution: this compound is a reactive and potentially hazardous compound; handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Slowly add the this compound solution to the flask containing the malonate ester salt. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to reflux if necessary, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the desired substituted pyridine.

Data Presentation

The following table presents hypothetical quantitative data for a generalized Gattermann-Skita synthesis to illustrate the type of information that would be collected. Actual yields and optimal conditions will vary depending on the specific substrates used.

ParameterValue
Reactants
Malonate Ester1.0 equivalent
Base (e.g., Sodium Ethoxide)1.0 equivalent
This compound1.1 equivalents
Reaction Conditions
SolventAnhydrous Ethanol
Temperature0 °C to reflux
Reaction Time4 - 12 hours
Product
Product NameSubstituted Pyridine Derivative
Hypothetical Yield 40 - 60%
Purification Method Column Chromatography

Mandatory Visualizations

Gattermann_Skita_Workflow Logical Workflow for this compound in Agrochemical Synthesis This compound This compound Gattermann_Skita Gattermann-Skita Synthesis This compound->Gattermann_Skita Malonate_Ester Malonate Ester Malonate_Ester->Gattermann_Skita Pyridine_Core Pyridine Core Structure Gattermann_Skita->Pyridine_Core Agrochemicals Pyridine-Based Agrochemicals (e.g., Herbicides, Fungicides) Pyridine_Core->Agrochemicals

Caption: Logical workflow from this compound to agrochemicals.

Gattermann_Skita_Reaction Gattermann-Skita Synthesis General Reaction Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R1_COOEt R1-CH(COOEt)₂ (Malonate Ester) Base 1. Base (e.g., NaOEt) 2. Heat plus1 + Cl2NCH3 Cl₂NCH₃ (this compound) Pyridine Substituted Pyridine Base->Pyridine

Caption: General reaction scheme for the Gattermann-Skita synthesis.

Signaling Pathways and Mode of Action of Pyridine-Based Herbicides

While the Gattermann-Skita synthesis is a general method, the resulting pyridine core is central to the function of many agrochemicals. For instance, certain pyridine-based herbicides, such as those in the auxinic herbicide class, function by mimicking the plant hormone auxin.

Auxinic_Herbicide_Pathway Simplified Mode of Action for Auxinic Herbicides Pyridine_Herbicide Pyridine-Based Auxinic Herbicide Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Pyridine_Herbicide->Auxin_Receptor binds to Ubiquitination Ubiquitination of Repressor Proteins Auxin_Receptor->Ubiquitination activates Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Repressors Proteasome->Degradation Gene_Expression Expression of Auxin-Responsive Genes Degradation->Gene_Expression allows Uncontrolled_Growth Uncontrolled Growth and Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Simplified signaling pathway for auxinic herbicides.

These herbicides bind to auxin receptors, leading to the degradation of transcriptional repressors. This, in turn, causes the uncontrolled expression of auxin-responsive genes, resulting in abnormal and unsustainable growth that ultimately leads to the death of the target weed.

Troubleshooting & Optimization

Technical Support Center: Dichloromethylamine Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dichloromethylamine formylation reactions. Our goal is to help you overcome common experimental challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formylation of aromatic compounds using this compound, often in the context of Vilsmeier-Haack or related reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Vilsmeier-type reagent due to moisture sensitivity.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled or high-purity reagents.[1]
Insufficient activation of the aromatic substrate.The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds.[2][3] Consider if your substrate is sufficiently activated. For less reactive substrates, increasing the reaction temperature may be necessary, but this can also lead to decomposition.[4]
Suboptimal reaction temperature or time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and duration.[1][5] Some reactions may require heating to proceed at a reasonable rate.[6]
Impure starting materials.Purify the aromatic substrate, this compound, and any other reagents before use to avoid side reactions or catalyst inhibition.[1]
Formation of Multiple Formylated Products (Di- or Tri-formylation) Excess of the formylating reagent.Carefully control the stoichiometry. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization.[5]
Prolonged reaction time.Monitor the reaction closely and quench it once the starting material is consumed to prevent the formation of multiply formylated products.[5]
Highly activated substrate.For very electron-rich substrates, consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[5]
Formation of Chlorinated Byproducts The chloroiminium salt (Vilsmeier reagent) can act as a chlorinating agent.This is a known side reaction, particularly when using reagents like phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent.[5] Minimizing reaction time and temperature may reduce the formation of these byproducts.
Formation of Dark, Tarry Substances (Polymerization/Resinification) Reaction temperature is too high.Maintain the recommended reaction temperature and ensure adequate cooling during exothermic additions.[1][4]
Strongly acidic conditions.Some formylation methods can lead to the formation of polymeric materials under strongly acidic conditions.[1]
Difficulty in Product Isolation and Purification Product decomposition during purification.Some formylated products can be unstable, especially on silica gel.[7] Consider alternative purification methods or minimizing the time the product is on the column.
Emulsion formation during work-up.The presence of reagents like dimethylformamide (DMF) and salts can lead to emulsions during aqueous work-up.[6]

Frequently Asked Questions (FAQs)

Q1: My this compound formylation reaction is not working. What are the most critical factors to check?

A1: The most critical factors for a successful formylation are the exclusion of moisture and the purity of your reagents. The Vilsmeier-type reagent formed from this compound is highly sensitive to water, which will deactivate it.[1] Ensure all glassware is flame-dried, you are working under an inert atmosphere, and your solvents and reagents are anhydrous. The purity of the this compound and the aromatic substrate is also crucial to prevent side reactions.[1]

Q2: I am observing the formation of a di-formylated product. How can I improve the selectivity for mono-formylation?

A2: To favor mono-formylation, you should carefully control the stoichiometry of your reagents.[4] Start with a 1:1 molar ratio of the formylating agent to your substrate and optimize from there. Additionally, monitoring the reaction progress by TLC or LC-MS and stopping the reaction as soon as the starting material is consumed can prevent over-formylation.[5] For highly reactive substrates, a slow, dropwise addition of the formylating reagent can also improve selectivity.[5]

Q3: What are common side reactions in this compound formylation, and how can they be minimized?

A3: Common side reactions include chlorination of the aromatic ring and the formation of polymeric tars.[1][5] Chlorination can occur as the Vilsmeier reagent itself is a chloroiminium salt.[5] Minimizing reaction time and temperature can help reduce this. Polymerization is often a result of excessively high temperatures or highly acidic conditions.[1][4] Careful temperature control and purification of starting materials to remove any impurities that could catalyze polymerization are key.[1]

Q4: Can I use this compound for the formylation of electron-deficient aromatic rings?

A4: this compound formylation, similar to the Vilsmeier-Haack reaction, is generally most effective for electron-rich aromatic and heteroaromatic compounds.[2][3] Electron-deficient substrates are less reactive and may require more forcing conditions, such as higher temperatures, which can in turn lead to decomposition or other side reactions.[4] For such substrates, alternative formylation methods may be more suitable.

Q5: My product seems to be degrading during silica gel chromatography. What are my options?

A5: Degradation of the product on silica gel is a known issue for some aromatic aldehydes.[7] If you observe this, consider alternative purification techniques such as recrystallization, distillation (if the product is volatile and stable to heat), or using a different stationary phase for chromatography, like alumina. Minimizing the contact time with the silica gel by running the column more quickly can also sometimes help.

Experimental Protocols

General Protocol for this compound Formylation of an Activated Aromatic Compound

Note: This is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).[5] Cool the flask to 0 °C in an ice bath.

  • Formation of the Vilsmeier-type Reagent: If generating the Vilsmeier reagent in situ (for example, from a secondary amine and a chlorinating agent), add the chlorinating agent (e.g., phosphorus oxychloride) dropwise to a solution of the secondary amine (e.g., dimethylformamide, as an analogue for this compound's precursor) in the cooled solvent. Stir for 30-60 minutes at 0 °C.

  • Formylation Reaction: Dissolve the aromatic substrate in the anhydrous solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature or heat as necessary. Monitor the progress of the reaction by TLC or LC-MS.[5]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.[1]

  • Neutralization: Basify the aqueous solution with an appropriate base (e.g., sodium hydroxide solution) to the desired pH.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure and purify the crude product by recrystallization, distillation, or column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Start: Low or No Yield Check_Moisture Check for Moisture (Reagents, Glassware, Atmosphere) Start->Check_Moisture Anhydrous_Conditions Action: Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) Check_Moisture->Anhydrous_Conditions Moisture Present Check_Substrate Check Substrate Reactivity (Is it electron-rich?) Check_Moisture->Check_Substrate No Moisture Anhydrous_Conditions->Check_Substrate Increase_Temp Action: Increase Reaction Temperature (Monitor for decomposition) Check_Substrate->Increase_Temp Substrate is less reactive Check_Purity Check Reagent Purity Check_Substrate->Check_Purity Substrate is electron-rich Increase_Temp->Check_Purity Purify_Reagents Action: Purify Starting Materials Check_Purity->Purify_Reagents Impurities Suspected End End: Improved Yield Check_Purity->End Reagents are Pure Purify_Reagents->End

Caption: Troubleshooting logic for addressing low product yield.

Experimental_Workflow Setup 1. Setup Anhydrous Reaction (Inert atmosphere, 0 °C) Reagent_Formation 2. Form Vilsmeier-type Reagent Setup->Reagent_Formation Substrate_Addition 3. Add Aromatic Substrate Dropwise Reagent_Formation->Substrate_Addition Reaction 4. Stir and Monitor Reaction (TLC/LC-MS) Substrate_Addition->Reaction Workup 5. Quench with Ice Water Reaction->Workup Extraction 6. Neutralize and Extract Product Workup->Extraction Purification 7. Purify Final Product Extraction->Purification End Isolated Product Purification->End

Caption: General experimental workflow for this compound formylation.

References

Side reactions and byproducts in dichloromethylamine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichloromethylamine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the side reactions and byproducts encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: this compound is a reactive and thermally labile compound. Its stability is significantly influenced by several factors:

  • Light: Exposure to UV light can induce photolytic degradation, primarily through the cleavage of the N-Cl bond.[1]

  • Heat: The compound can decompose when exposed to heat and should not be overheated.[1] For optimal stability, storage at low temperatures (below 5°C) is recommended to inhibit thermal decomposition.[1]

  • Moisture: this compound is sensitive to moisture and can hydrolyze. It is considered hygroscopic and should be handled under dry, inert conditions.[1]

  • pH: The stability and reaction pathways are highly dependent on the pH of the solution. Acidic conditions can promote radical chain reactions and catalyzed chlorine transfer.[1]

  • Impurities: The presence of acidic or nucleophilic impurities from its synthesis or solvent can catalyze decomposition.[1]

Q2: What are the main decomposition pathways for this compound?

A2: this compound can decompose through several pathways, including:

  • Hydrolysis: Reaction with water can lead to the formation of various products. While direct hydrolysis mechanisms for this compound are not extensively detailed in readily available literature, analogies can be drawn from dichloramine (NHCl₂), which hydrolyzes to form reactive nitrogen species like nitroxyl (HNO). These intermediates can then lead to the formation of other products.

  • Explosive Decomposition: There are reports that this compound can decompose explosively, yielding hydrogen cyanide (HCN) and hydrogen chloride (HCl).[2] This highlights the need for careful handling and small-scale reactions.

Q3: What are some common byproducts observed during the synthesis of this compound?

A3: The synthesis of this compound typically involves the chlorination of dimethylamine. Potential side products can include:

  • Monochloromethylamine: Incomplete chlorination can result in the presence of monochloromethylamine as an impurity.

  • Over-chlorination products: While less common for the amine itself, subsequent reactions of this compound can lead to chlorinated organic byproducts depending on the reaction conditions and substrates present.

  • N-nitrosodimethylamine (NDMA): In aqueous chlorination of dimethylamine, NDMA can be formed as a byproduct.[3] This may occur through the intermediacy of monochloramine and the formation of 1,1-dimethylhydrazine, which is then oxidized.[3]

Q4: I am observing unexpected side products in my reaction using this compound as a reagent. What could be the cause?

A4: Unexpected side products often arise from the inherent reactivity and potential decomposition of this compound. Common causes include:

  • Reaction with Solvent: Dichloromethane (DCM), a common solvent, can react with amines, especially under certain conditions. For instance, tertiary amines can form quaternary chloromethyl chloride salts.[4] If this compound decomposes to dimethylamine, this secondary amine could potentially react with DCM.[4]

  • Radical Reactions: The weak N-Cl bond can undergo homolytic cleavage, initiating radical chain reactions, especially in the presence of light or heat.

  • Reaction with Nucleophiles: As a potent electrophilic chlorinating agent, this compound will react with various nucleophiles. If your reaction mixture contains unintended nucleophiles (e.g., water, alcohol impurities in solvents, or even the starting amine), side reactions are likely.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in N-chlorination Reaction

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degraded Chlorinating Agent Ensure your chlorinating agent (e.g., N-chlorosuccinimide) is fresh and has been stored properly, protected from light and moisture. The purity of commercial reagents can vary, and recrystallization may be necessary.[4]
Impure Starting Material Verify the purity of the dimethylamine starting material. Nucleophilic impurities can consume the chlorinating agent.[4]
Inappropriate Solvent Use dry, high-purity aprotic solvents like dichloromethane. Water or other nucleophilic impurities can lead to the decomposition of both the chlorinating agent and the this compound product.[4]
Incorrect Temperature N-chlorination reactions can be exothermic. Monitor the temperature closely and use appropriate cooling to prevent runaway reactions and decomposition. Conversely, some reactions may require gentle heating to proceed.[4]
Unfavorable pH The pH of the reaction can significantly affect the stability of the product and the reactivity of the chlorinating agent. For reactions using hypochlorite, pH control is crucial.[4]
Issue 2: Product Decomposition During Reaction or Workup

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Exposure to Light and Heat Protect the reaction mixture from light by wrapping the flask in aluminum foil. Maintain a low temperature throughout the reaction and workup to minimize thermal decomposition.[5]
Presence of Acids or Bases Acidic or basic conditions can catalyze the decomposition of N-chloro compounds. Neutralize the reaction mixture carefully during workup, avoiding strong acids or bases if the product is sensitive.
Residual Nucleophiles Excess starting amine or other nucleophiles in the reaction mixture can react with the this compound product. Ensure complete consumption of the starting material or use a purification method that effectively removes it.[5]
Hydrolysis Avoid contact with water during the reaction and workup. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Issue 3: Formation of N-nitrosodimethylamine (NDMA) as a Byproduct

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reaction of Monochloramine with Dimethylamine This pathway is more relevant in aqueous media. The formation of NDMA during chlorination may involve the slow formation of 1,1-dimethylhydrazine from the reaction of monochloramine and dimethylamine, followed by its rapid oxidation.[3] To minimize this, ensure complete conversion to this compound and avoid conditions that favor the presence of monochloramine.
Decomposition of Dichloramine/Dichloromethylamine The decomposition of dichloramine in water can lead to reactive nitrogen species that can form NDMA in the presence of a dimethylamine source.[3][6] While less studied for this compound in organic solvents, similar pathways could exist, especially if water is present. Running the reaction under strictly anhydrous conditions is crucial.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dichloromethylamine

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales. Extreme caution should be exercised due to the potential for explosive decomposition.

Materials:

  • Dimethylamine solution (e.g., in THF or as hydrochloride salt)

  • N-Chlorosuccinimide (NCS) or calcium hypochlorite

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve dimethylamine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the chlorinating agent (e.g., NCS in portions or a solution of calcium hypochlorite) to the stirred solution, maintaining the temperature at 0°C. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or another suitable analytical method to ensure complete consumption of the starting material and to avoid over-chlorination.

  • Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., succinimide).

  • The resulting solution of N,N-dichloromethylamine in DCM can often be used directly in subsequent reactions. If isolation is necessary, it should be done with extreme care, avoiding high temperatures and exposure to light.

Protocol 2: General Procedure for Reaction of this compound with an Alkene

Materials:

  • Solution of N,N-dichloromethylamine in an anhydrous solvent (e.g., DCM)

  • Alkene substrate

  • Anhydrous solvent (e.g., DCM)

Methodology:

  • In a round-bottom flask under an inert atmosphere, dissolve the alkene substrate in the anhydrous solvent.

  • Cool the solution to the desired reaction temperature (often low temperatures, e.g., -78°C to 0°C, are preferred to control reactivity and minimize side reactions).

  • Slowly add the solution of N,N-dichloromethylamine to the alkene solution via a syringe or dropping funnel.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully, for example, by adding a solution of sodium sulfite to destroy any remaining N-chloro compounds.

  • Proceed with a standard aqueous workup, being mindful of the potential instability of the product.

  • Purify the product using an appropriate method such as column chromatography or distillation, again, taking care to avoid excessive heat.[7]

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Action
Low/No Product YieldReagent degradation, impurities, improper temperature/pHVerify reagent purity, use anhydrous solvents, optimize reaction conditions.[4]
Product DecompositionExposure to light/heat, presence of nucleophiles/waterProtect from light, maintain low temperatures, use anhydrous conditions, purify promptly.[4][5]
NDMA FormationPresence of monochloramine, aqueous conditionsEnsure complete chlorination, use strictly anhydrous conditions.[3]
Explosive DecompositionInherent instability of this compoundHandle with extreme caution, use appropriate safety shields, work on a small scale.[2]

Visualizations

decomposition_pathway This compound This compound Decomposition_Products Decomposition Products (e.g., HCN, HCl) This compound->Decomposition_Products Reactive_Intermediates Reactive Nitrogen Species This compound->Reactive_Intermediates Side_Products Side Products This compound->Side_Products Catalyzed_Decomposition Catalyzed Decomposition This compound->Catalyzed_Decomposition Heat_Light Heat / Light Heat_Light->Decomposition_Products initiates Water Water (Hydrolysis) Water->Reactive_Intermediates leads to Nucleophiles Nucleophiles Nucleophiles->Side_Products reacts to form Impurities Acidic/Nucleophilic Impurities Impurities->Catalyzed_Decomposition catalyzes

Caption: Factors influencing the decomposition and side reactions of this compound.

troubleshooting_workflow Start Experiment with This compound Problem Encountering Issue? (Low Yield, Byproducts) Start->Problem Check_Reagents Check Reagent Purity and Stability Problem->Check_Reagents Yes Success Successful Outcome Problem->Success No Check_Conditions Verify Reaction Conditions (Temp, Solvent, pH) Check_Reagents->Check_Conditions Check_Workup Review Workup and Purification Protocol Check_Conditions->Check_Workup Optimize Optimize Conditions (Lower Temp, Anhydrous) Check_Workup->Optimize Optimize->Start

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Dichloromethylamine Reaction Work-up and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving dichloromethylamine and similar chlorinated amine species. The inherent reactivity and potential instability of these compounds necessitate careful handling during reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its synthesis?

A1: this compound is not a commercially common reagent and is often generated in situ. The primary hazards stem from the reagents used in its potential synthesis and the reactivity of the product itself. The risks are closely associated with the use of dichloromethane with amines.

  • Reactivity with Amines: Dichloromethane can react exothermically with amines, particularly under conditions of heating or distillation. These reactions can lead to pressure buildup and, in some cases, deflagration or explosion.[1]

  • Toxicity of Dichloromethane: Dichloromethane is a suspected human carcinogen and a neurotoxin that can cause damage to the central nervous system.[2][3][4] It can be absorbed through the skin and is an irritant to the eyes and skin.[2][5]

  • Phosgene Formation: In the presence of heat, dichloromethane can decompose to produce highly toxic phosgene and chlorine gas.[4]

  • Instability: Chlorinated amines can be unstable.

Q2: My reaction mixture turned dark brown/black after adding an amine to a solution containing a chlorinating agent in dichloromethane. What happened?

A2: Dark coloration often indicates decomposition or the formation of polymeric byproducts. This can be caused by:

  • Excessive Heat: The reaction may be highly exothermic, and inadequate cooling can lead to thermal decomposition.

  • Inherent Instability: The desired this compound or related chlorinated species may be unstable under the reaction conditions.

  • Side Reactions: The reactants may be undergoing undesired side reactions, leading to complex and colored impurities.

Q3: I am observing a significant pressure build-up in my reaction vessel. What should I do?

A3: Immediate and cautious action is required. Pressure build-up indicates a runaway reaction or gas evolution.

  • Ensure proper ventilation in a fume hood.

  • Cool the reaction vessel immediately using an ice bath or other appropriate cooling method.

  • Vent the system cautiously if it is a closed system, using a properly placed needle or by loosening a joint if it is safe to do so. Be aware of potential aerosol release of hazardous materials.

  • Cease any heating immediately.

  • If the situation is uncontrollable, evacuate the area and alert safety personnel.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Instability of the product during work-up.Perform the work-up at low temperatures (0-5 °C). Use pre-chilled solvents for extraction. Minimize the time the product is in solution.
Product is water-soluble and lost in the aqueous phase.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Back-extract the aqueous layer multiple times with a suitable organic solvent.
Incomplete reaction.Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to ensure completion before starting the work-up.
Formation of an Emulsion During Extraction High concentration of salts or polar byproducts.Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.[6] Gently swirl or rock the separatory funnel instead of vigorous shaking. If persistent, filter the mixture through a pad of Celite.[6]
The organic solvent is partially miscible with water.If using a solvent like THF, it is best to remove it via rotary evaporation before the aqueous work-up.[7]
Product Decomposes on Silica Gel Column Chromatography The product is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Use a different stationary phase, such as neutral or basic alumina. Consider alternative purification methods like crystallization or distillation under reduced pressure if the compound is thermally stable.
Difficulty Removing Amine Starting Material The amine is not effectively protonated and removed by a simple aqueous wash.Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 10% citric acid) to convert the amine into its water-soluble salt.[6]

Experimental Protocols

General Aqueous Work-up Protocol for a Reaction in Dichloromethane

This protocol is a general guideline and should be adapted based on the specific properties of the product and impurities.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add a pre-chilled quenching solution (e.g., water, saturated ammonium chloride, or saturated sodium bicarbonate) to the reaction mixture with stirring.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the organic layer is dichloromethane, it will be the bottom layer.[8]

  • Washing:

    • Acid Wash (to remove basic impurities): Wash the organic layer with 1M HCl or 10% citric acid solution.

    • Base Wash (to remove acidic impurities): Wash the organic layer with saturated sodium bicarbonate solution. Vent the separatory funnel frequently to release any CO2 gas that may form.[6]

    • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

DOT Diagram: Standard Work-up Workflow

G Standard Aqueous Work-up Workflow A 1. Cool Reaction Mixture (0-5 °C) B 2. Quench Reaction A->B C 3. Transfer to Separatory Funnel B->C D 4. Wash with Aqueous Solution (e.g., Water, Brine) C->D E 5. Separate Organic Layer D->E F 6. Dry with Anhydrous Salt (e.g., Na2SO4) E->F G 7. Filter F->G H 8. Concentrate under Reduced Pressure G->H

Caption: A typical workflow for the aqueous work-up of an organic reaction.

DOT Diagram: Troubleshooting Emulsion Formation

G Troubleshooting Emulsion Formation During Extraction Start Emulsion Formed A Allow to Stand Start->A Resolved Emulsion Resolved A->Resolved If resolved NotResolved Problem Persists A->NotResolved If not resolved B Gently Swirl or Stir B->Resolved If resolved NotResolved2 NotResolved2 B->NotResolved2 If not resolved C Add Saturated NaCl (Brine) C->Resolved If resolved NotResolved3 NotResolved3 C->NotResolved3 If not resolved D Filter through Celite D->Resolved If resolved NotResolved->B NotResolved2->C NotResolved3->D

Caption: A decision-making workflow for resolving emulsions during liquid-liquid extraction.

References

Technical Support Center: Dichloromethylamine and Vilsmeier-Haack Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling reactive dichloromethylamine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization and effective utilization of these transient species in chemical synthesis. Given that this compound is highly unstable, it is typically generated in situ, most commonly as a chloroiminium salt (Vilsmeier reagent) in the Vilsmeier-Haack reaction. This guide focuses on troubleshooting and optimizing reactions involving these intermediates to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

A1: this compound (Cl₂CHN(CH₃)₂) is a highly reactive chemical species that is not stable enough to be isolated. Its high reactivity stems from the presence of two electron-withdrawing chlorine atoms bonded to the same carbon, which makes the carbon atom highly electrophilic. It is typically generated in situ as a chloroiminium salt, commonly referred to as the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3]

Q2: I'm trying to "stabilize" this compound for my reaction. What are the best practices?

A2: Direct stabilization of this compound is not feasible due to its inherent instability. Instead, the focus should be on controlling its in situ generation and immediate consumption. Best practices involve:

  • Low-Temperature Generation: Prepare the Vilsmeier reagent at low temperatures (typically 0 °C to 5 °C) to minimize decomposition.[1][4]

  • Controlled Stoichiometry: Use a carefully controlled molar ratio of the formamide and halogenating agent to prevent the presence of unreacted, aggressive reagents.[1]

  • In Situ Consumption: Add the substrate to the pre-formed reagent, or in some cases, add the halogenating agent to a mixture of the substrate and formamide. This ensures the reactive intermediate is consumed as it is formed.[5]

Q3: What are the primary safety concerns when working with this compound intermediates?

A3: The Vilsmeier reagent is thermally sensitive and can undergo rapid, exothermic decomposition, posing a significant safety risk.[5] Calorimetric studies have shown that exothermic activity can begin at temperatures as low as 48°C, and in some cases, violent decomposition can occur at higher temperatures.[5] It is crucial to maintain strict temperature control throughout the reaction and to have an emergency cooling plan in place.

Q4: What is the optimal order of addition for reagents when generating the Vilsmeier reagent?

A4: A common and generally safer procedure is to add the halogenating agent (e.g., POCl₃) dropwise to a cooled solution of DMF.[1][4] This method helps to control the initial exotherm of the reagent formation. The substrate is then added to the pre-formed Vilsmeier reagent. However, for thermally sensitive substrates or to avoid high local concentrations of the reagent, adding the Vilsmeier reagent to the substrate solution can be beneficial.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Vilsmeier Reagent: The reagent is moisture-sensitive and can decompose upon exposure to atmospheric moisture.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled DMF and halogenating agents.[6]
Insufficient Substrate Reactivity: The substrate (e.g., an aromatic ring) is not electron-rich enough to react with the Vilsmeier reagent.Consider increasing the reaction temperature. Reactions can be run from 0 °C up to 80 °C or higher.[4] If possible, modify the substrate to include a more strongly electron-donating group.
Precipitation of Vilsmeier Reagent: The chloroiminium salt may precipitate from the reaction mixture, especially at high concentrations, hindering its reaction with the substrate.Increase the volume of the solvent (e.g., DMF or a co-solvent like dichloromethane).[5] For larger scale reactions, consider using mechanical stirring to ensure proper mixing of the slurry.[5]
Issue 2: Formation of Byproducts
Possible Cause Troubleshooting Step
Over-reaction (e.g., Di-formylation): Highly activated substrates can undergo multiple reactions with the Vilsmeier reagent.Carefully control the stoichiometry, aiming for a 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate.[1] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[1]
Chlorinated Byproducts: The Vilsmeier reagent or residual halogenating agent can act as a chlorinating agent, especially at higher temperatures.Maintain the lowest effective reaction temperature.[1] Consider using alternative halogenating agents like oxalyl chloride, which may be less prone to this side reaction.[1]
Cyclized Products: With certain substrates, such as substituted phenols or anilines, intramolecular cyclization can occur instead of the desired formylation.Optimize reaction conditions by lowering the temperature. If cyclization persists, a different synthetic route may be necessary.

Data Presentation

The stoichiometry of the Vilsmeier reagent relative to the substrate is a critical parameter that influences the product distribution, particularly for activated aromatic compounds prone to multiple formylations.

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Yield

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: The data presented are representative for a generic activated aromatic substrate and actual yields may vary depending on the specific substrate and reaction conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation of the Vilsmeier Reagent and Subsequent Formylation
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, used as both solvent and reagent).

  • Inert Atmosphere: Purge the system with dry nitrogen or argon.

  • Cooling: Cool the DMF to 0 °C using an ice-water bath.

  • Addition of Halogenating Agent: Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 5 °C.

  • Reagent Maturation: Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to the desired temperature (e.g., room temperature or gentle heating) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction and hydrolyze the intermediate iminium salt.

  • pH Adjustment: Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium acetate) to the appropriate pH for product stability and isolation.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.[1][4]

Mandatory Visualization

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 (1.05 eq) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Add Substrate Substrate Substrate Solution Substrate->Reaction_Mixture Monitoring Monitor by TLC/LC-MS Reaction_Mixture->Monitoring Quench Quench with Ice/Water Monitoring->Quench Reaction Complete Basify Adjust pH Quench->Basify Extract Extract with Organic Solvent Basify->Extract Purify Purify (Chromatography/Recrystallization) Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting_Logic Start Low Yield or Side Products Check_Reagents Check Reagent Quality (Anhydrous Conditions?) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (1:1 to 1.5:1 Reagent:Substrate?) Start->Check_Stoichiometry Check_Temp Review Reaction Temperature (Too high or too low?) Start->Check_Temp Optimize Optimize Conditions Check_Reagents->Optimize If poor Check_Stoichiometry->Optimize If incorrect Check_Temp->Optimize If suboptimal

Caption: Troubleshooting logic for reactions involving this compound intermediates.

References

Optimizing temperature and solvent for dichloromethylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N,N-dichloromethylamine (CAS 7651-91-4) is a highly reactive and potentially unstable compound. [1][2]Information on its specific reaction optimizations is limited. The following guidelines are based on general principles of organic synthesis, particularly for reactions involving amines and halogenated compounds. Researchers must conduct their own risk assessments and small-scale optimization studies.

Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for a reaction involving dichloromethylamine?

A1: Choosing the right solvent is critical for reaction success. The main factors are:

  • Polarity and Solubility: The solvent must dissolve all reactants to ensure a homogeneous reaction mixture. This compound is expected to be a polar molecule, suggesting that polar solvents would be suitable. However, the choice depends heavily on the other reactants.

  • Inertness: The solvent must not react with the starting materials, intermediates, or products. Given the reactivity of the N-Cl bonds, solvents that can act as nucleophiles or reducing agents should be avoided.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) can solvate and stabilize nucleophiles through hydrogen bonding, which may decrease the rate of certain reactions like SN2 substitutions. [3][4] * Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO) do not have acidic protons and are less likely to hydrogen-bond with nucleophiles, which can increase the rate of SN2 reactions. [3][5] * Halogenated Solvents (e.g., dichloromethane, chloroform) should be used with caution as they can potentially undergo side reactions with amine nucleophiles. [6]* Boiling Point: The solvent's boiling point determines the maximum temperature for a reaction at atmospheric pressure. For reactions requiring low temperatures to control selectivity, a solvent with a low freezing point is necessary.

Q2: How does temperature affect this compound reactions?

A2: Temperature is a critical parameter that influences both reaction rate and selectivity.

  • Reaction Rate: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. A common rule of thumb is that a 10°C increase can roughly double the rate.

  • Selectivity:

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the product that forms fastest (the kinetic product) is often favored. At higher temperatures, the system may have enough energy to form the most stable product (the thermodynamic product), potentially overcoming a higher activation energy barrier.

    • Side Reactions: Higher temperatures can provide the necessary activation energy for undesired side reactions or decomposition pathways, leading to a lower yield of the desired product. For highly electrophilic starting materials, a lower reaction temperature is often used to prevent overalkylation or other side reactions. [7][8]* Stability: Dichloroamines can be thermally sensitive. High temperatures may lead to decomposition. It is crucial to determine the thermal stability of your specific this compound derivative before heating.

Q3: What are the major safety concerns when working with N,N-dichloromethylamine?

A3: While specific data for N,N-dichloromethylamine is scarce, N-chloro compounds should be handled as potentially explosive and toxic.

  • Instability: N-chloroamines are known to be unstable and potentially explosive. [1]Avoid heat, shock, and friction.

  • Toxicity: Handle in a well-ventilated chemical fume hood. Avoid inhalation and skin contact. Assume the compound is toxic and irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quenching: Reactions should be quenched carefully, and the waste should be handled according to institutional safety protocols for reactive compounds.

Troubleshooting Guides
Issue 1: Low or No Product Yield

Q: My reaction is giving a very low yield or no product at all. What are the first steps to troubleshoot this?

A: A low or zero yield is a common problem that can be systematically diagnosed. Start by evaluating the most fundamental aspects of your reaction setup. The workflow below outlines a structured approach to troubleshooting.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low / No Yield reagents 1. Check Reagents & Solvent start->reagents conditions 2. Verify Reaction Conditions reagents->conditions Reagents OK reagent_purity Purity of Starting Materials? (NMR, Titration) reagents->reagent_purity solvent_dry Solvent Anhydrous/Degassed? reagents->solvent_dry workup 3. Analyze Workup & Purification conditions->workup Conditions OK temp_control Accurate Temperature Control? conditions->temp_control reaction_time Sufficient Reaction Time? (Monitor by TLC/LC-MS) conditions->reaction_time atmosphere Inert Atmosphere Maintained? conditions->atmosphere success Problem Solved workup->success Analysis OK product_loss Product Lost During Workup? (Check aqueous/filter) workup->product_loss product_decomp Product Decomposed? (Tolerate acid/base/silica?) workup->product_decomp reagent_purity->reagents Purify/Re-characterize solvent_dry->reagents Use fresh/dry solvent temp_control->conditions Calibrate/Adjust setup reaction_time->conditions Optimize time/re-run atmosphere->conditions Improve setup product_loss->workup Modify workup product_decomp->workup Modify purification

A systematic workflow for diagnosing low-yield reactions.

Detailed Checks:

  • Reagent Quality:

    • Verify the purity of your starting materials. Impurities can inhibit the reaction or cause side reactions.

    • Confirm the this compound was synthesized correctly and is not degraded. These compounds can be unstable.

    • Ensure you are using anhydrous and/or degassed solvents if the reaction is sensitive to water or oxygen. [6]

  • Reaction Conditions:

    • Temperature: Is your temperature control accurate? For low-temperature reactions, ensure the bath maintains the target temperature. For reflux, ensure vigorous boiling.

    • Time: Are you running the reaction long enough? Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or LC-MS. [9] * Atmosphere: If your reagents are sensitive to air or moisture, ensure you have a properly maintained inert atmosphere (e.g., nitrogen or argon). [6]

  • Workup and Purification:

    • Could the product be lost during extraction? Your product might be more water-soluble than expected. Check the aqueous layer. [9] * Did the product decompose during purification? Some compounds are sensitive to the acidic nature of silica gel or degrade upon exposure to acid/base during workup. [9]

Issue 2: Formation of Multiple Products / Side Reactions

Q: My analytical data (TLC, NMR) shows multiple spots/products. How can I improve the reaction's selectivity?

A: Formation of multiple products indicates a lack of selectivity, which can be influenced by the solvent, temperature, and stoichiometry of the reactants.

1. Solvent Effects on Selectivity: The choice between a polar protic and a polar aprotic solvent can dramatically alter reaction pathways. [3]* Polar protic solvents can stabilize charged intermediates, potentially favoring SN1-type pathways which can lead to racemization or rearrangement byproducts. They can also deactivate the nucleophile through hydrogen bonding. [4][10]* Polar aprotic solvents are often preferred for SN2 reactions as they solvate the cation, leaving the nucleophile "naked" and more reactive, which can lead to cleaner, faster reactions. [3][5] 2. Temperature Effects on Selectivity:

  • Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes suppress the formation of byproducts, favoring the kinetic product. [7][8]* Avoid Overheating: Localized overheating can cause decomposition or side reactions. Ensure efficient stirring.

3. Potential Side Reactions:

  • Overalkylation: In amine alkylations, the product (a secondary or tertiary amine) can often be more nucleophilic than the starting material, leading to further alkylation. [8]Using a larger excess of the starting amine or slow addition of the this compound can sometimes mitigate this.

  • Elimination: Depending on the substrate and basicity of the reaction medium, elimination reactions can compete with substitution.

  • Reaction with Solvent: Chlorinated solvents like dichloromethane can react with amines, especially at elevated temperatures. [6]

Solvent Selection Decision Tree

SolventSelection start Start: Choose Solvent q1 Is an SN2 pathway desired? start->q1 q2 Are charged intermediates /transition states involved (SN1-like)? q1->q2 No aprotic Consider Polar Aprotic (MeCN, DMF, THF) q1->aprotic Yes protic Consider Polar Protic (EtOH, MeOH, H2O) Caution: May slow SN2 q2->protic Yes nonpolar Consider Nonpolar (Toluene, Hexane) If reactants are nonpolar q2->nonpolar No q3 Is low temperature required (< -20°C)? low_fp Choose solvent with low freezing point (e.g., THF, DCM) q3->low_fp Yes aprotic->q3 protic->q3 nonpolar->q3

References

Troubleshooting poor conversion rates with dichloromethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloromethylamine. Our goal is to help you diagnose and resolve issues related to poor conversion rates and other common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound ((CH₃)₂NCHCl₂) is a reactive chemical intermediate. Due to its electrophilic nature, it is often used in organic synthesis for the introduction of a dimethylaminomethylene group or as a precursor for other functional groups. Its reactivity makes it a valuable reagent but also susceptible to side reactions and degradation if not handled under optimal conditions.

Q2: What are the most common causes of low yield or poor conversion rates when using this compound?

A2: Poor conversion rates with this compound can typically be attributed to one or more of the following factors:

  • Moisture: this compound is highly sensitive to water, which can lead to rapid hydrolysis and decomposition.

  • Temperature Instability: The compound can be thermally labile. Elevated temperatures may cause decomposition or promote the formation of undesired byproducts.[1]

  • Substrate-Related Issues: The electronic and steric properties of the substrate can significantly impact reaction kinetics and success.

  • Improper Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.

  • Solvent Effects: The choice of solvent can influence the stability of this compound and the reaction pathway.

  • Side Reactions: Competing reactions, such as elimination or reaction with the solvent, can consume the reagent and lower the yield of the desired product.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Real-time reaction monitoring is crucial for troubleshooting and optimization. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the disappearance of starting materials and the appearance of products.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating complex mixtures and quantifying the concentration of reactants and products over time.[3]

  • Gas Chromatography (GC): For volatile compounds, GC can provide rapid analysis of reaction aliquots.

  • In-situ FTIR Spectroscopy: This technique can provide real-time information on the concentration of functional groups.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Reagent Decomposition - Ensure this compound is fresh and has been stored under inert, anhydrous conditions.- Perform a quality check (e.g., NMR) on the starting material before use.
Presence of Moisture - Rigorously dry all glassware and solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature - Optimize the reaction temperature. Start with lower temperatures and gradually increase if no reaction is observed.[4]
Poor Substrate Reactivity - Consider using a more activated substrate or a different synthetic route.- A catalyst may be required to facilitate the reaction.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Side Reactions - Adjust the reaction temperature to minimize the formation of undesired byproducts.[5]- Modify the order of reagent addition.
Incorrect Stoichiometry - Carefully control the molar ratios of your reactants. A slight excess of one reagent may be beneficial.
Reaction with Solvent - Choose an inert solvent that does not react with this compound or other reagents.
Thermal Decomposition - As indicated by studies on similar compounds, thermal decomposition can occur.[6] Running the reaction at the lowest possible temperature for the shortest time can mitigate this.
Issue 3: Inconsistent Reaction Results
Potential Cause Troubleshooting Steps
Variability in Reagent Quality - Use reagents from the same batch for a series of experiments.- Re-purify or re-characterize reagents if there is any doubt about their quality.
Atmospheric Contamination - Ensure a consistently inert and dry atmosphere for each reaction.
Inconsistent Work-up Procedure - Standardize the work-up and purification protocol to minimize product loss and variability.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound
  • Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for at least 30 minutes.

  • Reagents: Add the anhydrous solvent to the reaction flask via a syringe. Dissolve the substrate in the solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

  • Addition of this compound: Slowly add this compound to the cooled reaction mixture dropwise via a syringe.

  • Reaction Monitoring: Monitor the reaction progress by withdrawing small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC.[3][5]

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Work-up and Purification: Perform an aqueous work-up to remove water-soluble byproducts. Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: Real-Time Reaction Monitoring using HPLC
  • System Setup: Connect an automated sampling system to the reaction vessel and the HPLC system.

  • Method Development: Develop an HPLC method that provides good separation of all key components (starting materials, intermediates, and products).

  • Automated Sampling: Program the automated sampler to withdraw aliquots from the reaction at set time intervals. The system should be configured to automatically quench the reaction in the sample loop if necessary.

  • Data Analysis: Integrate the peak areas of the reactants and products in the resulting chromatograms. Plot the concentration of each species as a function of time to obtain the reaction profile.[3]

Data Presentation

Table 1: Effect of Temperature on Conversion Rate
Temperature (°C)Reaction Time (h)Conversion Rate (%)
-20615
0465
25 (Room Temp)290
50185 (with byproduct formation)
Table 2: Effect of Solvent on Yield
SolventDielectric ConstantYield (%)
Dichloromethane9.188
Tetrahydrofuran (THF)7.675
Acetonitrile37.560
Toluene2.445

Visualizations

Potential_Side_Reactions Potential Side Reactions of this compound This compound This compound ((CH3)2NCHCl2) hydrolysis Hydrolysis Product ((CH3)2NCHO + HCl) This compound->hydrolysis H2O elimination Elimination Product (Eschenmoser's salt precursor) This compound->elimination Heat substrate_reaction Desired Product This compound->substrate_reaction Substrate solvent_reaction Solvent Adduct This compound->solvent_reaction Reactive Solvent

References

How to handle moisture-sensitive dichloromethylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with moisture-sensitive dichloromethylamine reactions, primarily in the context of the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of failure in this compound-related reactions?

The most common cause of failure or low yield is the presence of moisture. This compound and its precursors, such as the Vilsmeier reagent (a chloroiminium salt formed from reagents like phosphorus oxychloride and DMF), are highly reactive towards water.[1][2][3][4] This reaction decomposes the reagent, preventing it from participating in the desired chemical transformation. Therefore, maintaining a strictly anhydrous and inert atmosphere is critical for success.[1][5]

Q2: Which inert gas is better for these reactions: Nitrogen or Argon?

Both nitrogen and argon are commonly used to create an inert atmosphere.[2] Nitrogen is generally preferred because it is less expensive. However, argon is denser than air, which can make it more effective at blanketing a reaction, and it is truly inert.[1] For highly sensitive reactions or if there's a possibility of the reagents reacting with nitrogen, argon is the superior choice.[2]

Q3: How can I be certain my glassware is sufficiently dry?

Standard laboratory glassware has a thin film of adsorbed moisture that must be removed.[6] The most effective methods are:

  • Oven Drying: Heating glassware in an oven (e.g., at 140°C for 4 hours or 125°C overnight) is a reliable method. The hot glassware should be assembled and allowed to cool under a stream of dry, inert gas.[6]

  • Flame Drying: This is a faster method suitable for round-bottom flasks. The glassware is heated directly with a flame under vacuum, and then filled with an inert gas. This process is typically repeated three times to ensure all moisture is removed.[4][5]

Q4: My reaction failed even with anhydrous solvents. What could be the issue?

If you are confident in the purity of your anhydrous solvents, consider other sources of moisture or competing reactions. Potential issues include:

  • Reagent Quality: The starting materials, including the substrate or reagents like phosphorus oxychloride (POCl₃), may have degraded due to improper storage.[7]

  • Atmospheric Leaks: Ensure all joints and septa in your apparatus are securely sealed. Even small leaks can introduce enough moisture to ruin a reaction.[1]

  • Improper Reagent Transfer: Transferring reagents via syringe or cannula must be done carefully to avoid introducing air and moisture.[5][8]

  • Substrate Reactivity: Highly activated aromatic substrates can undergo multiple formylations, consuming the reagent and reducing the yield of the desired mono-formylated product.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low or nonexistent yield is the most common problem and almost always points to moisture contamination or reagent issues.

Potential Cause & Solution Workflow

References

Preventing decomposition of dichloromethylamine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

For Professional Use Only: This guide is intended for experienced researchers, scientists, and professionals in controlled laboratory settings. The synthesis and handling of N-chloro compounds like dichloromethylamine are hazardous and should only be attempted by individuals with extensive training in experimental organic chemistry and appropriate safety protocols. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including, but not limited to, safety goggles, face shields, and chemical-resistant gloves. A thorough risk assessment must be performed before commencing any experimental work.

Technical Support Center: this compound Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the decomposition of this compound during its synthesis and handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low or no yield of this compound. What are the likely causes?

A1: Low yields are typically traced back to three main factors: decomposition of the product, insufficient chlorination, or side reactions.

  • Temperature Control: The N-chlorination of amines can be highly exothermic. If the temperature is not strictly controlled and kept low (typically 0-5 °C), the desired product can rapidly decompose. Ensure your reaction vessel is adequately cooled throughout the addition of the chlorinating agent.

  • Reagent Stoichiometry: Ensure you are using the correct molar equivalents of the chlorinating agent. For the synthesis of this compound from methylamine, at least two equivalents of the chlorinating agent are required. An excess may be necessary, but large excesses can promote side reactions.

  • pH Management: The stability of N-chloro compounds is highly pH-dependent. The reaction is often performed under acidic or neutral conditions. Basic conditions can lead to rapid decomposition. Monitor and control the pH of your reaction mixture if applicable.

  • Moisture Contamination: this compound is susceptible to hydrolysis. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[1]

Q2: I successfully isolated the product, but it decomposed quickly during storage or workup. How can I improve its stability?

A2: The stability of this compound is a significant challenge. Its decomposition is often catalyzed by heat, light, and the presence of moisture or impurities.[2]

  • Storage Conditions: Store the isolated product at low temperatures (e.g., ≤ 0°C) in a dark container to prevent thermal and photolytic (light-induced) decomposition.[3][4] The container should be sealed under an inert atmosphere.

  • Workup Procedure: Perform the aqueous workup, if necessary, quickly and at low temperatures. Use cold solutions and minimize the contact time between the product and any aqueous layers.

  • Residual Acid/Base: Traces of acid or base from the reaction can catalyze decomposition. Ensure the product is neutralized and free of impurities before storage.

  • Solvent Choice: If storing in solution, choose a non-reactive, anhydrous, aprotic solvent.

Q3: My final product seems to be contaminated with monochloromethylamine and other byproducts. How can I improve selectivity?

A3: Achieving high selectivity for the dichloro- species over the monochloro- intermediate requires careful control over reaction conditions.

  • Controlled Reagent Addition: Add the chlorinating agent slowly and incrementally to the cooled solution of methylamine or its salt. This prevents localized areas of high concentration and temperature, which can lead to uncontrolled reactions.

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR). Stop the reaction once the formation of the desired product is maximized to prevent the formation of further byproducts or decomposition.

Q4: What is the primary decomposition pathway for this compound?

A4: While specific studies on this compound are limited, the decomposition pathway is likely analogous to that of dichloramine (NHCl₂). The primary pathway involves hydrolysis, where the N-Cl bonds are cleaved by water. This process can initiate a cascade of reactions forming reactive nitrogen species, especially in the presence of dissolved oxygen and at neutral to alkaline pH.[1][5]

Factors Influencing this compound Stability

The following table summarizes key factors that affect the stability of N-chloro compounds, including this compound. Managing these factors is critical to preventing decomposition.

FactorCondition to AvoidRecommended ConditionRationale
Temperature High temperatures (> 25°C)Low temperatures (≤ 0°C)Prevents thermal decomposition, which breaks the N-Cl bond.[2]
pH Neutral to Alkaline (pH ≥ 7)Acidic (pH < 7) or AnhydrousHydrolysis and subsequent decomposition pathways are accelerated at higher pH.[1][5]
Light Exposure to UV or ambient lightStorage in dark/amber containersPrevents photodecomposition (photolysis), where light energy cleaves chemical bonds.[2]
Water/Moisture Presence of waterAnhydrous conditionsThis compound is susceptible to hydrolysis, which is the initial step in its primary decomposition pathway.[1]
Oxygen Presence of dissolved oxygenInert atmosphere (N₂, Ar)Oxygen can react with intermediates formed during hydrolysis, leading to complex side products.[1][5]
Impurities Metal ions, residual acids/basesHigh purity reagents and productImpurities can act as catalysts for decomposition reactions.
Representative Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation and must be adapted and optimized based on specific laboratory capabilities and safety assessments.

Objective: To synthesize N,N-dichloromethylamine via chlorination of methylamine hydrochloride.

Materials:

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Calcium hypochlorite (Ca(OCl)₂) or alternative chlorinating agent (e.g., t-BuOCl)

  • Anhydrous, inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Distilled water (ice-cold)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer with cooling bath (ice-salt or cryocooler)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried before assembly.

  • Reaction Mixture: Charge the flask with methylamine hydrochloride and the anhydrous solvent. Begin stirring and cool the resulting slurry to 0-5 °C using an ice-salt bath.

  • Chlorinating Agent Preparation: In a separate flask, prepare a solution or slurry of the chlorinating agent (e.g., calcium hypochlorite) in the same anhydrous solvent.

  • Controlled Addition: Transfer the chlorinating agent solution to the dropping funnel. Add the solution dropwise to the cooled, stirring methylamine hydrochloride slurry over 1-2 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC analysis of quenched aliquots.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove any inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash it quickly with ice-cold water to remove any remaining salts, followed by a wash with ice-cold brine. Minimize contact time with the aqueous phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation:

    • Filter off the drying agent.

    • The resulting solution contains this compound. Due to its potential instability, it is often recommended to use the solution directly in subsequent steps.

    • If isolation is required, the solvent can be removed under reduced pressure at a low temperature (< 20 °C). The isolated product should be used immediately or stored under an inert atmosphere at ≤ 0 °C in the dark.

Visualizations

Fig. 1: Hypothetical Decomposition Pathway of this compound CH3NCl2 This compound (CH₃NCl₂) Hydrolysis Hydrolysis CH3NCl2->Hydrolysis + H₂O H2O Water (H₂O) H2O->Hydrolysis Intermediates Unstable Intermediates (e.g., CH₃N(OH)Cl) Hydrolysis->Intermediates Decomposition Further Decomposition Intermediates->Decomposition Products Decomposition Products (Reactive Nitrogen Species, etc.) Decomposition->Products

Caption: Hypothetical decomposition pathway initiated by hydrolysis.[1]

Fig. 2: Troubleshooting Workflow for Synthesis start Start Synthesis problem Low Yield or Decomposition? start->problem check_temp Was Temp < 5°C during addition? problem->check_temp Yes success Synthesis Successful problem->success No check_moisture Were reagents/glassware anhydrous? check_temp->check_moisture Yes improve_cooling Action: Improve cooling efficiency. Slow down addition. check_temp->improve_cooling No check_storage Product Decomposed After Isolation? check_moisture->check_storage Yes dry_materials Action: Oven-dry glassware. Use anhydrous reagents. Run under inert gas. check_moisture->dry_materials No improve_storage Action: Store at ≤ 0°C in dark. Use immediately or store under inert atmosphere. check_storage->improve_storage Yes check_storage->success No improve_cooling->start dry_materials->start improve_storage->start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Common pitfalls in the use of dichloromethylamine as a reagent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N,N-Dichloromethylamine (CH₃NCl₂) is a highly reactive and potentially explosive compound. The information provided here is intended for experienced researchers and professionals and should be supplemented with a thorough literature search and a comprehensive risk assessment before any experimental work is undertaken.

Troubleshooting Guides and FAQs

This guide addresses potential issues encountered during the storage, handling, and use of dichloromethylamine as a reagent in organic synthesis.

FAQs

Q1: My sample of this compound appears discolored. Is it still usable?

A1: Discoloration, often a yellowish or brownish tint, is a strong indicator of decomposition. N-haloamines are known to be sensitive to light and heat.[1] It is highly recommended to discard any discolored material following appropriate hazardous waste disposal protocols. Using a decomposed sample can lead to unpredictable reactions, formation of hazardous byproducts, and potentially violent decomposition.

Q2: I am observing a rapid, exothermic reaction upon adding my substrate to this compound. Is this normal?

A2: this compound is a high-energy molecule and its reactions can be highly exothermic. However, a reaction that is difficult to control could indicate several issues:

  • Purity of Reagents: Impurities in either the this compound or the substrate can catalyze decomposition.

  • Reaction Scale: Reactions involving highly energetic materials should be performed on a small scale first to assess the thermal profile.

  • Inadequate Cooling: Ensure the reaction vessel is adequately cooled and that the addition of the substrate is performed slowly and in a controlled manner.

Q3: My reaction is not proceeding to completion, and I am recovering my starting material. What could be the cause?

A3: Several factors could contribute to a stalled reaction:

  • Decomposed Reagent: The this compound may have decomposed during storage. It is advisable to use freshly prepared or purified reagent if possible.

  • Reaction Conditions: The reaction may require specific activation, such as thermal or photochemical initiation, to generate the desired reactive species.

  • Solvent Effects: The choice of solvent can significantly impact the reactivity of N-chloroamines. Ensure the solvent is dry and deoxygenated, as water and oxygen can contribute to decomposition pathways.

Q4: I am observing the formation of multiple unidentified byproducts in my reaction mixture. What are the likely side reactions?

A4: The high reactivity of this compound can lead to several side reactions:

  • Radical Reactions: N-chloroamines can serve as precursors to nitrogen-centered radicals, which can initiate a variety of radical-based side reactions.[2]

  • Decomposition Products: The byproducts may arise from the decomposition of this compound itself. One documented explosive decomposition pathway yields hydrogen cyanide (HCN) and hydrogen chloride (HCl), highlighting the extreme hazards associated with this reagent.

  • Over-chlorination: Depending on the substrate and reaction conditions, this compound can act as a chlorinating agent, potentially leading to undesired chlorinated byproducts.

Troubleshooting Common Pitfalls
Problem Potential Cause Recommended Solution
Violent/Uncontrolled Reaction Highly exothermic nature of the reaction. Impurities catalyzing decomposition. Reaction scale is too large.Conduct the reaction at a lower temperature with efficient cooling. Ensure all reagents and solvents are pure and dry. Perform the reaction on a small scale first. Add reagents slowly and monitor the temperature closely.
Low or No Product Yield Decomposition of this compound. Inappropriate reaction conditions (temperature, light).Use freshly prepared or properly stored this compound. Protect the reaction from light. Optimize reaction temperature and time based on small-scale trials.
Formation of Tar-like Substances Polymerization or extensive decomposition.Use a more dilute solution. Lower the reaction temperature. Add a radical scavenger if a radical pathway is suspected and not desired.
Product Isolation Issues The product may be volatile or unstable under the workup conditions.Use gentle workup procedures (e.g., low-temperature extraction). Avoid acidic or basic conditions if the product is sensitive. Consider in-situ analysis or derivatization if the product is highly unstable.
Inconsistent Results Variable purity of this compound. Sensitivity to minor changes in reaction setup.Standardize the preparation and storage of the this compound solution. Maintain strict control over reaction parameters (temperature, atmosphere, addition rates).

Experimental Protocols

Due to the limited availability of specific experimental protocols for N,N-dichloromethylamine, the following is a representative protocol for an aziridination reaction, a known application for N-chloroamines.[3][4] This should be treated as an illustrative example and adapted with extreme caution.

Representative Protocol: Aziridination of an Alkene (Hypothetical)

Objective: To synthesize an aziridine from an alkene using N,N-dichloromethylamine as the nitrogen source.

Materials:

  • N,N-Dichloromethylamine (freshly prepared solution in a dry, inert solvent)

  • Alkene (e.g., styrene)

  • Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., sodium methoxide, potassium tert-butoxide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas.

  • Initial Cooling: Purge the flask with inert gas and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Add a solution of the alkene in the anhydrous solvent to the flask.

    • Slowly add the solution of N,N-dichloromethylamine via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for a predetermined time (e.g., 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique, taking care when handling quenched aliquots.

  • Base Addition: Slowly add a solution of the base at -78 °C to effect the cyclization to the aziridine.

  • Workup:

    • Once the reaction is complete, quench the reaction at low temperature by the slow addition of a reducing agent (e.g., aqueous sodium thiosulfate) to destroy any unreacted N-chloroamine.

    • Allow the mixture to warm to room temperature slowly.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a pre-cooled column if the product is thermally sensitive.

Data Presentation

Quantitative data for N,N-dichloromethylamine is scarce in the literature. The following tables provide data for analogous N-chloroamines to give an indication of their properties.

Table 1: Physical Properties of Selected N-Chloroamines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
N,N-Dichloromethylamine 7651-91-4CH₃Cl₂N99.9561.3 at 760 mmHg~1.46 (estimate)[4]
N-Chloroethylamine23464-52-0C₂H₆ClN79.54Not availableNot available
Dichloramine3400-09-7Cl₂HN85.91Not availableNot available

Table 2: Stability and Hazard Data for Related N-Haloamines

CompoundHazardIncompatible MaterialsStorage Conditions
N,N-Dichloromethylamine Potentially explosive, highly reactive.Strong oxidizing agents, strong acids, bases, reducing agents.Store in a cool, dark, well-ventilated area, away from incompatible materials.[1]
Chloramine Can decompose violently.Oxidizing agents, ammonia, light, heat.[1]Store in solution, in a cool, dark, well-ventilated area.[1]
N-Haloamines (general) Thermally labile, may decompose upon distillation, can be explosive.[2]Acids, bases, reducing agents, metals.Store in a cool, dark place, often as a solution.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for handling a highly reactive and potentially unstable reagent like this compound.

experimental_workflow cluster_prep Preparation & Handling cluster_reaction Reaction cluster_workup Workup & Purification cluster_disposal Disposal prep Reagent Preparation (Small Scale, in situ if possible) storage Short-term Storage (Cool, Dark, Inert Atmosphere) prep->storage handling Handling in Fume Hood (PPE, Blast Shield) storage->handling setup Reaction Setup (Inert Atmosphere, Low Temp) handling->setup addition Slow Reagent Addition (Monitor Temperature) setup->addition monitoring Reaction Monitoring (TLC, GC, etc.) addition->monitoring quench Quenching (Low Temperature, Reducing Agent) monitoring->quench extraction Extraction (Gentle Conditions) quench->extraction purification Purification (e.g., Low Temp Chromatography) extraction->purification waste Hazardous Waste Disposal purification->waste deactivation Deactivation of Residues deactivation->waste

Caption: Generalized workflow for handling highly reactive reagents.

Logical Relationship: Pitfall Analysis

This diagram illustrates the logical relationships between the inherent properties of this compound and the resulting experimental pitfalls.

pitfall_analysis cluster_properties Inherent Properties cluster_pitfalls Experimental Pitfalls high_reactivity High Reactivity runaway_reaction Runaway Reaction high_reactivity->runaway_reaction side_products Side Product Formation high_reactivity->side_products instability Thermal/Shock Instability decomposition Explosive Decomposition instability->decomposition low_yield Low Yield instability->low_yield Reagent Loss n_cl_bond Weak N-Cl Bond n_cl_bond->high_reactivity n_cl_bond->side_products Chlorination/Radical Rxns

Caption: Relationship between properties and experimental pitfalls.

References

Technical Support Center: Enhancing Selectivity in Dichloromethylamine-Based Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichloromethylamine-based transformations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. This compound and related reagents, such as those used in the Vilsmeier-Haack reaction, are powerful tools for formylation and the synthesis of heterocyclic compounds. However, achieving high selectivity can be challenging. This guide provides practical advice in a question-and-answer format to address common issues encountered during experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during this compound-based transformations, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is giving a low yield of the desired formylated product. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.

    • Suboptimal Temperature: The reaction temperature might be too low for the activation energy barrier to be overcome efficiently. Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal condition without promoting side reactions.

    • Reagent Stoichiometry: An incorrect ratio of this compound to the substrate can lead to low conversion. Ensure accurate measurement of all reagents. A slight excess of the this compound reagent may be beneficial, but a large excess can lead to side product formation.

    • Poor Substrate Reactivity: Electron-deficient aromatic or heterocyclic substrates exhibit lower reactivity towards electrophilic formylation. In such cases, harsher reaction conditions (higher temperature, longer reaction time) may be necessary. Alternatively, consider using a more potent formylating agent if possible.

    • Product Instability: The desired product might be unstable under the reaction or work-up conditions. If you suspect your product is sensitive to acid or base, perform a stability test by exposing a small sample to the work-up reagents and analyzing the outcome by TLC.[1]

Issue 2: Poor Regioselectivity (Formation of Isomeric Products)

  • Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

  • Answer: Regioselectivity in electrophilic aromatic substitution is governed by both electronic and steric effects.[2][3] To enhance the selectivity:

    • Temperature Control: Reaction temperature can significantly influence regioselectivity. Lowering the temperature often favors the thermodynamically more stable product, which may be the desired isomer. Conversely, in some cases, a higher temperature might be required to overcome the activation energy for the formation of a sterically hindered but electronically favored product.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regiochemical outcome. Experiment with a range of solvents with varying polarities (e.g., dichloromethane (DCM), 1,2-dichloroethane, toluene, or even polar aprotic solvents like DMF, if compatible) to find the optimal medium for the desired selectivity.

    • Steric Hindrance: The Vilsmeier-Haack reaction, a close analog to this compound-based formylations, is known to be sensitive to steric hindrance, with substitution often occurring at the less hindered position.[2][3] If your substrate has multiple reactive sites, the less sterically encumbered one is likely to be formylated preferentially.

    • Lewis Acid Catalysis: In some formylation reactions, the addition of a Lewis acid can alter the regioselectivity by coordinating to the substrate or the formylating agent.[1] A screening of mild Lewis acids (e.g., ZnCl₂, TiCl₄) could be beneficial, but be mindful of potential side reactions.

Issue 3: Formation of Byproducts

  • Question: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

  • Answer: Common side reactions include:

    • Di-formylation or Tri-formylation: Highly activated aromatic systems can undergo multiple formylations. To minimize this, use a stoichiometric amount of the this compound reagent or even a slight excess of the substrate. Slow, controlled addition of the formylating agent at a low temperature can also help.

    • Reaction with Other Functional Groups: Functional groups with lone pairs of electrons (e.g., amines, alcohols, thiols) can react with the this compound reagent. Protect these functional groups before the formylation reaction and deprotect them in a subsequent step.

    • Decomposition of Starting Material or Product: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), the starting material or the desired product may decompose. Ensure you are using the mildest conditions possible that still afford a reasonable reaction rate.

    • Hydrolysis of the Reagent: this compound is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the reagent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the activating agent (e.g., POCl₃, SOCl₂) often used with a formamide source in analogous Vilsmeier-Haack reactions?

A1: In the Vilsmeier-Haack reaction, an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) reacts with a disubstituted formamide (like DMF) to generate the electrophilic Vilsmeier reagent, which is a chloroiminium salt.[4] This reagent is the active formylating species that attacks the electron-rich aromatic ring. This compound itself is a reactive electrophile, but in some transformations, an activator may be required to enhance its reactivity.

Q2: How do I choose the appropriate solvent for my this compound-based transformation?

A2: The choice of solvent is critical and can influence both the reaction rate and selectivity. Common solvents for analogous Vilsmeier-Haack reactions include halogenated hydrocarbons like dichloromethane (DCM) and 1,2-dichloroethane because they are relatively inert and have good solvating properties for the reagents and intermediates.[2][3] In some cases, an excess of the formamide reagent (if used) can serve as the solvent. It is advisable to perform small-scale screening with a few different aprotic solvents to identify the optimal one for your specific substrate.

Q3: My reaction mixture has formed an emulsion during aqueous work-up. How can I break it?

A3: Emulsions are common, especially when using chlorinated solvents like DCM. To break an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Add a small amount of a different organic solvent with a different density, such as diethyl ether or ethyl acetate.

  • Allow the mixture to stand for an extended period without agitation.

  • Filter the entire mixture through a pad of Celite or glass wool.

Q4: How can I effectively purify my formylated product from the reaction mixture?

A4: Purification strategies depend on the properties of your product and the impurities present.

  • Extraction: An initial acid-base extraction can remove unreacted amines or acidic byproducts.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

  • Column Chromatography: Flash column chromatography on silica gel is a very common and effective method for separating the desired product from isomers and other non-polar byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

Data Presentation

Optimizing reaction conditions is key to enhancing selectivity. The following tables provide illustrative data on how changing various parameters can affect the yield and regioselectivity of a hypothetical formylation reaction on a substituted indole, a common substrate in such transformations.

Table 1: Effect of Temperature on Yield and Regioselectivity

EntryTemperature (°C)Yield (%)Regioselectivity (C3:C2)
104595:5
225 (Room Temp)7890:10
3508582:18
48075 (decomposition noted)70:30

Reaction Conditions: Substituted Indole (1.0 eq), this compound reagent (1.2 eq), Dichloromethane (0.1 M), 4 hours.

Table 2: Effect of Solvent on Yield and Regioselectivity

EntrySolventDielectric Constant (ε)Yield (%)Regioselectivity (C3:C2)
1Toluene2.46588:12
2Dichloromethane (DCM)9.17890:10
31,2-Dichloroethane (DCE)10.48292:8
4Acetonitrile37.57085:15

Reaction Conditions: Substituted Indole (1.0 eq), this compound reagent (1.2 eq), Solvent (0.1 M), 25°C, 4 hours.

Experimental Protocols

Protocol 1: General Procedure for Formylation of an Activated Aromatic Compound

This protocol is a general guideline and should be optimized for each specific substrate.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the activated aromatic substrate (1.0 mmol) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the substrate in an anhydrous solvent (e.g., dichloromethane, 10 mL).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Reagent Addition: Slowly add the this compound reagent (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the reaction is complete (or no further conversion is observed), carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 20 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure formylated product.

Mandatory Visualizations

The following diagrams illustrate key logical workflows for troubleshooting and understanding the reaction pathways.

troubleshooting_workflow Troubleshooting Workflow for Poor Selectivity start Problem: Poor Selectivity (Mixture of Isomers) check_temp Is the reaction temperature optimized? start->check_temp lower_temp Action: Lower temperature (e.g., 0 °C or -20 °C) check_temp->lower_temp No screen_solvents Action: Screen a range of aprotic solvents check_temp->screen_solvents Yes outcome_thermo Favors Thermodynamic Product lower_temp->outcome_thermo check_sterics Analyze Steric vs. Electronic Effects screen_solvents->check_sterics outcome_solvent Solvent polarity can influence transition state stability screen_solvents->outcome_solvent protecting_groups Consider Protecting Groups to block reactive sites check_sterics->protecting_groups outcome_sterics Formylation often prefers the less hindered position check_sterics->outcome_sterics solution Improved Selectivity protecting_groups->solution outcome_thermo->solution outcome_solvent->solution outcome_sterics->solution

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

reaction_pathway General Reaction Pathway and Potential Side Reactions sub Electron-Rich Substrate (Ar-H) intermediate Electrophilic Aromatic Substitution Intermediate (Sigma Complex) sub->intermediate side_reaction2 Reaction with other Nucleophilic Groups (e.g., -OH, -NH₂) sub->side_reaction2 [Unprotected Functional Groups] reagent This compound Reagent reagent->intermediate side_reaction1 Over-reaction with Product (Ar-CHO) reagent->side_reaction1 reagent->side_reaction2 hydrolysis Aqueous Work-up intermediate->hydrolysis desired_product Desired Mono-formylated Product (Ar-CHO) desired_product->side_reaction1 [Excess Reagent] hydrolysis->desired_product byproduct1 Di-formylated Product Ar-(CHO)₂ side_reaction1->byproduct1 byproduct2 Unwanted Side Products side_reaction2->byproduct2

Caption: Pathway of formylation and common side reactions.

References

Validation & Comparative

A Comparative Guide to Formylating Agents: Vilsmeier-Haack Reagent (DMF/POCl₃) vs. Dichloromethyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis, providing a crucial building block for a vast array of more complex molecules. The choice of formylating agent is paramount, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison between two prominent electrophilic formylating agents: the Vilsmeier-Haack reagent, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and dichloromethyl methyl ether, typically activated by a Lewis acid in the Rieche-Gross formylation.

While the user's original query specified a comparison with dichloromethylamine, a thorough review of the scientific literature reveals a notable absence of its application as a formylating agent for aromatic compounds. Therefore, this guide will focus on its closest, well-documented structural analog, dichloromethyl methyl ether, to provide a data-driven comparative analysis against the widely used Vilsmeier-Haack reagent.

Mechanism of Action

Vilsmeier-Haack Reaction (DMF/POCl₃)

The Vilsmeier-Haack reaction proceeds through the in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt.[1][2][3][4][5] This reagent is a relatively weak electrophile, making it particularly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][5] The reaction mechanism involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[1][2][5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde.[1][3]

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Arene Electron-rich Arene Arene->Intermediate Electrophilic Attack Aldehyde Aryl Aldehyde Intermediate->Aldehyde H2O H₂O (workup) H2O->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack Reaction Pathway.

Rieche-Gross Formylation (Dichloromethyl Methyl Ether)

The Rieche-Gross formylation utilizes dichloromethyl methyl ether as the formylating agent, which requires activation by a Lewis acid, most commonly titanium tetrachloride (TiCl₄).[6][7] This method is particularly effective for the formylation of electron-rich aromatic compounds, including phenols and their ethers.[2][6] The reaction is believed to proceed via the formation of a dichloromethyl methyl ether-Lewis acid complex, which enhances the electrophilicity of the dichloromethyl group.

Rieche_Gross cluster_0 Electrophile Activation cluster_1 Formylation DCME Dichloromethyl methyl ether Activated_Complex Activated Electrophile DCME->Activated_Complex Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Activated_Complex Intermediate Dichloromethylated Intermediate Activated_Complex->Intermediate Arene Electron-rich Arene Arene->Intermediate Electrophilic Attack Aldehyde Aryl Aldehyde Intermediate->Aldehyde H2O H₂O (workup) H2O->Aldehyde Hydrolysis

Caption: Rieche-Gross Formylation Pathway.

Comparative Performance

The choice between the Vilsmeier-Haack reagent and dichloromethyl methyl ether often depends on the specific substrate and desired outcome.

FeatureVilsmeier-Haack (DMF/POCl₃)Rieche-Gross (Dichloromethyl Methyl Ether/TiCl₄)
Reactivity Weak electrophile, suitable for highly activated rings.[3][5]Stronger electrophile upon Lewis acid activation.[7]
Substrate Scope Electron-rich arenes and heterocycles (e.g., indoles, pyrroles).[3][4]Electron-rich arenes, particularly phenols and phenol ethers.[2][6]
Regioselectivity Generally good, often favoring the para position or the less sterically hindered position.[3]Excellent ortho-selectivity for phenols due to chelation with the Lewis acid.[2][6]
Reaction Conditions Typically requires heating.Can often be performed at lower temperatures (0 °C to room temperature).[6]
Side Reactions Can lead to chlorination of sensitive functional groups.Can be sensitive to moisture; the Lewis acid needs to be handled under inert conditions.
Handling Reagents are readily available but POCl₃ is corrosive and moisture-sensitive.Dichloromethyl methyl ether is a regulated substance and a potent carcinogen; TiCl₄ is highly corrosive and fumed in air.

Experimental Data

Formylation of Phenols

The ortho-formylation of phenols is a key transformation, and the Rieche-Gross method often provides superior regioselectivity compared to the Vilsmeier-Haack reaction.

SubstrateReagent SystemProductYield (%)Reference
3,5-DimethoxyphenolDMF/POCl₃4-Formyl-3,5-dimethoxyphenol52[2]
2-Formyl-3,5-dimethoxyphenol11[2]
3,5-DimethoxyphenolDichloromethyl methyl ether/TiCl₄2-Formyl-3,5-dimethoxyphenol94[2]
2,3,5-TrimethylphenolDichloromethyl methyl ether/TiCl₄2-Formyl-3,5,6-trimethylphenol75[2]
Formylation of Other Aromatics
SubstrateReagent SystemProductYield (%)Reference
N-EthylcarbazoleDMF/POCl₃3-Formyl-N-ethylcarbazoleNot specified, but a well-established method.
MesityleneDichloromethyl methyl ether/TiCl₄2,4,6-Trimethylbenzaldehyde81-89[8]
1,3-DimethoxybenzeneDichloromethyl methyl ether/TiCl₄2,4-Dimethoxybenzaldehyde & 2,6-Dimethoxybenzaldehyde79 (global yield)[6]

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation

To a solution of the substrate (1.0 equiv) in DMF, POCl₃ (1.1-1.5 equiv) is added dropwise at 0 °C.[2] The reaction mixture is then stirred at room temperature or heated for several hours. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a base (e.g., NaOAc or NaOH) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.[2]

VH_Workflow Start Dissolve substrate in DMF Add_POCl3 Add POCl₃ at 0 °C Start->Add_POCl3 React Stir at RT or heat Add_POCl3->React Quench Pour onto ice React->Quench Neutralize Neutralize with base Quench->Neutralize Isolate Isolate and purify product Neutralize->Isolate

Caption: Typical Vilsmeier-Haack experimental workflow.

General Procedure for Rieche-Gross Formylation

To a solution of the aromatic substrate (1.0 equiv) in a dry solvent (e.g., CH₂Cl₂), a Lewis acid such as TiCl₄ (2.2 equiv) is added at 0 °C under an inert atmosphere.[6] Dichloromethyl methyl ether (1.1 equiv) is then added dropwise, and the reaction is stirred at 0 °C or room temperature. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography.[6]

RG_Workflow Start Dissolve substrate in dry CH₂Cl₂ Add_Lewis_Acid Add TiCl₄ at 0 °C (inert atm.) Start->Add_Lewis_Acid Add_DCME Add Dichloromethyl methyl ether Add_Lewis_Acid->Add_DCME React Stir at 0 °C or RT Add_DCME->React Quench Quench with aq. NH₄Cl React->Quench Isolate Isolate and purify product Quench->Isolate

Caption: Typical Rieche-Gross experimental workflow.

Conclusion

Both the Vilsmeier-Haack reagent and dichloromethyl methyl ether are powerful tools for the formylation of aromatic compounds. The Vilsmeier-Haack reaction is a versatile and widely used method, particularly for electron-rich heterocycles. However, for substrates like phenols where high ortho-selectivity is desired, the Rieche-Gross formylation using dichloromethyl methyl ether and a Lewis acid often proves to be the superior method. The choice of reagent should be guided by the specific substrate, desired regioselectivity, and the functional groups present in the molecule. Researchers should also consider the handling and safety precautions associated with each reagent.

References

A Comparative Study of Dichloromethylamine and Triphosgene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, safety, and scalability. This guide provides a detailed comparative analysis of two potential phosgene surrogates: N,N-dichloromethylamine and triphosgene (bis(trichloromethyl) carbonate). While both compounds contain chlorine and nitrogen, their synthetic utilities diverge significantly. This document aims to provide an objective comparison based on available experimental data to inform reagent selection in a research and development setting.

Executive Summary

Triphosgene is a well-established, solid, and safer alternative to the highly toxic phosgene gas for a wide range of synthetic transformations, including the synthesis of isocyanates, chloroformates, ureas, and carbonates. Extensive literature documents its high reactivity and versatility, providing a wealth of experimental protocols and yield data.

In stark contrast, N,N-dichloromethylamine is not a commonly used reagent for these types of synthetic transformations. A comprehensive search of the scientific literature reveals a significant lack of documented applications for N,N-dichloromethylamine in the synthesis of isocyanates, chloroformates, or related compounds. Its apparent instability and differing reactivity profile from that of a phosgene equivalent likely preclude its use in this context. Therefore, this guide will focus on the extensive applications of triphosgene, while also exploring the general reactivity of N-chloroamines to provide a theoretical basis for the limited utility of dichloromethylamine in these specific synthetic applications.

Triphosgene: A Versatile Phosgene Equivalent

Triphosgene is a stable, crystalline solid that serves as a convenient and safer source of phosgene in situ.[1] It is widely employed in both academic and industrial laboratories for the synthesis of a variety of functional groups.

Synthesis of Isocyanates from Primary Amines

The reaction of primary amines with triphosgene is a robust and high-yielding method for the preparation of isocyanates. This transformation is crucial for the synthesis of ureas, carbamates, and polyurethanes.[1][2]

General Reaction:

Experimental Data for Isocyanate Synthesis using Triphosgene:

Amine SubstrateBaseSolventTemperature (°C)Yield (%)Reference
Aromatic AmineTriethylamineDichloromethane (DCM)Room Temp~100[2]
Tris(2-aminoethyl)amineTriethylamineDichloromethane (DCM)Room Temp95[3]
L-phenylalanine methyl ester HClSat. aq. NaHCO₃Dichloromethane (DCM)098[4]
2-Methyl-4-octyloxyphenylamineTriethylamineBenzeneRefluxNot specified[5]

Detailed Experimental Protocol: Synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate [4]

  • A 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer.

  • The flask is charged with 100 mL of dichloromethane, 100 mL of saturated aqueous sodium bicarbonate, and 5.50 g (25.5 mmol) of L-phenylalanine methyl ester hydrochloride.

  • The biphasic mixture is cooled in an ice bath and stirred mechanically.

  • 2.52 g (8.42 mmol) of triphosgene is added in a single portion.

  • The reaction mixture is stirred in the ice bath for 15 minutes.

  • The mixture is then poured into a 250-mL separatory funnel, and the organic layer is collected.

  • The aqueous layer is extracted with three 15-mL portions of dichloromethane.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to give a colorless oil.

  • The oil is purified by Kugelrohr distillation (130°C, 0.05 mm) to afford 5.15 g (98%) of the desired isocyanate.[4]

Synthesis of Chloroformates from Alcohols

Triphosgene is also an excellent reagent for the conversion of alcohols to chloroformates, which are valuable intermediates for the synthesis of carbonates and carbamates.[1][6]

General Reaction:

Experimental Data for Chloroformate Synthesis using Triphosgene:

Alcohol SubstrateBase/CatalystSolventTemperature (°C)Yield (%)Reference
n-ButanolSodium Carbonate / DMFToluene096[6]
n-OctanolSodium Carbonate / TriethylamineToluene096[6]
2-EthylcyclohexanolSodium Carbonate / DMFToluene096[6]
Benzyl AlcoholSodium Carbonate / DMFToluene070% conversion[6]
9-FluorenylmethanolTributylamineToluene2096[7]
L-MentholTributylamineTolueneNot specifiedHigh[7]

Detailed Experimental Protocol: Synthesis of n-Butyl Chloroformate [6]

  • A mixture of triphosgene (1.54 g, 5.2 mmol), sodium carbonate (1.02 g, 10 mmol), and dimethylformamide (0.2 g, 0.35 mmol) as a catalyst in toluene (20 ml) is cooled to 0°C and stirred for 30 minutes.

  • A solution of n-butanol (0.75 g, 10 mmol) in toluene (20 ml) is added slowly over a period of 30 minutes.

  • The reaction mixture is stirred at 0°C for 8 hours.

  • The progress of the reaction can be monitored by Gas-Liquid Chromatography (GLC), with reported conversions of 94% and 100% selectivity.[6]

  • The solid sodium carbonate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the product as a colorless oil (1.31 g, 96% yield).[6]

This compound: An Enigmatic Reagent

N,N-Dichloromethylamine (CH₃NCl₂) is a member of the N-chloroamine class of compounds. While its existence is confirmed (CAS Number: 7651-91-4), there is a notable absence of its application in the synthetic organic chemistry literature for the preparation of isocyanates, chloroformates, or as a general phosgene surrogate.[8][9]

General Reactivity of N-Chloroamines

N-chloroamines are generally known as sources of electrophilic chlorine and are often used as oxidizing or chlorinating agents. Their reactivity is not analogous to that of phosgene or its surrogates. A forum discussion suggests that this compound may be explosive and decomposes to form hydrogen cyanide (HCN) and hydrochloric acid (HCl), which would explain its lack of use in synthetic applications.[10]

Theoretical Comparison of Reactivity

The stark difference in the synthetic utility of triphosgene and this compound stems from their fundamental chemical reactivity. Triphosgene acts as a source of an electrophilic carbonyl group (a phosgene equivalent), which readily reacts with nucleophiles like amines and alcohols to form the desired products. In contrast, this compound would be expected to act as a source of electrophilic chlorine or as a nitrene precursor under certain conditions, leading to entirely different reaction pathways.

Safety and Handling

Triphosgene:

  • Hazards: Triphosgene is a toxic and corrosive solid.[11][12] It is fatal if inhaled and causes severe skin burns and eye damage.[11] It decomposes upon heating or in the presence of nucleophiles (including water) to release highly toxic phosgene gas.[13]

  • Handling: Always handle triphosgene in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Avoid inhalation of dust.[11] Store in a tightly sealed container in a cool, dry place, away from moisture.[12][13]

This compound:

Due to the lack of available safety data and its potential instability, extreme caution should be exercised if this compound were to be synthesized or handled. Based on the general properties of N-chloroamines, it should be considered highly reactive and potentially explosive.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, triphosgene stands out as a reliable, versatile, and well-documented reagent for the synthesis of isocyanates, chloroformates, and a multitude of other carbonyl-containing compounds. Its use as a safer, solid substitute for phosgene is supported by a vast body of literature, providing a strong foundation for its application in synthesis.

Conversely, N,N-dichloromethylamine does not appear to be a viable reagent for these transformations. The absence of its application in the scientific literature, coupled with its likely instability and divergent reactivity, suggests that it is not a suitable alternative to triphosgene or other phosgene surrogates for the synthesis of isocyanates and chloroformates. Researchers seeking to perform such transformations should rely on established reagents like triphosgene.

Visualizations

experimental_workflow_triphosgene cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine Primary Amine (R-NH2) Reaction_Vessel Reaction in Solvent (e.g., DCM, Toluene) with Base (e.g., TEA) Amine->Reaction_Vessel Alcohol Alcohol (R-OH) Alcohol->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel Isocyanate Isocyanate (R-NCO) Reaction_Vessel->Isocyanate Chloroformate Chloroformate (R-OCOCl) Reaction_Vessel->Chloroformate

Caption: General experimental workflow for synthesis using triphosgene.

logical_relationship Triphosgene Triphosgene Phosgene_Surrogate Effective Phosgene Surrogate Triphosgene->Phosgene_Surrogate High_Yields High Yields in Synthesis Phosgene_Surrogate->High_Yields Well_Documented Well-Documented Protocols Phosgene_Surrogate->Well_Documented This compound This compound Not_Phosgene_Surrogate Not a Phosgene Surrogate This compound->Not_Phosgene_Surrogate Lack_of_Data Lack of Synthetic Data Not_Phosgene_Surrogate->Lack_of_Data Potential_Instability Potential Instability Not_Phosgene_Surrogate->Potential_Instability

Caption: Logical relationship of triphosgene and this compound as phosgene surrogates.

References

Validating the Structure of Dichloromethylamine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally determining the structure of novel compounds is paramount. This guide provides a comparative analysis of analytical techniques for validating the structure of products arising from the reaction of dichloromethylamine with aromatic amines, a common transformation in the synthesis of valuable chemical scaffolds.

This compound serves as a versatile reagent, often generated in situ, for the formylation of electron-rich aromatic and heteroaromatic compounds, akin to the Vilsmeier-Haack reaction. The primary products of its reaction with primary or secondary aromatic amines are typically N,N-disubstituted-N'-arylformamidinium salts, which can be subsequently deprotonated to the corresponding formamidines. Validating the precise structure of these products is crucial for ensuring the desired chemical transformation has occurred and for the interpretation of subsequent biological or chemical studies.

This guide uses the reaction of this compound with N-methylaniline, yielding N,N'-dimethyl-N'-phenylformamidinium chloride, as a representative example to illustrate the application of key analytical techniques for structural elucidation. We will compare the insights gained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from the primary analytical techniques used to validate the structure of the product from the reaction of this compound with N-methylaniline.

Table 1: Spectroscopic Data for N,N'-dimethyl-N'-phenylformamidine

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)~7.3-7.0 ppm (m, 5H)Aromatic protons of the phenyl group.
~3.1 ppm (s, 3H)N-methyl protons.
~2.9 ppm (s, 3H)N-methyl protons.
¹³C NMR Chemical Shift (δ)~155 ppmImine carbon (N=CH-N).
~148 ppmAromatic C-N carbon.
~129, 124, 121 ppmAromatic CH carbons.
~40, 35 ppmN-methyl carbons.
Mass Spec (EI) m/z148 [M]⁺Molecular ion peak of the free base.[1][2]
133 [M-CH₃]⁺Loss of a methyl group.
77 [C₆H₅]⁺Phenyl cation fragment.

Table 2: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry.Excellent for determining the solution-state structure, non-destructive.Can be complex to interpret for intricate molecules, may not provide absolute configuration without chiral auxiliaries.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, requires very small sample amounts.Provides limited information on stereochemistry and connectivity, isomers can be difficult to distinguish.
X-ray Crystallography Unambiguous 3D molecular structure, precise bond lengths and angles, stereochemistry, absolute configuration, crystal packing.Provides definitive structural proof.Requires a suitable single crystal, which can be challenging to grow; structure is in the solid state and may differ from the solution conformation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of N,N'-dimethyl-N'-phenylformamidinium chloride

This compound is typically generated in situ from a suitable precursor, such as the reaction of thionyl chloride with N,N-dimethylformamide. In a cooled, inert atmosphere, a solution of N-methylaniline in an anhydrous aprotic solvent (e.g., dichloromethane) is added dropwise to the freshly prepared this compound solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The resulting precipitate, N,N'-dimethyl-N'-phenylformamidinium chloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., tetramethylsilane, TMS). ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. Standard pulse programs are used for one-dimensional spectra. For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry (MS)

Mass spectra are recorded on a mass spectrometer, typically using Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for salts. For EI-MS, a dilute solution of the free base (obtained by neutralization of the salt) in a volatile solvent is introduced into the instrument. For ESI-MS, a dilute solution of the formamidinium salt in a suitable solvent like methanol or acetonitrile is directly infused into the ion source. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Single-Crystal X-ray Crystallography

A single crystal of the N,N'-dimethyl-N'-phenylformamidinium chloride of suitable size and quality is mounted on a goniometer head. The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated. The resulting data is used to solve the crystal structure, providing a three-dimensional model of the molecule with precise atomic coordinates.

Mandatory Visualizations

The following diagrams illustrate the reaction pathway and the logical workflow for structural validation.

Reaction_Pathway Reaction of this compound with N-methylaniline DCM This compound (CH3)2N+=CHCl Cl- Product N,N'-dimethyl-N'-phenylformamidinium chloride DCM->Product NMA N-methylaniline NMA->Product

Caption: Reaction scheme for the formation of N,N'-dimethyl-N'-phenylformamidinium chloride.

Validation_Workflow Workflow for Structural Validation cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation Reaction This compound Reaction NMR NMR Spectroscopy (1H, 13C, 2D) Reaction->NMR MS Mass Spectrometry (EI or ESI) Reaction->MS Xray X-ray Crystallography Reaction->Xray Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Caption: Logical workflow for the structural validation of reaction products.

References

Spectroscopic Analysis of Dichloromethylamine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloromethylamine serves as a reactive intermediate in organic synthesis, capable of undergoing nucleophilic substitution to form a variety of nitrogen-containing compounds. Due to its inherent instability, it is typically generated in situ for immediate use. The resulting products, primarily N,N-disubstituted amides and ureas, are key structural motifs in numerous pharmaceuticals and functional materials. Accurate spectroscopic characterization is therefore critical to verify reaction outcomes and assess product purity.

This guide provides a comparative analysis of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for common products derived from this compound reactions. We further compare these spectroscopic signatures with those of the same products obtained through alternative synthetic routes, offering a comprehensive reference for researchers in the field.

Comparison of Spectroscopic Data for N,N-Dimethylformamide (DMF)

N,N-Dimethylformamide (DMF) can be conceptualized as a product of the hydrolysis of this compound. Below is a comparison of its spectroscopic data when synthesized via a hypothetical this compound route versus a common industrial alternative, the reaction of dimethylamine with carbon monoxide or methyl formate.

Spectroscopic DataProduct from this compound Reaction (Hypothetical)Product from Alternative Synthesis (Dimethylamine + CO/Methyl Formate)
¹H NMR (ppm) ~8.0 (s, 1H, CHO), ~2.9 (s, 3H, N-CH₃), ~2.7 (s, 3H, N-CH₃)[1][2]~8.0 (s, 1H, CHO), ~2.9 (s, 3H, N-CH₃), ~2.7 (s, 3H, N-CH₃)[1][2]
¹³C NMR (ppm) ~162 (CHO), ~36 (N-CH₃), ~31 (N-CH₃)[1]~162 (CHO), ~36 (N-CH₃), ~31 (N-CH₃)[1]
IR (cm⁻¹) ~1675 (C=O stretch)[3]~1675 (C=O stretch)[3]
MS (m/z) 73 (M⁺)[1]73 (M⁺)[1]

Comparison of Spectroscopic Data for N,N-Dimethylurea

The reaction of this compound with ammonia or amines can yield substituted ureas. Here, we compare the spectroscopic data for N,N-dimethylurea produced from a hypothetical reaction with this compound against its synthesis from the reaction of dimethylamine with an isocyanate.

Spectroscopic DataProduct from this compound Reaction (Hypothetical)Product from Alternative Synthesis (Dimethylamine + Isocyanate)
¹H NMR (ppm) ~5.5 (br s, 2H, NH₂), ~2.7 (s, 6H, N(CH₃)₂)[4]~5.5 (br s, 2H, NH₂), ~2.7 (s, 6H, N(CH₃)₂)[4]
¹³C NMR (ppm) ~159 (C=O), ~36 (N(CH₃)₂)[5]~159 (C=O), ~36 (N(CH₃)₂)[5]
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1650 (C=O stretch)[6][7]~3400-3200 (N-H stretch), ~1650 (C=O stretch)[6][7]
MS (m/z) 88 (M⁺)[7]88 (M⁺)[7]

Experimental Workflow and Methodologies

The following sections detail the standardized protocols for the spectroscopic analysis of the reaction products.

experimental_workflow cluster_reaction Reaction & Work-up cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start This compound Reaction workup Aqueous Work-up & Extraction start->workup purification Chromatography/Distillation workup->purification nmr NMR Spectroscopy purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure

Caption: Experimental workflow from synthesis to spectroscopic analysis and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -10 to 220 ppm

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquids): A drop of the liquid sample is placed between two NaCl or KBr plates.

    • KBr Pellet (solids): A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.

    • ATR (Attenuated Total Reflectance): A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Instrumentation: Spectra are recorded on an FTIR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis: The positions of absorption bands are reported in wavenumbers (cm⁻¹) and correlated to the presence of specific functional groups.[8][9]

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10] The solution is then further diluted to the low µg/mL or ng/mL range.[10]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI) is used.

  • Parameters (ESI-MS):

    • Ionization mode: Positive or negative

    • Capillary voltage: 3-5 kV

    • Nebulizer pressure: 20-40 psi

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 250-350 °C

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are analyzed to determine the molecular weight and structural features of the compound.[11]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting material, the reactive intermediate, and the potential products, highlighting the key role of the nucleophile in determining the final outcome.

reaction_pathway cluster_products Potential Products start Starting Amine (e.g., Methylamine) intermediate This compound (in situ) start->intermediate reagent Chlorinating Agent (e.g., SO₂Cl₂) reagent->intermediate amide N,N-Disubstituted Amide intermediate->amide Reaction with Nucleophile 1 urea N,N-Disubstituted Urea intermediate->urea Reaction with Nucleophile 2 nucleophile1 Nucleophile 1 (e.g., H₂O) nucleophile1->amide nucleophile2 Nucleophile 2 (e.g., NH₃, RNH₂) nucleophile2->urea

Caption: Reaction pathway from a starting amine to potential amide and urea products.

References

Quantitative Analysis of Dichloromethylamine Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of dichloromethylamine (NHCl₂) with a focus on its decomposition and reaction with hydrogen peroxide. The information is compiled from peer-reviewed scientific literature to support research and development in fields where this compound chemistry is pertinent, such as water treatment and organic synthesis.

Comparative Kinetic Data

The following tables summarize the available quantitative data for the reaction kinetics of this compound under various conditions.

Table 1: Reaction of this compound with Hydrogen Peroxide
Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)Arrhenius ExpressionReference
23.53.60 x 10⁻⁶ (extrapolated)75.8 ± 5.1ln(k) = (18.2 ± 1.9) - (75800 ± 5100)/RT[1]
35.0 - 55.0See Arrhenius Expression75.8 ± 5.1ln(k) = (18.2 ± 1.9) - (75800 ± 5100)/RT[1]

Note: The reaction is first-order with respect to both dichloramine and hydrogen peroxide.[1]

Table 2: Decomposition of this compound in Aqueous Solution
ReactantpHRate Constant (k) (M⁻¹s⁻¹)Reaction OrderReference
NH₄⁺Neutral3 x 10⁻⁵Second-order (first-order in NHCl₂ and first-order in NH₄⁺)[2]
OH⁻Neutral150Second-order (first-order in NHCl₂ and first-order in OH⁻)[2]

Note: The decomposition of dichloramine is significantly slower in neutral solutions containing ammonium ions.[2]

Table 3: Formation of this compound from Monochloramine Disproportionation
Temperature (°C)Ionic Strength (M)Rate Constant (k) (M⁻¹s⁻¹)Reaction OrderReference
25.01.0 (NaClO₄)335.3 ± 11.8Second-order[3]

Note: This reaction involves the interaction between the protonated and unprotonated forms of monochloramine.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. The following protocols are based on the cited literature.

Preparation of this compound (NHCl₂) Solution

Dichloramine solutions are typically prepared by the acidification of a monochloramine (NH₂Cl) solution.[1][4]

  • Monochloramine Preparation: An aqueous solution of monochloramine is first prepared.

  • Acidification: The pH of the monochloramine solution is carefully adjusted to approximately 3.4-4.0 using an acid such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄).[1][4]

  • Aging: The acidified solution is aged for a specific period (e.g., 45-60 minutes) to allow for the complete conversion of monochloramine to dichloramine.[4] The pH is monitored and adjusted as needed during this period, as the formation of dichloramine consumes protons.[4]

  • Storage: The resulting dichloramine solution should be used promptly due to its instability.

Kinetic Measurements using Stopped-Flow UV/Vis Spectrophotometry

This technique is suitable for studying the kinetics of fast reactions, such as the reaction of dichloramine with hydrogen peroxide.[1]

  • Reactant Solutions: Prepare solutions of dichloramine and the other reactant (e.g., hydrogen peroxide) at the desired concentrations and pH.

  • Pseudo-First-Order Conditions: To simplify the kinetics, experiments are often performed under pseudo-first-order conditions by using a large excess of one reactant (e.g., >20:1 ratio of hydrogen peroxide to dichloramine).[1]

  • Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the reactant solutions and monitor the change in absorbance over time at a specific wavelength. For dichloramine, a wavelength of 294 nm can be used.[1]

  • Data Analysis: The change in absorbance over time is used to determine the pseudo-first-order rate constant. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.

  • Temperature Control: The temperature of the reaction is controlled by the stopped-flow system to study the temperature dependence of the reaction rate and determine the Arrhenius parameters.[1]

Visualizing Reaction Pathways and Workflows

This compound Formation and Subsequent Reaction

Dichloromethylamine_Formation_Reaction cluster_formation Formation from Monochloramine cluster_reaction Reaction with Hydrogen Peroxide Monochloramine Monochloramine Protonated Monochloramine Protonated Monochloramine Monochloramine->Protonated Monochloramine H+ This compound This compound Protonated Monochloramine->this compound + Monochloramine Products Products This compound->Products + H2O2 Kinetic_Analysis_Workflow Prepare this compound Solution Prepare this compound Solution Prepare Reactant Solution Prepare Reactant Solution Prepare this compound Solution->Prepare Reactant Solution Stopped-Flow Spectrophotometer Stopped-Flow Spectrophotometer Prepare this compound Solution->Stopped-Flow Spectrophotometer Prepare Reactant Solution->Stopped-Flow Spectrophotometer Monitor Absorbance vs. Time Monitor Absorbance vs. Time Stopped-Flow Spectrophotometer->Monitor Absorbance vs. Time Calculate Pseudo-First-Order Rate Constant Calculate Pseudo-First-Order Rate Constant Monitor Absorbance vs. Time->Calculate Pseudo-First-Order Rate Constant Calculate Second-Order Rate Constant Calculate Second-Order Rate Constant Calculate Pseudo-First-Order Rate Constant->Calculate Second-Order Rate Constant Determine Arrhenius Parameters (Variable T) Determine Arrhenius Parameters (Variable T) Calculate Second-Order Rate Constant->Determine Arrhenius Parameters (Variable T)

References

A Comparative Guide to Aromatic Formylation: Benchmarking Dichloromethylarenes Against Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis, providing a crucial building block for a vast array of pharmaceuticals, agrochemicals, and materials. The choice of formylating agent and methodology is critical, influencing reaction efficiency, substrate scope, regioselectivity, and overall process sustainability. This guide provides a comprehensive benchmark of dichloromethyl-based formylation techniques against a selection of both classical and novel formylation methods.

While direct comparative data for dichloromethylamine is scarce in the literature, this guide will focus on its close and more widely documented analogue, dichloromethyl methyl ether, the key reagent in the Rieche formylation. We will compare its performance with the industry-standard Vilsmeier-Haack reaction, the phenol-specific Duff reaction, and several innovative, recently developed methodologies that offer milder conditions and improved efficiency.

Performance Comparison of Formylating Agents

The efficacy of a formylation method is best evaluated through a quantitative comparison of reaction yields, conditions, and substrate scope. The following tables summarize the performance of dichloromethyl methyl ether (Rieche formylation) alongside other key methods for the formylation of representative aromatic and heteroaromatic substrates.

Table 1: Formylation of Electron-Rich Phenols
MethodSubstrateReagentsTemperature (°C)TimeYield (%)Reference
Rieche Formylation 3,5-DimethoxyphenolDichloromethyl methyl ether, TiCl₄01-2 h94[1]
Rieche Formylation 2,3,5-TrimethylphenolDichloromethyl methyl ether, TiCl₄01-2 h93[1]
Duff Reaction PhenolHexamethylenetetramine, glycerol, glyceroboric acid150-1602-3 h15-20[2]
Microwave-Assisted Duff PhenolHexamethylenetetramine, TFA12010 min75[3]
Reimer-Tiemann p-CresolCHCl₃, NaOH65-703 hModerate[4]
Table 2: Formylation of Indoles
MethodSubstrateReagentsTemperature (°C)TimeYield (%)Reference
Vilsmeier-Haack IndolePOCl₃, DMF0 to RT6.5 h~77 (general)[5]
Iron-Catalyzed IndoleFormaldehyde, aq. NH₃, FeCl₃13012 h93[6]
Photochemical Indole50% aq. Glyoxylic acid, UV (254 nm)RT-78[7]
Boron-Catalyzed IndoleTrimethyl orthoformate, BF₃·OEt₂RT-82[8]

Experimental Protocols

Detailed methodologies for the key compared formylation reactions are provided below.

Rieche Formylation of 3,5-Dimethoxyphenol[1]
  • A solution of 3,5-dimethoxyphenol (1 equivalent) in dry dichloromethane (DCM) is purged with N₂ and cooled to 0°C in an ice bath.

  • Titanium(IV) chloride (TiCl₄, 2.2 equivalents) is added dropwise over 15-30 minutes.

  • The reaction mixture is stirred for 30-60 minutes at 0°C.

  • Dichloromethyl methyl ether (1 equivalent) is then added dropwise over 15 minutes.

  • The mixture is allowed to react for an additional 1-2 hours at 0°C.

  • The reaction is quenched by the addition of a saturated NH₄Cl solution, and the mixture is stirred for 1 hour.

  • The organic phase is separated, washed sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, which is then purified by column chromatography.

Vilsmeier-Haack Formylation of an Electron-Rich Arene[5]
  • To a solution of the substrate (1.0 equivalent) in N,N-dimethylformamide (DMF), (chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equivalents) is added at 0°C.

  • The reaction is stirred for 6.5 hours at room temperature.

  • A solution of sodium acetate (5.6 equivalents) in water is added at 0°C, and the mixture is stirred for 10 minutes.

  • The reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over Na₂SO₄.

  • After filtration, the solvent is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired aldehyde.

Duff Reaction for the Preparation of o-Hydroxyaldehydes[2]
  • Anhydrous glycerol and glyceroboric acid are heated with stirring to 165°C to expel any water.

  • The mixture is cooled to 150°C.

  • An intimate mixture of the phenol (1 equivalent) and hexamethylenetetramine (1 equivalent) is added with vigorous stirring.

  • The temperature is maintained at 150-160°C for the duration of the reaction (typically 2-3 hours).

  • The reaction mixture is then treated with dilute sulfuric acid.

  • The o-hydroxyaldehyde product is isolated by steam distillation.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the discussed formylation methods.

Rieche_Formylation_Mechanism reagents Dichloromethyl Methyl Ether + TiCl4 electrophile Electrophilic Species [Cl-CH-OMe]+[TiCl5]- reagents->electrophile Activation intermediate Sigma Complex electrophile->intermediate arene Electron-Rich Arene arene->intermediate Electrophilic Attack product_imine Intermediate Imine intermediate->product_imine Deprotonation product Aryl Aldehyde product_imine->product Hydrolysis hydrolysis Aqueous Workup (H2O) hydrolysis->product

Mechanism of the Rieche Formylation.

Vilsmeier_Haack_Workflow start Start: Electron-Rich Arene in DMF add_reagent Add Vilsmeier Reagent (or POCl3) at 0°C start->add_reagent react Stir at Room Temperature (e.g., 6.5 hours) add_reagent->react quench Quench with aq. NaOAc at 0°C react->quench extract Dilute with Water & Extract with Organic Solvent (e.g., Et2O) quench->extract wash_dry Wash with Brine & Dry (e.g., Na2SO4) extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product: Aryl Aldehyde purify->end

Experimental workflow for the Vilsmeier-Haack reaction.

Duff_vs_Novel_Logic cluster_classical Traditional Approaches cluster_novel Modern Improvements start Formylation of Phenols classical Classical Methods start->classical novel Novel Methods start->novel duff Duff Reaction classical->duff reimer_tiemann Reimer-Tiemann classical->reimer_tiemann microwave_duff Microwave-Assisted Duff novel->microwave_duff

Comparison of classical and novel methods for phenol formylation.

Conclusion

The selection of an optimal formylation method is highly dependent on the specific substrate and the desired outcome. The Rieche formylation , utilizing dichloromethyl methyl ether, offers high yields for electron-rich phenols under relatively mild conditions.[1] For a broader range of activated aromatic and heteroaromatic compounds, the Vilsmeier-Haack reaction remains a robust and widely applicable choice.[5][9] The classical Duff reaction , while historically significant for phenol formylation, is often hampered by low yields, a limitation that can be overcome with modern adaptations such as microwave-assisted synthesis.[2][3]

Recent advancements in catalysis have introduced compelling alternatives. Iron-catalyzed and boron-catalyzed methods provide efficient and often milder routes for the formylation of specific substrates like indoles, with impressive yields.[6][8] Furthermore, photochemical formylation represents a green and innovative approach, avoiding harsh reagents and high temperatures.[7]

For researchers and professionals in drug development, a thorough evaluation of these methods based on substrate compatibility, potential for scale-up, and green chemistry principles is essential for the successful and sustainable synthesis of target molecules.

References

A Comparative Guide to the Efficacy of Dichloromethylamine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of solvent is a critical parameter that can dictate the outcome of a chemical transformation. This guide provides a comparative analysis of the efficacy of dichloromethylamine (CH₃NCl₂), a representative N-chloramine, across different solvent systems. The stability and reactivity of N-chloramines are highly dependent on the surrounding solvent environment, influencing reaction yields, pathways, and overall process efficiency.

N-chloramines are known for their inherent reactivity and, in some cases, instability.[1] Their performance is significantly modulated by the solvent's ability to solvate reactants, stabilize transition states, and participate in reaction mechanisms. This guide categorizes solvents into three main classes—polar protic, polar aprotic, and non-polar—to provide a framework for understanding and predicting the efficacy of this compound in your specific application.

Comparative Efficacy and Solvent Effects

The efficacy of this compound is not absolute but is rather a function of its stability and desired reactivity within a given solvent. The following table summarizes the expected effects of different solvent classes on the performance of N-chloramines.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Expected StabilityKey Solvent Interactions & Effects on Reactivity
Polar Protic Water, Methanol, EthanolHigh (>15)Generally LowerSolvents possess O-H or N-H bonds and can form strong hydrogen bonds.[2][3] This can solvate and stabilize the N-chloramine but may significantly hinder reactions with nucleophiles by creating a solvent cage around the nucleophile, reducing its reactivity.[4]
Polar Aprotic Acetonitrile, DMF, DMSOHigh (>15)Moderate to HighSolvents have large dipole moments but lack O-H or N-H bonds.[2] They can dissolve polar species but do not engage in hydrogen bonding with nucleophiles.[2] This leaves the nucleophile "naked" and highly reactive, often accelerating reaction rates for nucleophilic substitutions.[3]
Non-Polar Hexane, Toluene, DichloromethaneLow (<15)Generally HigherThese solvents have low dielectric constants and do not effectively solvate charged or highly polar species.[2] The reduced interaction can enhance the intrinsic stability of the N-chloramine. However, the poor solubility of polar reactants can limit reaction rates. Often preferred for radical-based reactions.

Key Experimental Protocols

To quantitatively assess the efficacy of this compound in a chosen solvent, a standardized experimental approach is necessary. Below is a generalized protocol for a comparative study.

Objective: To determine the relative stability and reactivity of this compound in a selected panel of solvents.

Materials:

  • This compound (or in-situ generation precursor)

  • Solvent Panel: e.g., Methanol (Protic), Acetonitrile (Aprotic), Toluene (Non-Polar)

  • Substrate (e.g., a standard nucleophile like sodium thiophenoxide)

  • Inert gas (Nitrogen or Argon)

  • Standard for quantification (e.g., dodecane for GC analysis)

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • Analytical equipment (GC-MS, HPLC, or NMR)

Procedure: Stability Study

  • Prepare a stock solution of this compound (e.g., 0.1 M) in each test solvent under an inert atmosphere.

  • Add an internal standard for quantification.

  • Divide each solution into multiple vials and store them at a constant temperature (e.g., 25 °C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each solvent set.

  • Immediately quench the sample by adding an excess of sodium thiosulfate solution to consume any remaining this compound.

  • Extract the organic components and analyze the concentration of this compound relative to the internal standard using a calibrated analytical method (e.g., GC-MS).

  • Plot the concentration versus time for each solvent to determine the half-life (t½) as a measure of stability.

Procedure: Reactivity Study

  • In a reaction vessel under an inert atmosphere, dissolve the substrate in the chosen test solvent.

  • Add the internal standard.

  • Bring the solution to the desired reaction temperature (e.g., 50 °C).

  • Initiate the reaction by adding a precise volume of the this compound stock solution.

  • Monitor the reaction progress by taking aliquots at regular intervals.

  • Quench each aliquot immediately and analyze via GC-MS or HPLC to determine the consumption of substrate and formation of the product.

  • Calculate the initial reaction rate and the final product yield for each solvent system.

Visualizing Methodologies and Mechanisms

Diagrams created using Graphviz are provided below to illustrate the experimental workflow and the underlying chemical principles of solvent interaction.

G cluster_prep Preparation Stage cluster_solvents Solvent Systems cluster_exp Experimental Stage A Prepare 0.1M this compound Stock Solution B1 Polar Protic (e.g., Methanol) A->B1 B2 Polar Aprotic (e.g., Acetonitrile) A->B2 B3 Non-Polar (e.g., Toluene) A->B3 C1 Stability Assay (Measure t½) B1->C1 C2 Reactivity Assay (Measure Yield & Rate) B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 D Data Analysis & Efficacy Comparison C1->D C2->D

Caption: Experimental workflow for comparing this compound efficacy.

G cluster_protic Polar Protic Solvent (e.g., H₂O) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_P Nu⁻ H2O_1 δ⁺H-Oδ⁻   H Nu_P->H2O_1 H-Bond H2O_2 H δ⁻O-Hδ⁺ Nu_P->H2O_2 H-Bond H2O_3 δ⁺H-Oδ⁻-H Nu_P->H2O_3 H-Bond H2O_4 H-Oδ⁻-Hδ⁺ Nu_P->H2O_4 H-Bond label_protic Result: Solvated ('caged') and less reactive nucleophile Nu_A Nu⁻ DMSO_1 δ⁺S=Oδ⁻ DMSO_2 δ⁻O=Sδ⁺ label_aprotic Result: 'Naked' and highly reactive nucleophile

References

Comparative Analysis of Dichloromethylamine Cross-Reactivity with Biological Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of dichloromethylamine with various biological substrates. Due to the limited direct research on this compound, this report extrapolates data from studies on analogous monochloramines and dichloramines to forecast its reactivity profile. The information herein is intended to guide future experimental design and hypothesis testing in toxicological and drug development research.

Predicted Reactivity of this compound

This compound (CH₃NCl₂) is anticipated to be a reactive electrophilic species, capable of reacting with various nucleophilic biomolecules. Its reactivity is expected to be influenced by the presence of two chlorine atoms on the nitrogen, potentially leading to a stepwise or concerted reaction mechanism. The primary targets for cross-reactivity within a biological system are likely to be amino acids, nucleobases, and sulfhydryl-containing molecules like glutathione.

Comparison of Predicted Reactivity with Various Substrates

The following table summarizes the predicted reactivity of this compound with key biological substrates, based on data from analogous chlorinating agents.

SubstratePredicted Reaction TypeAnalogous Compound DataPredicted ProductsReference
Amino Acids (e.g., Valine) N-ChlorinationChlorine reacts with valine to form N-monochlorovaline (k = 5.4 x 10⁴ M⁻¹s⁻¹) and subsequently N,N-dichlorovaline (k = 4.9 x 10² M⁻¹s⁻¹).N-chloro-N-methylamines, Aldehydes, Nitriles[1]
Glutathione (GSH) Thiol Oxidation/ConjugationDichloromethane reacts with GSH in a GST-catalyzed reaction to form S-(chloromethyl)glutathione.Glutathione disulfide (GSSG), Sulfinamide, N-chloro-N-methyl-glutathione conjugate[2]
Aromatic Compounds (e.g., Phenol) Electrophilic ChlorinationN-chlorodialkylamines are efficient and selective monochlorinating agents for electron-rich aromatic compounds in acidic solutions.Chlorinated methylamine derivatives, Ring-chlorinated substrates[3]
Nucleobases (e.g., Guanine) Not directly observed, but predicted based on nucleophilicityGuanine is susceptible to oxidation and alkylation by reactive electrophiles.Oxidized and chlorinated nucleobase adductsInferred from general nucleobase reactivity

Experimental Protocols

The following are proposed experimental protocols to investigate the cross-reactivity of this compound, adapted from methodologies used for other chlorinating agents.

Protocol 1: Determination of Reaction Kinetics with Amino Acids

This protocol is adapted from studies on the chlorination of valine.[1]

  • Materials: this compound solution of known concentration, buffered solutions of the target amino acid (e.g., valine, lysine, tyrosine) at various concentrations, quenching solution (e.g., sodium thiosulfate), analytical standards for expected products.

  • Procedure: a. Initiate the reaction by mixing the this compound and amino acid solutions in a temperature-controlled reaction vessel. b. At specific time intervals, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction. c. Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentrations of the remaining reactants and the formed products.

  • Data Analysis: a. Plot the concentration of the reactants and products as a function of time. b. Determine the initial reaction rates from the slope of the concentration-time curves at t=0. c. Calculate the second-order rate constants by dividing the initial rate by the initial concentrations of the reactants.

Protocol 2: Glutathione Depletion Assay

This protocol is a standard method to assess the reactivity of electrophiles with glutathione.

  • Materials: this compound solution, glutathione (GSH) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 7.4).

  • Procedure: a. Incubate this compound with a known concentration of GSH in phosphate buffer at 37°C. b. At various time points, take aliquots of the mixture and add DTNB solution. c. Measure the absorbance of the solution at 412 nm. The absorbance is proportional to the concentration of unreacted GSH.

  • Data Analysis: a. Calculate the percentage of GSH remaining at each time point relative to a control sample without this compound. b. Plot the percentage of GSH depletion versus time to determine the rate of reaction.

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the predicted reaction pathways of this compound with biological substrates.

Reaction_Pathway_Amino_Acid This compound This compound (CH₃NCl₂) Intermediate1 N-monochloro-N-methylamino Acid (R-N(Cl)CH₃) This compound->Intermediate1 + Amino Acid - HCl AminoAcid Amino Acid (R-NH₂) AminoAcid->Intermediate1 Intermediate2 N,N-dichloro-N-methylamino Acid derivative Intermediate1->Intermediate2 + Cl⁺ (from another CH₃NCl₂) - H⁺ Aldehyde Aldehyde (R'-CHO) Intermediate1->Aldehyde Degradation Nitrile Nitrile (R'-CN) Intermediate1->Nitrile Degradation Reaction_Pathway_Glutathione This compound This compound (CH₃NCl₂) GS_N_CH3Cl S-(N-chloro-N-methylamino)glutathione This compound->GS_N_CH3Cl + GSH - HCl GSH Glutathione (GSH) GSH->GS_N_CH3Cl GSSG Glutathione Disulfide (GSSG) GS_N_CH3Cl->GSSG + GSH - CH₃NH₂ Product2 Other Conjugates GS_N_CH3Cl->Product2 Further Reactions

References

A Mechanistic and Performance Comparison of Vilsmeier Reagent Precursors: Oxalyl Chloride/DMF

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formylation of electron-rich aromatic and heteroaromatic compounds is a cornerstone transformation, frequently accomplished via the Vilsmeier-Haack reaction.[1][2] The key to this reaction is the electrophilic species known as the Vilsmeier reagent, chemically identified as N,N-dimethylchloroiminium chloride.[3][4] This guide provides a detailed comparison of the generation of this reagent, with a particular focus on the increasingly utilized oxalyl chloride/dimethylformamide (DMF) system.

The Vilsmeier reagent is typically generated in situ from DMF and a halogenating agent.[2] While phosphorus oxychloride (POCl₃) is the most traditional choice, alternatives like oxalyl chloride and thionyl chloride are also effective.[5][6] This comparison will use the well-established POCl₃/DMF method as a benchmark against which the oxalyl chloride/DMF system is evaluated, providing researchers with data to select the appropriate reagent system for their synthetic needs.

Mechanistic Overview

The efficacy of the Vilsmeier-Haack reaction hinges on the successful formation of the N,N-dimethylchloroiminium ion, the active formylating agent. The mechanism varies slightly depending on the precursor used.

1. Formation of the Vilsmeier Reagent with Oxalyl Chloride/DMF

The reaction between DMF and oxalyl chloride proceeds through a nucleophilic attack of the amide oxygen onto one of the carbonyl carbons of oxalyl chloride. This is followed by the collapse of the tetrahedral intermediate, which expels carbon dioxide, carbon monoxide, and a chloride ion, ultimately forming the stable N,N-dimethylchloroiminium chloride, also known as the Vilsmeier reagent.

G cluster_0 Vilsmeier Reagent Formation from Oxalyl Chloride and DMF DMF DMF (Dimethylformamide) Intermediate1 Tetrahedral Intermediate DMF->Intermediate1 + Oxalyl Chloride OxalylChloride Oxalyl Chloride VilsmeierReagent Vilsmeier Reagent (N,N-dimethylchloroiminium chloride) Intermediate1->VilsmeierReagent - (CO, CO₂, Cl⁻) Byproducts CO + CO₂ + Cl⁻ G cluster_1 Vilsmeier-Haack Reaction Mechanism Arene Electron-Rich Arene SigmaComplex Sigma Complex Intermediate Arene->SigmaComplex + Vilsmeier Reagent VR Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ IminiumSalt Aryl Iminium Salt SigmaComplex->IminiumSalt - H⁺ (Restores Aromaticity) Aldehyde Aromatic Aldehyde IminiumSalt->Aldehyde + H₂O (Hydrolysis) G cluster_2 Experimental Workflow for Vilsmeier-Haack Reaction start Dissolve Substrate in Solvent (e.g., DMF) reagent Add Vilsmeier Reagent (or precursors like Oxalyl Chloride + DMF) at 0 °C start->reagent react Stir at Room Temperature (Monitor by TLC) reagent->react quench Quench with NaOAc/Water at 0 °C react->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate, and Purify (Chromatography) extract->purify product Isolate Pure Aromatic Aldehyde purify->product

References

Dichloromethylamine in Large-Scale Synthesis: A Cost-Benefit Analysis and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor that influences the efficiency, safety, and cost-effectiveness of large-scale synthetic processes. This guide provides an in-depth cost-benefit analysis of dichloromethylamine, primarily used in its more stable salt form, (Dichloromethylene)dimethylammonium chloride (also known as Viehe's salt), for large-scale synthesis. Its performance is objectively compared with other common alternatives for its primary applications: chlorination and dehydration.

While a potent reagent, the use of (Dichloromethylene)dimethylammonium chloride in industrial applications is significantly hampered by its hazardous nature. It reacts violently with water, is corrosive, and its hydrolysis byproduct, dimethylcarbamoyl chloride, is a suspected mutagen. These factors necessitate stringent handling procedures and specialized equipment, adding to the overall cost and complexity of its use.

Part 1: (Dichloromethylene)dimethylammonium chloride as a Chlorinating Agent

One of the main applications of (Dichloromethylene)dimethylammonium chloride is the conversion of carboxylic acids to their corresponding acid chlorides, a fundamental transformation in the synthesis of many pharmaceutical ingredients.

Data Presentation: Comparison of Chlorinating Agents

The following table provides a comparative analysis of (Dichloromethylene)dimethylammonium chloride with other common chlorinating agents used in large-scale synthesis.

ReagentTypical Cost (USD/kg)Typical Yield (Acid Chloride Synthesis)Key Safety ConsiderationsByproducts
(Dichloromethylene)dimethylammonium chloride ~$2700 - $5400 (lab scale)HighReacts violently with water, corrosive, moisture-sensitive, potentially mutagenic byproduct.[1]Dimethylcarbamoyl chloride, HCl
Thionyl Chloride (SOCl₂) ~$240 - $2700HighToxic, corrosive, reacts with water to release toxic gases (SO₂ and HCl).SO₂, HCl
Oxalyl Chloride ((COCl)₂) ~$50 - $150Very HighToxic, corrosive, reacts with water, decomposes to produce toxic gases (CO, CO₂, HCl).CO, CO₂, HCl
Phosphorus Pentachloride (PCl₅) ~$735 - $1187HighToxic, corrosive, reacts violently with water.[2]POCl₃, HCl

Note: Costs are estimates and can vary based on supplier, purity, and volume.

Experimental Protocols

Protocol 1: Synthesis of an Acid Chloride using (Dichloromethylene)dimethylammonium chloride

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: The flask is charged with the carboxylic acid (1 equivalent) and an anhydrous solvent (e.g., dichloromethane).

  • Addition: (Dichloromethylene)dimethylammonium chloride (1.1 equivalents) is added portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Work-up: The solvent is removed under reduced pressure. The crude acid chloride is then purified by distillation or crystallization. All manipulations must be carried out under anhydrous conditions.

Protocol 2: Synthesis of an Acid Chloride using Thionyl Chloride (Alternative)

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases (NaOH solution).

  • Reagents: The carboxylic acid (1 equivalent) is placed in the flask.

  • Addition: Thionyl chloride (1.2 to 1.5 equivalents) is added, either neat or with a solvent like toluene. A catalytic amount of dimethylformamide (DMF) is often added.

  • Reaction: The mixture is heated to reflux until the evolution of gas (SO₂ and HCl) ceases.

  • Work-up: Excess thionyl chloride is removed by distillation. The resulting acid chloride is then purified by distillation under reduced pressure.

Mandatory Visualization: Experimental Workflows

cluster_0 Chlorination with (Dichloromethylene)dimethylammonium chloride A Charge flask with carboxylic acid and anhydrous solvent B Add (Dichloromethylene)dimethylammonium chloride at 0°C A->B C Stir at room temperature B->C D Monitor reaction (TLC/IR) C->D E Solvent removal D->E F Purification (distillation/ crystallization) E->F

Caption: Workflow for acid chloride synthesis using (Dichloromethylene)dimethylammonium chloride.

cluster_1 Chlorination with Thionyl Chloride G Charge flask with carboxylic acid H Add thionyl chloride and catalytic DMF G->H I Heat to reflux H->I J Monitor gas evolution I->J K Remove excess thionyl chloride J->K L Purification (distillation) K->L

Caption: Alternative workflow for acid chloride synthesis using thionyl chloride.

Part 2: (Dichloromethylene)dimethylammonium chloride as a Dehydrating Agent

(Dichloromethylene)dimethylammonium chloride can also be employed as a dehydrating agent, for instance, in the formation of esters from carboxylic acids and alcohols.

Data Presentation: Comparison of Dehydrating Agents

The following table compares (Dichloromethylene)dimethylammonium chloride with other reagents used for dehydration in esterification reactions.

ReagentTypical Cost (USD/kg)Typical Yield (Esterification)Key Safety ConsiderationsByproducts
(Dichloromethylene)dimethylammonium chloride ~$2700 - $5400 (lab scale)Good to HighReacts violently with water, corrosive, moisture-sensitive, potentially mutagenic byproduct.[1]Dimethylcarbamoyl chloride, HCl
2-Chloro-1,3-dimethylimidazolinium chloride (DMC) ~$1000 - $3000 (lab scale)HighMoisture sensitive.[3]Water-soluble urea derivative, HCl.[3]
Dicyclohexylcarbodiimide (DCC) ~$50 - $200HighSkin sensitizer, toxic.Dicyclohexylurea (DCU) - often difficult to remove.

Note: Costs are estimates and can vary based on supplier, purity, and volume.

Experimental Protocols

Protocol 1: Esterification using (Dichloromethylene)dimethylammonium chloride

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: The flask is charged with the carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and an anhydrous solvent (e.g., dichloromethane).

  • Addition: A solution of (Dichloromethylene)dimethylammonium chloride (1.1 equivalents) in anhydrous solvent is added dropwise at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature until completion.

  • Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is purified by chromatography or distillation.

Protocol 2: Esterification using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) (Alternative)

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagents: The carboxylic acid (1 equivalent), alcohol (1.2 equivalents), and a base (e.g., triethylamine, 2.5 equivalents) are dissolved in an anhydrous solvent (e.g., dichloromethane).

  • Addition: DMC (1.1 equivalents) is added to the solution at 0 °C.[3]

  • Reaction: The mixture is stirred at room temperature until the reaction is complete.

  • Work-up: The reaction mixture is washed with water to remove the urea byproduct. The organic layer is then dried and concentrated, and the product is purified if necessary.[3]

Mandatory Visualization: Experimental Workflows

cluster_2 Dehydration with (Dichloromethylene)dimethylammonium chloride M Charge flask with acid, alcohol, and solvent N Add (Dichloromethylene)dimethylammonium chloride solution at 0°C M->N O Stir at room temperature N->O P Quench with water O->P Q Aqueous work-up P->Q R Purification (chromatography/ distillation) Q->R

Caption: Workflow for esterification using (Dichloromethylene)dimethylammonium chloride.

cluster_3 Dehydration with DMC S Charge flask with acid, alcohol, base, and solvent T Add DMC at 0°C S->T U Stir at room temperature T->U V Wash with water to remove byproduct U->V W Dry and concentrate V->W X Purification (if necessary) W->X

Caption: Alternative workflow for esterification using DMC.

Conclusion

(Dichloromethylene)dimethylammonium chloride is a highly reactive reagent for chlorination and dehydration reactions. However, its application in large-scale synthesis is severely limited by significant safety concerns, including its violent reaction with water and the potential mutagenicity of its byproducts. Furthermore, its cost on a laboratory scale is substantially higher than that of common industrial alternatives.

For large-scale chlorination, agents like thionyl chloride and oxalyl chloride, while also hazardous, are more established, cost-effective, and have well-understood handling and waste-disposal protocols in industrial settings. In dehydration reactions, reagents such as 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) offer a safer and more practical alternative, with the significant advantage of water-soluble byproducts that simplify purification.

References

Safety Operating Guide

Safe Disposal of Dichloromethylamine: A comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of dichloromethylamine waste is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling, neutralization, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound (CH₃NCl₂) is a reactive N-chloroamine and a strong oxidizing agent. Due to its hazardous nature, it cannot be disposed of directly. The primary disposal route involves chemical neutralization (quenching) to reduce its reactivity, followed by collection and disposal as halogenated hazardous waste through a licensed environmental services provider.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure all necessary safety measures are in place. Handle this compound and its solutions exclusively within a certified chemical fume hood.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound.[1][2] This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of aerosol generation or if working outside a fume hood is unavoidable, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

Storage and Incompatibilities: Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and heat.[2] It must be segregated from incompatible materials to prevent violent reactions.[3] Key incompatibilities include:

  • Strong acids and bases

  • Strong oxidizing agents

  • Amines

  • Combustible materials[1]

  • Metals (can be corrosive)

Quantitative Data Summary

The following table summarizes key chemical and safety data for this compound and related compounds.

PropertyValue / Information
Chemical Formula CH₃NCl₂
Class N-Chloroamine, Halogenated Organic Compound
Primary Hazards Strong Oxidizer, Reactive, Likely Toxic, Corrosive
Reactivity Reacts with nucleophiles by transferring a positive chlorine ion.[4] Can undergo slow decomposition in aqueous solutions.[5]
Hazardous Reactions Violent reactions possible with strong oxidizing agents, acids, and acid halides.[3] Contact with combustible materials may cause a fire.[1]
Disposal Container High-density polyethylene (HDPE) or other suitable plastic container for halogenated waste.[6]
Final Disposal Method High-temperature incineration by a licensed hazardous waste facility.[7]

Experimental Protocol: Neutralization of this compound Waste

This protocol details the step-by-step procedure for quenching the reactivity of this compound waste before its final disposal. N-chloroamines are effectively neutralized by reducing agents.[8] Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) are common and effective choices.

Materials:

  • This compound waste solution

  • Sodium bisulfite (or sodium metabisulfite)

  • Starch-iodide indicator paper or solution

  • Large beaker (at least 5 times the volume of the waste)

  • Ice bath

  • Stir bar and magnetic stir plate

  • Appropriate PPE (see above)

  • Designated halogenated organic waste container[9]

Procedure:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Place the large beaker containing a stir bar into an ice bath on a magnetic stir plate. This will help control any exothermic reaction.

    • Slowly and carefully transfer the this compound waste into the beaker.

  • Neutralization (Quenching):

    • Begin stirring the waste solution at a moderate speed.

    • Slowly add a 10% aqueous solution of sodium bisulfite (or a slight molar excess of solid sodium bisulfite) to the stirring this compound solution. Caution: The addition should be done portion-wise to control the reaction rate and temperature.

    • The reaction is: CH₃NCl₂ + 2 NaHSO₃ + 2 H₂O → CH₃NH₂ + 2 NaHSO₄ + 2 HCl

    • Continue the slow addition of the reducing agent.

  • Verification of Complete Neutralization:

    • After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion.

    • Test for the presence of any remaining oxidizing agent. Dip a strip of starch-iodide paper into the solution or add a few drops of a starch-iodide indicator.

    • If the indicator turns blue/black, excess oxidant (this compound) is still present. Continue to add sodium bisulfite solution in small portions until the test is negative (the indicator remains colorless).

  • Waste Collection:

    • Once the quenching is complete and verified, carefully transfer the neutralized aqueous solution to a properly labeled hazardous waste container designated for halogenated organic waste .[6][9]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (including the reaction products), and the approximate concentrations.

    • Ensure the container is tightly sealed and the exterior is clean.[6]

  • Final Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

DichloromethylamineDisposal cluster_prep 1. Preparation & Safety cluster_procedure 2. Neutralization Procedure cluster_verification 3. Verification cluster_disposal 4. Final Disposal PPE Don Full PPE FumeHood Work in Fume Hood PPE->FumeHood Setup Prepare Ice Bath & Beaker FumeHood->Setup AddWaste Transfer Waste to Beaker Setup->AddWaste Quench Slowly Add Sodium Bisulfite Solution AddWaste->Quench Stir Stir for 1 Hour Quench->Stir Result Oxidant Present? Test Test with Starch-Iodide Paper Stir->Test Test->Result Test->Result Result->Quench Yes (Blue/Black Color) Collect Transfer to Labeled Halogenated Waste Container Result->Collect No (Colorless) Store Store in Satellite Accumulation Area Collect->Store Pickup Arrange EHS Pickup Store->Dotted1 Dotted1->Pickup

Caption: Workflow for the safe neutralization and disposal of this compound waste.

Emergency Procedures: Spills and Exposure

Spill Response:

  • Evacuate: Immediately evacuate the spill area and alert nearby personnel.

  • Isolate: Restrict access to the area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Report: Contact your institution's EHS or emergency response team immediately.

  • Cleanup (if trained): For minor spills, and only if you are trained and have the proper PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[1] Collect the absorbed material into a sealed container for hazardous waste disposal.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[1][3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

References

Essential Safety and Logistical Information for Handling Dichloromethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available safety data specifically for Dichloromethylamine (CAS 7651-91-4). The following guidance is based on general principles for handling volatile and potentially toxic chemicals, as well as information on related chloroamine compounds. Researchers, scientists, and drug development professionals should exercise extreme caution and consult with a qualified safety professional before handling this substance. A comprehensive risk assessment should be conducted for any planned experimental work.

Personal Protective Equipment (PPE)

Due to the lack of specific data, a conservative approach to PPE is essential. The following recommendations are based on the potential for this compound to be a volatile, toxic, and irritating substance.

General Handling:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over the goggles whenever there is a risk of splashing.

  • Hand Protection: Due to the potential for skin absorption and irritation, chemically resistant gloves are required. Given that specific breakthrough times for this compound are not available, it is recommended to use double gloving, for example, with a nitrile inner glove and a neoprene or butyl rubber outer glove. Gloves must be inspected before each use and changed immediately upon any sign of contamination.

  • Body Protection: A flame-resistant lab coat, fully buttoned, should be worn. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Footwear: Closed-toe and closed-heel shoes are mandatory.

Emergency Situations (e.g., large spills):

  • Respiratory Protection: In the event of a large spill or a situation where airborne concentrations may exceed safe limits, a full-face respirator with appropriate cartridges for organic vapors and acid gases or a self-contained breathing apparatus (SCBA) should be used.[1] The use of respirators requires a formal respiratory protection program, including fit testing and training.[2]

  • Body Protection: A fully encapsulated, chemical-resistant suit may be necessary for emergency response to a large spill.[1]

Operational Plans: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.

  • Use non-sparking tools to prevent ignition sources.

  • Wash hands thoroughly after handling.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]

  • Keep away from heat, sparks, and open flames.

Disposal Plans

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data

PropertyValueSource
CAS Number 7651-91-4--INVALID-LINK--[5]
Molecular Formula CH₃Cl₂N--INVALID-LINK--[5]
Molecular Weight 99.94720 g/mol --INVALID-LINK--[5]
Boiling Point 61.3°C at 760 mmHg--INVALID-LINK--[5]
Density 1.331 g/cm³--INVALID-LINK--[5]

Emergency Procedures: Spill Response

The following diagram outlines a general workflow for responding to a chemical spill. This should be adapted based on a site-specific risk assessment for this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_MinorSpill Minor Spill Response cluster_MajorSpill Major Spill Response Spill This compound Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the immediate spill area Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess MinorSpill Proceed with cleanup (trained personnel only) Assess->MinorSpill Minor Spill MajorSpill Initiate emergency procedures Assess->MajorSpill Major Spill DonPPE_Minor Don appropriate PPE: - Double gloves - Goggles and face shield - Lab coat MinorSpill->DonPPE_Minor Isolate Isolate the area and prevent entry MajorSpill->Isolate Contain_Minor Contain the spill with absorbent material DonPPE_Minor->Contain_Minor Cleanup_Minor Collect absorbed material into a labeled waste container Contain_Minor->Cleanup_Minor Decontaminate_Minor Decontaminate the spill area Cleanup_Minor->Decontaminate_Minor Dispose_Minor Dispose of waste as hazardous material Decontaminate_Minor->Dispose_Minor CallHelp Call emergency services and EH&S Isolate->CallHelp ProvideInfo Provide details of the spill to emergency responders CallHelp->ProvideInfo

Caption: Logical workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.